Plasmenylcholine
説明
特性
分子式 |
C40H81NO7P+ |
|---|---|
分子量 |
719 g/mol |
IUPAC名 |
2-[[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h32,35,39H,6-31,33-34,36-38H2,1-5H3/p+1/b35-32-/t39-/m1/s1 |
InChIキー |
PEWXKAOBUSBJLD-MCBGMKGZSA-O |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)(O)OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)(O)OCC[N+](C)(C)C |
同義語 |
choline plasmalogen choline plasmalogens lecithin ether lecithin ethers plasmenylcholine |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Plasmenylcholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmenylcholine is a unique subclass of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature confers distinct chemical and physical properties that influence membrane dynamics, cellular signaling, and protection against oxidative stress. This guide provides a comprehensive overview of the molecular structure of this compound, its biosynthesis, and its role in key signaling pathways. Detailed experimental methodologies for its analysis are also presented, offering a valuable resource for professionals in lipid research and drug development.
Core Structure of this compound
This compound belongs to the broader class of plasmalogens. Its fundamental structure consists of a glycerol backbone with three substitutions:
-
sn-1 position: An alkyl chain attached via a characteristic O-alk-1'-enyl ether linkage (a vinyl-ether bond). This bond is a defining feature of plasmalogens and is more resistant to cleavage by some phospholipases compared to the ester bonds found in diacyl phospholipids. The alkyl chain is typically derived from C16:0, C18:0, or C18:1 fatty alcohols.[1]
-
sn-2 position: A fatty acid attached via an ester bond. This position is commonly occupied by polyunsaturated fatty acids (PUFAs) such as arachidonic acid (20:4) or docosahexaenoic acid (22:6).[1]
-
sn-3 position: A phosphocholine (B91661) head group.
The presence of the vinyl-ether bond introduces a kink in the sn-1 chain, affecting the packing of the lipid in cellular membranes.
Chemical and Physical Properties
The unique structural attributes of this compound give rise to specific chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula (Example) | C40H81NO7P+ | [2] |
| Molecular Weight (Example) | 719.0 g/mol | [2] |
| IUPAC Name (Example) | 2-[[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | [2] |
Note: The example provided is for a specific molecular species of this compound. The exact molecular formula and weight will vary depending on the fatty acid and alkyl chain composition.
Stereochemistry
The glycerol backbone of this compound is chiral, with the natural stereochemistry being sn-glycerol-3-phosphate. The vinyl-ether bond at the sn-1 position is typically in the cis (Z) configuration.[3]
Structural Visualization
The following diagram, generated using the DOT language, illustrates the core structure of a representative this compound molecule.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum (ER). A key feature of this pathway is that this compound is not directly synthesized from its plasmanyl (ether-linked) precursor. Instead, it is primarily derived from the modification of plasmenylethanolamine.
The following diagram outlines the major steps in the biosynthesis of this compound.
Signaling Pathways Involving this compound
Plasmenylcholines are not merely structural components of membranes; they are also involved in various cellular signaling pathways.
Membrane Fusion
The structure of plasmenylethanolamine, the precursor to this compound, has a propensity to form non-lamellar structures, which can facilitate membrane fusion events.[4] This is crucial for processes like neurotransmitter release and vesicle trafficking. While this compound itself does not readily form these non-bilayer structures, its synthesis from plasmenylethanolamine suggests a dynamic interplay in regulating membrane fusion.[5]
Second Messenger Generation
The vinyl-ether bond of this compound is susceptible to cleavage by reactive oxygen species (ROS). This cleavage can generate lipid second messengers, such as α-hydroxyaldehydes, which can modulate downstream signaling cascades.[6] Additionally, phospholipases can act on this compound to release arachidonic acid, a precursor for eicosanoid signaling molecules.[7]
Neuroprotection
Plasmenylcholines have been implicated in neuroprotective signaling pathways. Studies have shown that plasmalogens can activate pro-survival signaling cascades involving kinases such as Akt and ERK.[8][9] This activation can protect neuronal cells from apoptosis.
The following diagram illustrates a simplified neuroprotective signaling pathway involving this compound.
Cholesterol Homeostasis
Recent evidence suggests a link between plasmalogen levels and the regulation of cholesterol biosynthesis. Dysregulation of plasmalogen homeostasis has been shown to impair cholesterol synthesis.[10][11] This connection highlights the intricate cross-talk between different lipid metabolic pathways in maintaining cellular homeostasis.
Experimental Protocols
The analysis of this compound requires specialized experimental techniques due to its unique vinyl-ether bond.
Extraction and Purification
A common method for lipid extraction from biological samples is a modification of the Bligh and Dyer method, using a chloroform (B151607)/methanol/water solvent system. For purification of this compound from other lipid classes, column chromatography using silica (B1680970) gel or high-performance liquid chromatography (HPLC) is often employed.
Table 2: Summary of a Typical Extraction and Purification Protocol
| Step | Procedure |
| 1. Homogenization | Homogenize the tissue sample in a mixture of chloroform and methanol. |
| 2. Phase Separation | Add chloroform and water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids. |
| 3. Collection | Carefully collect the lower chloroform phase. |
| 4. Drying | Evaporate the solvent under a stream of nitrogen. |
| 5. Purification | Resuspend the lipid extract in a small volume of solvent and apply to a silica gel column. Elute with a solvent gradient of increasing polarity to separate different lipid classes. Alternatively, use HPLC with a normal-phase or reversed-phase column. |
Structural Analysis
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of this compound. Specific fragmentation patterns can be used to identify the head group, the fatty acid at the sn-2 position, and the alkyl chain at the sn-1 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of this compound, including the confirmation of the vinyl-ether bond and the stereochemistry of the glycerol backbone. The characteristic chemical shifts of the protons in the vinyl-ether linkage are key identifiers.
Conclusion
This compound possesses a unique molecular structure that dictates its crucial roles in membrane biology and cellular signaling. The presence of the vinyl-ether bond at the sn-1 position is central to its functions, from influencing membrane fluidity and fusion to participating in antioxidant defense and signaling cascades. A thorough understanding of its structure, biosynthesis, and biological activities, supported by robust analytical methodologies, is essential for advancing research in lipidomics and for the development of novel therapeutic strategies targeting lipid-related pathologies. This guide provides a foundational resource for researchers and professionals dedicated to unraveling the complexities of this important lipid class.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasmenylethanolamine facilitates rapid membrane fusion: a stopped-flow kinetic investigation correlating the propensity of a major plasma membrane constituent to adopt an HII phase with its ability to promote membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of lipid second messengers to the regulation of phosphatidylcholine synthesis during cell cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmalogens Rescue Neuronal Cell Death through an Activation of AKT and ERK Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Dysregulation of Plasmalogen Homeostasis Impairs Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dysregulation of Plasmalogen Homeostasis Impairs Cholesterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Plasmenylcholine in Cell Membrane Architecture and Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmenylcholine, a unique subclass of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, is a critical constituent of mammalian cell membranes, particularly abundant in electrically excitable tissues such as the heart and nervous system.[1][2] Its distinct molecular structure imparts significant effects on the biophysical properties of the cell membrane, influencing its structure, fluidity, and function in ways that are fundamentally different from its diacyl counterpart, phosphatidylcholine. This technical guide provides an in-depth exploration of the role of this compound in cell membrane structure and fluidity, presenting quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating membrane biology and seeking to understand the therapeutic potential of targeting plasmalogen metabolism.
Introduction: The Unique Chemistry of this compound
Plasmalogens, including this compound, are a class of glycerophospholipids distinguished by the presence of a vinyl-ether linkage at the sn-1 position.[1][3] This feature, in contrast to the ester linkage found in more common phospholipids like phosphatidylcholine, has profound implications for the molecule's conformation and its interactions within the lipid bilayer. The sn-2 position is typically occupied by a polyunsaturated fatty acid (PUFA), such as arachidonic acid or docosahexaenoic acid.[1] This combination of a stable ether linkage and a flexible polyunsaturated acyl chain endows this compound with unique properties that are crucial for various cellular functions.
Impact of this compound on Cell Membrane Structure
The presence of this compound significantly alters the structural organization of the cell membrane, primarily by promoting a more ordered and tightly packed lipid environment.
Increased Membrane Order and Packing
Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that the vinyl-ether bond of this compound leads to a distinct conformational motif near the hydrophobic-hydrophilic interface of the membrane.[4][5] This results in the proximal portion of the sn-2 aliphatic chain being nearly coplanar and parallel to the sn-1 aliphatic chain, a conformation that contrasts with the bent sn-2 acyl chain in phosphatidylcholine.[4][5] This structural rigidity translates to a more ordered and condensed membrane. Electron spin resonance (ESR) and deuterium (B1214612) NMR (²H NMR) studies have consistently shown a larger order parameter in this compound-containing vesicles compared to those composed of phosphatidylcholine.[6]
Influence on Membrane Thickness and Area Per Lipid
The enhanced packing of this compound-containing membranes directly impacts their physical dimensions. Molecular dynamics simulations have shown that membranes with ethanolamine (B43304) plasmalogens (a related plasmalogen) are thicker and have a smaller area per lipid molecule compared to their diacyl counterparts.[4] While specific quantitative data for this compound is still emerging, the general principle of increased packing suggests a similar trend.
Table 1: Comparative Biophysical Properties of Plasmalogen-Containing Membranes vs. Diacyl Phospholipid Membranes
| Property | Plasmenylethanolamine (PE-Pls) Membrane | Phosphatidylethanolamine (PE-diacyl) Membrane | Phosphatidylcholine (POPC) Membrane | Reference |
| Area per Lipid (nm²) | 0.53 ± 0.01 | 0.58 ± 0.01 | 0.68 ± 0.01 | [4] |
| Membrane Thickness | Thicker | Thinner | Thinner | [4] |
Note: Data for PE-plasmalogen is presented as a close analog to this compound, highlighting the general effect of the vinyl-ether bond.
Role of this compound in Membrane Fluidity and Phase Behavior
Membrane fluidity is essential for a multitude of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins. This compound plays a significant role in modulating this critical property.
Reduced Membrane Fluidity
The increased order and packing induced by this compound result in a decrease in membrane fluidity. This "rigidifying" effect has been observed in studies comparing plasmalogen-deficient cells with normal cells, where the deficient cells exhibit higher membrane fluidity.[3] This modulation of fluidity is crucial for the formation and stability of specialized membrane domains.
Interaction with Cholesterol and Formation of Lipid Rafts
This compound has a distinct interaction with cholesterol, a key regulator of membrane fluidity. While cholesterol generally induces order in fluid membranes, its effect can be modulated by the surrounding phospholipids. The unique conformation of this compound is thought to facilitate favorable interactions with cholesterol, contributing to the formation and stability of lipid rafts.[7] Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins, which serve as platforms for signal transduction and other cellular processes.[8] The presence of this compound in these domains is believed to be critical for their structural integrity and function.
Experimental Protocols for Studying this compound in Membranes
Investigating the biophysical properties of this compound requires specialized techniques. Below are detailed methodologies for key experiments.
Preparation of this compound-Containing Vesicles
Objective: To prepare unilamellar vesicles (liposomes) containing this compound for biophysical studies.
Materials:
-
This compound (synthetic or purified)
-
Other lipids as required (e.g., cholesterol, phosphatidylcholine)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator or nitrogen stream
Protocol:
-
Lipid Film Formation: Dissolve the desired lipids (e.g., a mixture of this compound and cholesterol) in an organic solvent in a round-bottom flask. Ensure complete dissolution and mixing. Remove the solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
Hydration: Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to disperse the lipids and form multilamellar vesicles (MLVs).[9][10]
-
Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition.[9]
-
Characterization: The size distribution of the prepared vesicles can be characterized by dynamic light scattering (DLS). The lipid concentration can be determined using a phosphate (B84403) assay.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperature (Tm) of this compound-containing membranes.
Materials:
-
This compound-containing liposome (B1194612) suspension
-
Differential Scanning Calorimeter
Protocol:
-
Sample Preparation: Place a precise volume of the liposome suspension into an aluminum DSC pan and seal it hermetically. Prepare a reference pan containing the same volume of buffer.[11][12][13]
-
DSC Measurement: Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature below the expected transition. Scan the temperature at a controlled rate (e.g., 1-5°C/min) over a range that encompasses the phase transition.[14]
-
Data Analysis: The phase transition will be visible as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).[1]
Fluorescence Microscopy for Lipid Raft Visualization
Objective: To visualize cholesterol-rich lipid raft domains in cells, which are often enriched in this compound.
Materials:
-
Live or fixed cells
-
Levorin A0 or Filipin (fluorescent probes that bind to cholesterol)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (UV excitation, blue emission)
Protocol:
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Staining: Prepare a staining solution of Levorin A0 or Filipin in PBS or a suitable live-cell imaging medium. A starting concentration of 1-10 µg/mL is recommended, but should be optimized.[15]
-
Incubation: For live-cell imaging, incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light. For fixed cells, first fix the cells (e.g., with 4% paraformaldehyde), then incubate with the staining solution.
-
Imaging: Image the cells immediately using a fluorescence microscope. Use a UV-compatible objective and filter set. Minimize light exposure to reduce photobleaching. Lipid rafts will appear as brightly fluorescent patches on the cell membrane.[15]
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the headgroup conformation and dynamics of this compound in a lipid bilayer.
Materials:
-
This compound-containing liposome suspension
-
NMR spectrometer with a phosphorus probe
-
Deuterated solvent for locking
Protocol:
-
Sample Preparation: Concentrate the liposome suspension to achieve a sufficient lipid concentration for NMR analysis (typically 5-10 mg of phospholipid per sample).[16][17] The sample is often prepared in a specific solvent mixture (e.g., CUBO) to ensure a monodisperse format and low viscosity.[16][17]
-
NMR Data Acquisition: Acquire ¹¹P NMR spectra using an appropriate pulse sequence, such as a one-pulse experiment with proton decoupling. Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure quantitative results.[16][17] A sufficient relaxation delay (5 x T1) is crucial.
-
Data Analysis: The chemical shift and the lineshape of the ³¹P NMR signal provide information about the headgroup orientation, dynamics, and the phase of the lipid assembly.[18] In unoriented samples, an asymmetric powder pattern is typically observed for lipids in a bilayer, from which the chemical shift anisotropy (CSA) can be determined, providing insights into the motional restriction of the phosphate headgroup.[8][18]
Involvement of this compound in Cellular Signaling
Beyond its structural role, this compound is an active participant in cellular signaling pathways, influencing processes from cell survival to cholesterol homeostasis.
Regulation of Cholesterol Transport and Esterification
Plasmalogens are essential for the intracellular transport of cholesterol.[19] Specifically, ethanolamine plasmalogens are required for the movement of cholesterol from the cell surface and endocytic compartments to the endoplasmic reticulum (ER), where it can be esterified for storage by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[19] Deficiencies in plasmalogens lead to impaired cholesterol esterification.[20] Furthermore, increasing the levels of PUFA-containing ethanolamine plasmalogens can lead to an increase in the levels of sterol-O-acyltransferase-1 (SOAT1), the enzyme responsible for cholesterol esterification.[21]
Caption: Role of this compound in Cholesterol Transport.
Modulation of Protein Kinase C (PKC) Signaling
Plasmalogens and their metabolites can modulate the activity of protein kinase C (PKC), a key enzyme in many signal transduction pathways. Some studies suggest that certain alkyl-phospholipids, structurally related to plasmalogens, can inhibit PKC activity.[22] Conversely, the breakdown of phospholipids, including this compound, by phospholipase C (PLC) generates diacylglycerol (DAG), a potent activator of PKC.[23] While the precise role of this compound-derived DAG is complex, it is clear that plasmalogen metabolism is intertwined with PKC signaling.[24]
Caption: this compound Metabolism and PKC Signaling.
Activation of AKT and ERK Survival Signaling
Recent studies have highlighted a protective role for plasmalogens in neuronal cells, mediated through the activation of pro-survival signaling pathways. Plasmalogens have been shown to enhance the phosphorylation, and thus activation, of both AKT and ERK1/2.[25][26] This activation is thought to be mediated by G-protein coupled receptors (GPCRs) and is associated with the inhibition of apoptosis.[27] This positions this compound as a key player in neuronal survival and suggests that its depletion could contribute to neurodegenerative processes.
Caption: Plasmalogen-Mediated Activation of Pro-Survival Signaling.
Conclusion
This compound is far more than a passive structural component of cell membranes. Its unique vinyl-ether linkage imparts a distinct conformational rigidity that promotes a more ordered, tightly packed, and less fluid membrane environment. This has significant implications for the formation of lipid rafts, the modulation of membrane protein function, and the regulation of cellular signaling pathways. The involvement of this compound in critical processes such as cholesterol homeostasis and cell survival signaling underscores its importance in cellular health and disease. A thorough understanding of the biophysical and biochemical properties of this compound, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting a wide range of pathologies, from neurodegenerative disorders to cardiovascular disease. Further research into the specific molecular interactions and signaling cascades governed by this compound will undoubtedly uncover new avenues for drug discovery and a deeper appreciation for the complexity and elegance of cell membrane biology.
References
- 1. Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biophysical properties of ethanolamine plasmalogens revealed by atomistic molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and phosphatidylcholine membrane bilayers possess distinct conformational motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disparate molecular dynamics of this compound and phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 8. liposomes.ca [liposomes.ca]
- 9. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 10. Preparation and Properties of Asymmetric Vesicles That Mimic Cell Membranes: EFFECT UPON LIPID RAFT FORMATION AND TRANSMEMBRANE HELIX ORIENTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 14. biomemphys.nat.fau.de [biomemphys.nat.fau.de]
- 15. benchchem.com [benchchem.com]
- 16. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Deficiency in ethanolamine plasmalogen leads to altered cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dysregulation of Plasmalogen Homeostasis Impairs Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of protein kinase C by semisynthetic phospholipid plasmanyl-(N-acyl)-ethanolamine, a nontoxic antitumor preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The role of protein kinase C in the stimulation of phosphatidylcholine synthesis by phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evidence for a role of phosphatidylcholine-hydrolysing phospholipase C in the regulation of protein kinase C by ras and src oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Plasmalogens Rescue Neuronal Cell Death through an Activation of AKT and ERK Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Plasmenylcholine in Neuronal Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmenylcholine, a key subclass of plasmalogens, is a unique glycerophospholipid distinguished by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Abundantly found in neuronal tissues, this lipid class is integral to the structural and functional integrity of the nervous system. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, detailing its involvement in membrane architecture, cellular signaling, and its implications in neurodegenerative diseases. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into potential therapeutic avenues targeting plasmalogen metabolism.
Core Functions of this compound in Neuronal Tissues
This compound and its derivatives are critical players in a variety of neuronal processes, ranging from maintaining membrane dynamics to participating in intricate signaling cascades.
Structural Integrity of Neuronal Membranes
Plasmenylcholines are essential components of cellular membranes, contributing to their unique biophysical properties. The vinyl-ether linkage at the sn-1 position and often a polyunsaturated fatty acid (PUFA) at the sn-2 position impart specific structural characteristics to these molecules[1]. In neuronal membranes, plasmenylcholines are involved in:
-
Membrane Fluidity and Organization: The presence of the vinyl-ether bond leads to a more compact arrangement of phospholipids, influencing membrane fluidity and the formation of lipid rafts. These microdomains are crucial for signal transduction and protein trafficking[2][3][4][5][6].
-
Vesicular Fusion and Neurotransmitter Release: Plasmalogens are vital for synaptic function, playing a role in neurotransmitter release and the formation of synaptic vesicles[1]. The unique structure of this compound facilitates the membrane fusion processes necessary for the exocytosis of neurotransmitters[2].
Antioxidant Defense in the Brain
The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. The vinyl-ether bond of this compound is highly susceptible to oxidation, allowing it to act as a sacrificial antioxidant, thereby protecting other critical cellular components like PUFAs and proteins from oxidative damage[1][2]. This protective role is crucial in mitigating the neuronal damage associated with oxidative stress in various neurodegenerative conditions.
Signaling Pathways and Second Messenger Generation
Beyond their structural and protective roles, plasmenylcholines are actively involved in cellular signaling. The hydrolysis of this compound by phospholipase A2 (PLA2) generates two key signaling molecules: a free fatty acid (often a PUFA like arachidonic acid or docosahexaenoic acid) and lysothis compound[3][7][8][9].
-
Lysothis compound-mediated Signaling: Lysothis compound can act as an extracellular signaling molecule by binding to and activating G-protein coupled receptors (GPCRs), such as G2A[10][11]. This interaction can initiate downstream signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK and p38)[12][13][14][15]. In the context of the central nervous system, this signaling can influence processes such as neuroinflammation and neurite outgrowth[11]. Specifically, lysothis compound has been shown to increase the expression of adhesion molecules on endothelial cells, a process relevant to neuroinflammatory responses.
Below is a diagram illustrating the generation of signaling molecules from this compound and a subsequent signaling cascade.
Caption: Hydrolysis of this compound and a Potential Signaling Pathway.
Quantitative Data on this compound in Neuronal Tissues
The concentration of this compound in neuronal tissues is altered in various neurodegenerative diseases, most notably in Alzheimer's disease (AD). The following table summarizes key quantitative findings.
| Brain Region | Condition | This compound Concentration (nmol/mg brain wet wt) | Percentage Change | Reference |
| Prefrontal Cortex (Brodmann area 9) | Control | 4061 | - | [16] |
| Prefrontal Cortex (Brodmann area 9) | Alzheimer's Disease | 1111 | -73% | [16] |
Further research is required to establish a comprehensive quantitative map of this compound concentrations across different brain regions in both healthy and various pathological states.
Experimental Protocols
Accurate quantification and characterization of this compound are essential for understanding its physiological and pathological roles. Below are detailed methodologies for key experiments.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a robust method for the sensitive and specific quantification of this compound species in neuronal tissue.
3.1.1. Lipid Extraction
-
Homogenization: Weigh approximately 10 mg of frozen brain tissue and homogenize it in 462 µL of ice-cold methanol (B129727) containing internal standards (e.g., 133 pmol PC(d7–33:1)).[1]
-
Centrifugation: Centrifuge the homogenate at 6000 rpm for 2 minutes at 4°C and collect the supernatant.[1]
-
Solvent Addition: Add 1540 µL of methyl tert-butyl ether (MTBE) to the supernatant and incubate overnight with shaking at room temperature.[1]
-
Phase Separation: Add 128 µL of 0.15 M ammonium (B1175870) acetate (B1210297) to induce phase separation and centrifuge at 3000 rpm for 15 minutes at 4°C.[1]
-
Collection and Drying: Collect the upper organic phase and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent mixture (e.g., methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[17]
3.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18).[17]
-
Mobile Phase A: Acetonitrile/Water (e.g., 70:30) with 10 mM ammonium acetate.[18]
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium acetate.[17][18]
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids. For example: 0 min, 40% B; 1 min, 40% B; 5 min, 50% B; 12 min, 70% B; 28 min, 82% B; 36.5 min, 85% B; 37.5 min, 40% B.[19]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Detection: Use a triple quadrupole or a high-resolution mass spectrometer.
-
Specific Transitions: For choline (B1196258) plasmalogens (PlsCho), monitor for the neutral loss of m/z 184.0 in positive ion mode.[1]
-
The following diagram outlines the experimental workflow for LC-MS/MS-based quantification of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Determination of Total Plasmalogens by Iodine Uptake Method
This method provides a quantitative measure of total plasmalogens based on the reaction of iodine with the vinyl-ether bond.
3.2.1. Principle
The vinyl-ether bond of plasmalogens reacts stoichiometrically with iodine. The amount of iodine consumed is proportional to the amount of plasmalogen present and can be determined spectrophotometrically.
3.2.2. Protocol Outline
Note: A detailed, step-by-step protocol for the iodine uptake method was not available in the searched literature. The following is a generalized outline based on the principles of the method.
-
Lipid Extraction: Extract total lipids from the neuronal tissue sample as described in section 3.1.1.
-
Iodine Reaction:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform).
-
Add a known concentration of iodine solution in the dark.
-
Allow the reaction to proceed for a defined period.
-
-
Quantification:
-
Measure the absorbance of the remaining iodine at a specific wavelength (e.g., 346 nm).
-
Calculate the amount of iodine consumed by comparing the absorbance to a standard curve of known iodine concentrations.
-
Relate the consumed iodine to the amount of plasmalogen using the stoichiometric relationship.
-
Conclusion and Future Directions
This compound is a vital component of neuronal tissues, contributing to membrane structure, antioxidant defense, and cellular signaling. The significant reduction of this compound in the brains of individuals with Alzheimer's disease underscores its importance in neuronal health and highlights its potential as a biomarker and therapeutic target. The generation of signaling molecules like lysothis compound through the action of PLA2 opens up avenues for investigating novel neuroprotective and anti-inflammatory strategies.
Future research should focus on:
-
Elucidating the complete signaling pathways initiated by this compound and its derivatives in different neuronal cell types.
-
Establishing a comprehensive quantitative profile of this compound in various brain regions throughout the lifespan and in a wider range of neurological disorders.
-
Developing and standardizing high-throughput and highly sensitive methods for plasmalogen analysis to facilitate clinical and research applications.
-
Investigating the therapeutic potential of plasmalogen precursors and modulators of plasmalogen metabolism for the treatment of neurodegenerative diseases.
This technical guide provides a foundation for understanding the critical role of this compound in neuronal function. Continued investigation in this area holds significant promise for advancing our knowledge of brain health and developing innovative treatments for neurological disorders.
References
- 1. Time-Dependent Analysis of Plasmalogens in the Hippocampus of an Alzheimer’s Disease Mouse Model: A Role of Ethanolamine Plasmalogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 3. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 5. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase A2 and its role in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secretory phospholipases A2 induce neurite outgrowth in PC12 cells through lysophosphatidylcholine generation and activation of G2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCgamma-1 and tyrosine kinase-Ras pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysophosphatidylcholine stimulates MAP kinase activity in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysophosphatidylcholine regulates human microvascular endothelial cell expression of chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p38 MAP kinase is involved in lipopolysaccharide-induced dopaminergic neuronal cell death in rat mesencephalic neuron-glia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer disease prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 19. Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Plasmenylcholine Metabolism and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmenylcholines, a subclass of plasmalogens, are unique glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. These molecules are integral components of cellular membranes, particularly abundant in electrically active tissues such as the heart and nervous system. Their metabolism is a complex and highly regulated process, involving multiple enzymes and cellular compartments. The byproducts of plasmenylcholine catabolism, including lysophosphatidylcholine (B164491) and fatty aldehydes, are not merely metabolic end-products but also bioactive molecules implicated in a variety of signaling pathways. An in-depth understanding of this compound metabolism is crucial for elucidating their physiological roles and their involvement in pathological conditions, thereby paving the way for novel therapeutic interventions. This guide provides a comprehensive overview of the core aspects of this compound metabolism, including biosynthetic and catabolic pathways, quantitative data on their tissue distribution, detailed experimental protocols for their study, and a visualization of the key metabolic and signaling pathways.
Introduction
Plasmalogens are a class of ether phospholipids (B1166683) that constitute a significant portion of the phospholipid mass in mammalian cells, with this compound (PC-Pls) and plasmenylethanolamine (PE-Pls) being the two major subclasses. The defining feature of plasmalogens is the vinyl-ether linkage at the sn-1 position, which confers unique chemical properties, including susceptibility to oxidative stress and an influence on membrane fluidity and dynamics.[1]
Plasmenylcholines are particularly enriched in the heart and nervous tissues, where they are thought to play critical roles in membrane structure, ion transport, and signal transduction.[2] Dysregulation of this compound metabolism has been linked to various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, highlighting the importance of this metabolic pathway as a potential target for drug development.[3]
This technical guide aims to provide a detailed resource for researchers and professionals working in the fields of lipid biochemistry, cell biology, and drug discovery. It will cover the enzymatic pathways of this compound biosynthesis and catabolism, present quantitative data on their abundance, detail experimental methodologies for their analysis, and visualize the intricate network of their metabolic and signaling pathways.
This compound Metabolism
The metabolism of this compound is a multi-step process that begins with the synthesis of a plasmenylethanolamine precursor and culminates in the formation of this compound, which can then be catabolized to produce signaling molecules.
Biosynthesis of this compound
The de novo biosynthesis of this compound is intricately linked to the synthesis of plasmenylethanolamine. The key steps are as follows:
-
Peroxisomal Synthesis of the Ether Linkage: The biosynthesis of all ether lipids, including plasmalogens, initiates in the peroxisome. Dihydroxyacetone phosphate (B84403) (DHAP) is acylated by glyceronephosphate O-acyltransferase (GNPAT). Subsequently, the acyl group is exchanged for a fatty alcohol by alkylglycerone phosphate synthase (AGPS), forming the characteristic ether bond.
-
Endoplasmic Reticulum Modifications: The resulting 1-alkyl-DHAP is then reduced to 1-alkyl-glycero-3-phosphate by an acyl/alkyl DHAP reductase. In the endoplasmic reticulum (ER), the molecule is acylated at the sn-2 position and the phosphate group is removed to yield 1-alkyl-2-acyl-glycerol.
-
Formation of Plasmanylethanolamine: Ethanolamine (B43304) phosphotransferase catalyzes the transfer of a phosphoethanolamine headgroup from CDP-ethanolamine to 1-alkyl-2-acyl-glycerol, forming plasmanylethanolamine.
-
Desaturation to Plasmenylethanolamine: The crucial vinyl-ether bond is introduced by plasmanylethanolamine desaturase (TMEM189), converting plasmanylethanolamine to plasmenylethanolamine (PE-Pls).[4]
-
Conversion to this compound: this compound is primarily formed from plasmenylethanolamine. This conversion is thought to occur through the action of cholinephosphotransferase, which exchanges the ethanolamine headgroup for a choline (B1196258) headgroup, utilizing CDP-choline as the choline donor.[5] It has been proposed that cholinephosphotransferase is a bifunctional enzyme responsible for the synthesis of both phosphatidylcholine and this compound.[5]
Catabolism of this compound and its Byproducts
The catabolism of this compound is a critical process that not only contributes to the turnover of this phospholipid but also generates bioactive lipid mediators. The primary pathway for this compound degradation involves the sequential action of two key enzymes:
-
Phospholipase A2 (PLA2): The initial step in this compound catabolism is the hydrolysis of the fatty acid at the sn-2 position by a phospholipase A2 (PLA2).[6] This reaction releases a polyunsaturated fatty acid (PUFA), such as arachidonic acid, and generates lysothis compound.
-
Lysoplasmalogenase: The resulting lysothis compound is then a substrate for lysoplasmalogenase, which cleaves the vinyl-ether bond at the sn-1 position.[6] This enzymatic action produces a fatty aldehyde and glycerophosphocholine.
The byproducts of this pathway, namely lysophosphatidylcholine (a type of lysothis compound), polyunsaturated fatty acids , and fatty aldehydes , are not inert molecules. They are known to participate in various signaling cascades, influencing processes such as inflammation, apoptosis, and cell proliferation.[1][7]
Quantitative Data on this compound Distribution
The concentration of this compound varies significantly across different tissues, reflecting its specialized functions. The following table summarizes the reported levels of this compound in various human and animal tissues.
| Tissue | Species | This compound Concentration | Reference |
| Heart | Guinea Pig | 32% of choline phosphoglycerides | [5] |
| Liver | Guinea Pig | 3% of choline phosphoglycerides | [5] |
| Prefrontal Cortex | Human (Control) | ~15 µmol/g wet weight | [3] |
| Prefrontal Cortex | Human (Alzheimer's Disease) | ~4 µmol/g wet weight (73% decrease) | [3] |
| Plasma | Human (Healthy) | 0.5 - 13.6 µM | [8] |
| Cerebrospinal Fluid | Human (Control) | Lyso-PC/PC ratio: 0.54% | [9] |
| Cerebrospinal Fluid | Human (Alzheimer's Disease) | Lyso-PC/PC ratio: 0.36% | [9] |
Experimental Protocols
Accurate quantification and characterization of this compound and its metabolites are essential for research in this field. This section provides an overview of key experimental methodologies.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipid species.
4.1.1. Lipid Extraction (Modified Folch Method) [10]
-
To 100 µL of plasma, add 400 µL of methanol (B129727) containing an internal standard (e.g., PlsCho p16:0/17:0).
-
Vortex the mixture thoroughly.
-
Add 800 µL of chloroform (B151607) and vortex again.
-
Add 200 µL of water to induce phase separation.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis [10]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm) is commonly used.
-
Mobile Phase A: Methanol/water (5:1, v/v) with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Methanol.
-
Flow Rate: 200 µL/min.
-
Gradient: A typical gradient involves starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids based on their polarity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each this compound species and the internal standard.
-
References
- 1. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer's disease prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The catabolism of this compound in the guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decreased lysophosphatidylcholine/phosphatidylcholine ratio in cerebrospinal fluid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phospholipase A2-Catalyzed Hydrolysis of Plasmalogen Phospholipids in Thrombin-Stimulated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
The Subcellular Landscape of Plasmenylcholine: A Technical Guide for Researchers
Executive Summary
Plasmenylcholines, a unique class of ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, are critical components of cellular membranes, particularly in electrically excitable tissues and inflammatory cells. Their distinct biochemical structure imparts unique properties to cellular membranes, influencing fluidity, vesical fusion, and signal transduction. Furthermore, plasmenylcholines are implicated as endogenous antioxidants, protecting cells from oxidative stress. Dysregulation of plasmenylcholine metabolism has been linked to various pathologies, including neurodegenerative and cardiovascular diseases, making them a molecule of significant interest in drug development. This technical guide provides an in-depth overview of the subcellular localization of this compound, detailing its distribution across organelles, the experimental protocols for its study, and its role in cellular signaling pathways.
Subcellular Distribution of this compound
The biosynthesis of plasmenylcholines involves a multi-organelle pathway, beginning in the peroxisomes and culminating in the endoplasmic reticulum (ER).[1][2] This intricate manufacturing process necessitates a sophisticated trafficking system to deliver the final this compound molecules to their functional destinations within the cell. While the precise quantitative distribution can vary depending on the cell type and physiological conditions, a general overview of this compound localization has been established through various lipidomic studies.
Table 1: Quantitative Distribution of Plasmalogens (with a focus on Choline-Containing Species) in Subcellular Fractions
| Organelle/Tissue | Species | Percentage of Total Choline (B1196258) Phosphoglycerides | Citation |
| Heart Mitochondria | Guinea Pig | 39% | [3] |
| Heart | Human | 30-40% | [1] |
Note: The available quantitative data is limited and often refers to total plasmalogens or choline phosphoglycerides in specific tissues rather than a comprehensive subcellular breakdown of this compound across various cell types. Further research is required to establish a more detailed and universally applicable quantitative map.
Qualitative evidence suggests that plasmenylcholines are enriched in the plasma membrane, where they are thought to contribute to the formation of lipid rafts and caveolae, specialized microdomains that serve as platforms for signal transduction.[4] Their presence in mitochondria, particularly in the heart, underscores their potential role in cellular respiration and protection against oxidative stress.[3]
Experimental Protocols for Determining Subcellular Localization
The elucidation of this compound's subcellular address relies on a combination of meticulous biochemical fractionation and sensitive analytical techniques. Below are detailed methodologies for the key experiments involved.
Subcellular Fractionation by Differential Centrifugation
This protocol outlines a standard method for separating major organelles from cultured cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic buffer (10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors)
-
Homogenization buffer (250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes to allow the cells to swell.
-
Homogenization: Transfer the swollen cells to a pre-chilled Dounce homogenizer. Homogenize with 10-15 strokes of a tight-fitting pestle. Monitor cell lysis using a microscope.
-
Nuclear Fraction Isolation: Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction Isolation: Carefully collect the supernatant from the previous step and transfer it to a new tube. Centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Microsomal (ER and Golgi) Fraction Isolation: Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomal fraction, which is rich in ER and Golgi membranes.
-
Cytosolic Fraction: The supernatant from the microsomal spin is the cytosolic fraction.
-
Washing and Storage: Wash each organelle pellet by resuspending in homogenization buffer and repeating the respective centrifugation step. Store the final pellets at -80°C for subsequent lipid extraction and analysis.
Lipid Extraction
The Folch method is a widely used protocol for extracting total lipids from biological samples.
Materials:
-
Subcellular fraction pellets
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Homogenization: Resuspend the organelle pellet in a small volume of water.
-
Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenized sample.
-
Extraction: Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex briefly and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C under a nitrogen atmosphere until analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a general framework for the quantification of this compound using HPLC-MS/MS. Specific parameters will need to be optimized based on the instrument and column used.[5][6]
Materials:
-
Dried lipid extract
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, isopropanol)
-
Ammonium (B1175870) formate (B1220265) or acetate (B1210297) (for mobile phase modification)
-
Internal standards (e.g., a non-endogenous this compound species with a unique mass)
-
HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol:chloroform, 1:1, v/v). Add a known amount of internal standard.
-
Chromatographic Separation:
-
Column: A C18 or a specialized lipidomics column.
-
Mobile Phase A: Acetonitrile:water (e.g., 60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute lipids based on their polarity.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for choline-containing lipids.
-
Detection Method: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly specific and sensitive method for quantification. This involves monitoring a specific precursor-to-product ion transition for each this compound species and the internal standard. For plasmenylcholines, a characteristic neutral loss of the phosphocholine (B91661) headgroup (183 Da) or a product ion corresponding to the phosphocholine headgroup itself is often monitored.
-
-
Data Analysis: Quantify the amount of each this compound species by comparing the peak area of the analyte to the peak area of the internal standard.
Signaling Pathways and Visualizations
Plasmenylcholines are not merely structural components of membranes; they are also active participants in cellular signaling. Their unique vinyl-ether bond is susceptible to cleavage by reactive oxygen species, implicating them in antioxidant defense. Furthermore, their hydrolysis can generate second messengers that propagate intracellular signals.
This compound Biosynthesis Pathway
The synthesis of this compound is a cooperative effort between peroxisomes and the endoplasmic reticulum. The initial steps, including the formation of the characteristic ether bond, occur in the peroxisomes. The precursor molecule is then transported to the ER for the final modifications, including the addition of the choline headgroup and the formation of the vinyl-ether bond.[2][7]
Experimental Workflow for Subcellular Localization
The determination of this compound's subcellular distribution follows a logical workflow, beginning with the physical separation of organelles and concluding with the precise measurement of the lipid of interest.
Lysothis compound-Mediated Signaling Pathway
The hydrolysis of this compound by phospholipase A2 (PLA2) releases a lysothis compound molecule. This lysolipid can act as a second messenger, initiating a signaling cascade that leads to the phosphorylation of the CREB transcription factor, a key regulator of gene expression.[8]
Conclusion and Future Directions
This compound is a multifaceted phospholipid with distinct subcellular localization patterns that are intrinsically linked to its diverse functions. While significant progress has been made in understanding its biosynthesis and general distribution, a high-resolution, quantitative map of this compound across all major organelles and in various cell types remains an important goal for future research. The development and standardization of detailed, replicable protocols for subcellular lipidomics are crucial for achieving this. Furthermore, the elucidation of additional signaling pathways in which this compound and its metabolites participate will undoubtedly open new avenues for therapeutic intervention in a range of human diseases. The continued investigation into the subcellular world of this compound promises to yield valuable insights into the intricate interplay between lipid metabolism, membrane biology, and cellular signaling.
References
- 1. Plasmalogen - Wikipedia [en.wikipedia.org]
- 2. plasmalogen biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PE homeostasis rebalanced through mitochondria-ER lipid exchange prevents retinal degeneration in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
The Discovery and Enduring Enigma of Plasmenylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plasmenylcholines, a unique subclass of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, have journeyed from a serendipitous discovery in the early 20th century to a focal point of modern research in neurodegenerative diseases, cardiovascular health, and cellular signaling. This technical guide provides an in-depth exploration of the history, discovery, and evolving understanding of plasmenylcholine research. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive overview of the core knowledge in the field, from foundational discoveries to contemporary experimental methodologies. This document summarizes key quantitative data, details critical experimental protocols, and visualizes complex biochemical pathways to facilitate a deeper understanding of this compound's role in health and disease, thereby empowering future research and therapeutic development.
A Historical Odyssey: The Discovery and Unraveling of this compound
The story of this compound is intrinsically linked to the broader discovery of plasmalogens. The journey began in 1924 when Feulgen and Voit, while developing a staining method for nucleic acids, observed that acid hydrolysis of tissue sections led to the release of aldehydes from the cytoplasm, which they termed "plasmal."[1][2] This marked the initial discovery of what would later be identified as plasmalogens.
The subsequent decades saw a concerted effort to elucidate the unique chemical structure of these molecules. A significant breakthrough came with the characterization of the vinyl-ether linkage at the sn-1 position, a feature that distinguishes plasmalogens from the more common diacyl phospholipids.[2] The term "this compound" specifically refers to plasmalogens that have a choline (B1196258) head group.
The biosynthetic pathway of plasmalogens, a complex process spanning two cellular organelles, the peroxisome and the endoplasmic reticulum, was another major area of investigation. Key enzymes in this pathway, such as glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate (B84403) synthase (AGPS) in the peroxisome, and the crucial terminal enzyme, plasmanylethanolamine desaturase (TMEM189), which forms the characteristic vinyl-ether bond in the endoplasmic reticulum, have been identified and characterized over the years.[1] It is now understood that this compound is primarily synthesized from plasmenylethanolamine through a series of enzymatic reactions.
The following timeline highlights some of the pivotal moments in the history of plasmalogen and, by extension, this compound research:
-
1924: Feulgen and Voit first describe "plasmalogens" based on their aldehyde-generating properties after acid treatment of tissues.[1][2]
-
1950s-1960s: The definitive chemical structure of plasmalogens, including the characteristic vinyl-ether bond at the sn-1 position, is established.
-
1970s: The fundamental steps of the ether lipid biosynthetic pathway are elucidated, highlighting the essential role of peroxisomes.
-
1990s: The genetic basis for several peroxisomal biogenesis disorders, which are characterized by deficient plasmalogen synthesis, is identified, underscoring the physiological importance of these lipids.
-
2010: The gene encoding plasmanylethanolamine desaturase, the key enzyme responsible for creating the vinyl-ether bond, is identified as TMEM189, resolving a long-standing mystery in the field.[3][4]
-
2000s-Present: A growing body of research links plasmalogen deficiency, including this compound, to a range of pathologies, most notably Alzheimer's disease, sparking significant interest in their potential as biomarkers and therapeutic targets.
Quantitative Landscape: this compound Distribution in Human Tissues
Plasmenylcholines are ubiquitously distributed throughout the human body, with their concentrations varying significantly across different tissues. This differential distribution reflects their specialized roles in various physiological processes. The heart, for instance, is particularly enriched in this compound, where it constitutes a substantial portion of the choline glycerophospholipids.[1] The brain also contains significant amounts of plasmalogens, with plasmenylethanolamine being the more abundant species in the myelin sheath, while this compound is also present.[1]
Below is a summary of reported this compound concentrations in various human tissues. It is important to note that values can vary depending on the analytical methods used and the specific characteristics of the study population.
| Tissue | This compound Concentration (mol% of total choline glycerophospholipids) | Reference |
| Heart | 30-40% | [1] |
| Brain (Adult) | ~20% of total glycerophospholipids are plasmalogens | [1] |
| Skeletal Muscle | Abundant | [5] |
| Lungs | Abundant | [5] |
| Kidneys | Abundant | [5] |
Table 1: Distribution of this compound in Human Tissues. This table summarizes the relative abundance of this compound in major human organs.
A significant area of current research is the alteration of this compound levels in disease states. Notably, a substantial decrease in this compound has been observed in the prefrontal cortex of individuals with Alzheimer's disease.
| Brain Region | Condition | This compound Concentration (nmol/g wet weight) | Reference |
| Prefrontal Cortex | Control | 4061 | |
| Prefrontal Cortex | Alzheimer's Disease | 1111 |
Table 2: this compound Levels in the Prefrontal Cortex of Alzheimer's Disease Patients vs. Controls. This table highlights the dramatic reduction of this compound in a key brain region affected by Alzheimer's disease.
Experimental Cornerstones: Key Methodologies in this compound Research
The advancement of our understanding of this compound has been intrinsically linked to the development of sophisticated analytical and experimental techniques. Here, we detail the methodologies for some of the key experiments in the field.
Quantification of this compound by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound and other lipid species in biological samples.
Experimental Protocol: Lipid Extraction and LC-MS/MS Analysis
-
Lipid Extraction (Folch Method):
-
Homogenize tissue samples in a chloroform:methanol (2:1, v/v) solution.
-
Add 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid classes. A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like ammonium (B1175870) acetate (B1210297) or formate (B1220265) is typically used.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive ion mode. For this compound, precursor ion scanning for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184 is a common and effective method for identification and quantification.
-
Quantification: Use a calibration curve generated with synthetic this compound standards of known concentrations to accurately quantify the endogenous levels in the samples. Internal standards, such as deuterated lipid species, should be added at the beginning of the extraction process to correct for variations in extraction efficiency and instrument response.
-
Assay for Plasmanylethanolamine Desaturase (TMEM189) Activity
The activity of TMEM189, the enzyme that introduces the vinyl-ether bond, is a critical parameter in studying plasmalogen biosynthesis. A fluorescence-based assay has been developed for this purpose.
Experimental Protocol: TMEM189 Activity Assay
-
Substrate Preparation: Synthesize or obtain a fluorescently labeled substrate, such as 1-O-(pyren-1-yl)decyl-2-acyl-sn-glycero-3-phosphoethanolamine.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T cells) in appropriate media.
-
Transfect the cells with a plasmid expressing TMEM189. A control transfection with an empty vector should be performed in parallel.
-
-
Cell Lysis and Microsome Preparation:
-
After a suitable expression period (e.g., 48 hours), harvest the cells.
-
Lyse the cells using a hypotonic buffer and dounce homogenization.
-
Isolate the microsomal fraction, which contains the endoplasmic reticulum where TMEM189 is located, by differential centrifugation.
-
-
Enzyme Reaction:
-
Incubate the microsomal preparation with the fluorescently labeled substrate in a reaction buffer containing necessary cofactors such as NADH or NADPH and ATP.
-
The reaction is typically carried out at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a chloroform:methanol solution and perform a lipid extraction as described in section 3.1.
-
Separate the lipid extract using high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
The formation of the fluorescent plasmalogen product can be quantified by measuring its peak area and comparing it to a standard curve.
-
Assessment of Antioxidant Properties
The vinyl-ether bond of plasmenylcholines is highly susceptible to oxidation, making them potent antioxidants that can protect other lipids and cellular components from oxidative damage.
Experimental Protocol: AAPH-Induced Peroxidation Assay
-
Liposome Preparation:
-
Prepare liposomes containing a polyunsaturated fatty acid-rich phospholipid (e.g., 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine) and the this compound to be tested.
-
Control liposomes without the this compound should also be prepared.
-
-
Initiation of Oxidation:
-
Induce lipid peroxidation by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
-
Monitoring Peroxidation:
-
Monitor the formation of conjugated dienes, a product of lipid peroxidation, by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Compare the rate of conjugated diene formation in the presence and absence of the this compound. A slower rate of peroxidation in the presence of this compound indicates its antioxidant activity.
-
Visualizing the Molecular Machinery: Pathways and Workflows
To facilitate a clearer understanding of the complex processes involving this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
Biosynthesis of this compound
The synthesis of this compound is a multi-step process that begins in the peroxisome and concludes in the endoplasmic reticulum.
Figure 1: Biosynthesis of this compound. This diagram illustrates the key enzymatic steps and cellular compartments involved in the synthesis of this compound.
This compound in Signaling
This compound and its derivatives are not merely structural components of membranes; they also participate in cellular signaling cascades.
Figure 2: A Signaling Pathway Involving a this compound Derivative. This diagram shows how the hydrolysis of this compound can lead to the generation of a second messenger that influences gene expression.
Experimental Workflow for Plasmalogen Quantification
The following diagram outlines the typical workflow for the quantitative analysis of this compound from biological samples.
Figure 3: Experimental Workflow for this compound Quantification. This flowchart provides a step-by-step overview of the process for quantifying this compound in biological samples.
Future Directions and Unanswered Questions
Despite significant progress, the field of this compound research is still rife with unanswered questions and exciting avenues for future exploration. The precise molecular mechanisms by which this compound deficiency contributes to the pathology of neurodegenerative diseases like Alzheimer's remain to be fully elucidated. The development of specific and potent modulators of this compound biosynthesis could offer novel therapeutic strategies. Furthermore, the full spectrum of signaling pathways in which this compound and its metabolites participate is an area of active investigation.
The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and lipidomics, will undoubtedly play a pivotal role in unraveling the remaining mysteries surrounding this enigmatic and critically important class of lipids. The journey that began with a simple staining anomaly continues to lead us to a deeper understanding of cellular function and human health.
References
- 1. Plasmalogen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Plasmanylethanolamine desaturase - Wikipedia [en.wikipedia.org]
- 4. Plasmalogens and Photooxidative Stress Signaling in Myxobacteria, and How it Unmasked CarF/TMEM189 as the Δ1′-Desaturase PEDS1 for Human Plasmalogen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Plasmenylcholine's role in protecting against oxidative stress.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Executive Summary
Plasmenylcholines, a unique class of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, are emerging as critical players in cellular defense against oxidative stress. Their distinct chemical structure endows them with potent antioxidant properties, enabling them to act as sacrificial scavengers of a variety of reactive oxygen species (ROS). Beyond this direct protective role, plasmenylcholines and their metabolites are implicated in complex signaling pathways that further bolster cellular resilience. This technical guide provides a comprehensive overview of the current understanding of plasmenylcholine's role in mitigating oxidative stress, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the therapeutic potential of these fascinating lipids.
Introduction to Plasmenylcholines and Oxidative Stress
Oxidative stress, a state of imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates, is a key contributor to a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Plasmenylcholines, enriched in electrically active tissues such as the heart and brain, represent a significant portion of the cell's phospholipid arsenal.[3] Their defining feature, the vinyl-ether bond, is highly susceptible to oxidation, making it a preferential target for ROS attack.[1] This "sacrificial" antioxidant mechanism protects other vital cellular components, such as polyunsaturated fatty acids (PUFAs) and proteins, from oxidative damage.[1]
Direct Antioxidant Mechanisms of this compound
The primary antioxidant function of this compound stems from the high reactivity of its vinyl-ether bond towards various ROS. This bond is significantly more susceptible to oxidation than the ester bonds found in other phospholipids, acting as a sink for damaging free radicals.
Scavenging of Reactive Oxygen Species
Plasmenylcholines have been shown to be potent scavengers of several key ROS, most notably singlet oxygen and peroxyl radicals. The rate at which this compound quenches singlet oxygen has been found to be one to two orders of magnitude greater than that of other lipids, highlighting its superior protective capacity.[4]
While direct quantitative data for this compound's scavenging activity against a wide range of ROS remains an active area of research, comparative studies provide valuable insights into its efficacy.
Table 1: Quantitative Comparison of Antioxidant Activities
| Antioxidant Assay | This compound/Plasmalogen | Comparator (e.g., α-Tocopherol) | Fold Difference (approx.) | Reference(s) |
| Singlet Oxygen Quenching | High reactivity | Other lipids | 10 - 100x higher | [4] |
| Peroxyl Radical Scavenging | Effective scavenger | α-Tocopherol | Lower efficacy (qualitative) | [3] |
| DPPH Radical Scavenging | Data not available | - | - | - |
| Hydroxyl Radical Scavenging | Data not available | - | - | - |
| Superoxide Anion Scavenging | Data not available | - | - | - |
| ORAC Value | Data not available | - | - | - |
Note: This table is intended to be illustrative. Further research is needed to provide a comprehensive quantitative comparison of this compound's antioxidant capacity across various assays.
Role in Signaling Pathways
Beyond direct ROS scavenging, plasmenylcholines and their derivatives participate in signaling cascades that contribute to the cellular defense against oxidative stress.
Lysothis compound-Mediated CREB Phosphorylation
Upon cleavage by phospholipases, this compound can generate lysothis compound. This lysophospholipid can act as a second messenger, activating protein kinase A (PKA).[5] Activated PKA can then phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in cell survival and antioxidant defense.[6][7][8]
Modulation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.[2][9] While the direct molecular interactions are still under investigation, evidence suggests that plasmalogens or their oxidative byproducts may modulate the Keap1-Nrf2 pathway, contributing to a sustained antioxidant response.[1][10]
References
- 1. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of peroxyl radical-mediated lipid oxidation by plasmalogen phospholipids and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of myocardial cAMP-dependent protein kinase by lysothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine phosphorylates CREB and activates the jun2TRE site of c-jun promoter in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Rapid Nuclear Factor-E2-Related Factor 2 (Nrf2) Activation via Membrane-Associated Estrogen Receptors: Roles of NADPH Oxidase 1, Neutral Sphingomyelinase 2 and Epidermal Growth Factor Receptor (EGFR) | MDPI [mdpi.com]
An In-depth Technical Guide to the Distribution of Plasmenylcholine Across Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the distribution of plasmenylcholine, a key ether phospholipid, across various biological tissues. It includes quantitative data, detailed experimental methodologies for its analysis, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
Plasmenylcholines are a subclass of choline (B1196258) glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] These molecules are integral components of cellular membranes and are particularly enriched in electrically active tissues such as the heart and nervous system.[1] Their unique chemical structure imparts distinct biophysical properties to membranes and implicates them in various cellular functions, including signal transduction and protection against oxidative stress.
Quantitative Distribution of this compound in Human Tissues
The concentration of this compound varies significantly among different human tissues. The heart muscle is exceptionally rich in this phospholipid, where it constitutes a major portion of the choline glycerophospholipids. In contrast, its levels are considerably lower in other organs like the liver. The following table summarizes the quantitative distribution of this compound as a percentage of total phospholipids (B1166683) or choline glycerophospholipids in various human tissues.
| Tissue | This compound (% of Total Phospholipids) | This compound (% of Choline Glycerophospholipids) | Reference(s) |
| Heart | ~10.9% | 30-40% | [1][2][3] |
| Brain (Total) | ~4% | - | [1] |
| Skeletal Muscle | - | 19% | |
| Kidney | - | 5% | |
| Liver | - | 3% | [4] |
| Myelin | - | - | [1] |
| Spermatozoa | High concentrations | - | [5] |
| Inflammatory Cells | Up to 50% of total plasmalogens | - | [5] |
Note: Data are compiled from various sources and may vary depending on the analytical methods used and the specific characteristics of the samples.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in biological tissues is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose.
A modified Folch or Bligh-Dyer method is commonly employed for the total lipid extraction from tissue samples.
-
Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol.[6]
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent, such as isopropanol, for LC-MS/MS analysis.[7]
-
Chromatographic Separation: Employ a suitable chromatography column, such as a C18 or HILIC column, for the separation of different lipid classes. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, isopropanol, and water with additives like ammonium (B1175870) acetate (B1210297) is typically used.[7]
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound species. The presence of sodium adducts can enhance the fragmentation of choline plasmalogens, aiding in their identification.[8]
-
Quantification: Construct calibration curves using authentic this compound standards with the inclusion of appropriate internal standards for accurate quantification.[9]
The following diagram illustrates the general workflow for the quantification of this compound from tissue samples.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum. A key feature of this pathway is that this compound is not directly synthesized but is derived from plasmenylethanolamine.
Role in Signaling Pathways
Plasmalogens, including this compound, are known to be enriched in membrane microdomains such as lipid rafts and caveolae, which are critical hubs for cellular signaling.[5][10] In cardiomyocytes, many signaling events are initiated at the plasma membrane through G-protein coupled receptors (GPCRs).[11] While a direct signaling cascade initiated by this compound as a primary messenger is not well-defined, its abundance in the cardiac sarcolemma suggests a crucial role in modulating the function of membrane-bound receptors and ion channels. The unique biophysical properties of plasmenylcholines can influence membrane fluidity and curvature, thereby affecting the conformation and activity of embedded signaling proteins.
The following diagram illustrates a general G-protein coupled receptor signaling pathway, which is prevalent in cardiomyocytes and can be influenced by the surrounding lipid environment, including the presence of this compound.
In this pathway, the binding of a ligand to a GPCR activates a heterotrimeric G-protein, leading to the production of a second messenger and subsequent downstream cellular responses.[11] The lipid composition of the membrane, with high concentrations of this compound in the heart, can influence the coupling efficiency between the receptor and the G-protein, as well as the activity of the effector enzyme, thereby fine-tuning the signaling output.
Conclusion
This compound is a vital phospholipid with a distinct and significant distribution across human tissues, being particularly abundant in the heart. Its unique structural features suggest important roles in membrane architecture and cellular signaling. The methodologies outlined in this guide provide a framework for the accurate quantification of this compound, which is essential for advancing our understanding of its function in health and disease and for the development of novel therapeutic strategies targeting lipid metabolism.
References
- 1. Plasmalogen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (1-O-alk-1'-enyl-2-acyl-sn-glycero-3-phosphocholine) biosynthesis in guinea-pig heart and liver: cholinephosphotransferase is a bifunctional enzyme for the synthesis of phosphatidylcholine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Dependent Analysis of Plasmalogens in the Hippocampus of an Alzheimer’s Disease Mouse Model: A Role of Ethanolamine Plasmalogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caveolae and lipid rafts: G protein-coupled receptor signaling microdomains in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac GPCRs: GPCR Signaling in Healthy and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genetic Regulation of Plasmenylcholine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Plasmalogens, a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, are integral components of cellular membranes, particularly in the nervous, cardiovascular, and immune systems. Plasmenylcholine, a major choline-containing plasmalogen, plays crucial roles in membrane structure, signal transduction, and cellular protection against oxidative stress. The biosynthesis of this compound is a complex, multi-organelle process that is tightly regulated at the genetic and post-translational levels. Understanding this regulation is critical for elucidating the pathophysiology of various diseases associated with plasmalogen deficiency, such as Rhizomelic Chondrodysplasia Punctata (RCDP) and Alzheimer's disease, and for developing novel therapeutic strategies. This whitepaper provides a comprehensive overview of the genetic and molecular mechanisms governing this compound synthesis, details key experimental methodologies, and presents quantitative data on the expression and activity of core enzymatic players.
The this compound Biosynthesis Pathway: A Multi-Organelle Process
The synthesis of plasmalogens, including this compound, begins in the peroxisomes and is completed in the endoplasmic reticulum (ER). This compound itself is primarily formed through the modification of its ethanolamine (B43304) counterpart, plasmenylethanolamine.
Peroxisomal Steps: The Foundation
The initial, rate-limiting steps of all plasmalogen synthesis occur within the peroxisomes.
-
Acylation of DHAP: The pathway starts with the acylation of dihydroxyacetone phosphate (B84403) (DHAP) at the sn-1 position, catalyzed by Glyceronephosphate O-acyltransferase (GNPAT) . This reaction forms 1-acyl-DHAP.
-
Formation of the Ether Bond: Subsequently, Alkylglycerone Phosphate Synthase (AGPS) , an enzyme that requires import into the peroxisome via the PEX7 receptor, exchanges the acyl group at the sn-1 position with a long-chain fatty alcohol, creating the characteristic ether bond and forming 1-alkyl-DHAP. The required fatty alcohols are supplied by Fatty Acyl-CoA Reductases (FAR1/FAR2).
Endoplasmic Reticulum (ER) Steps: Elongation and Maturation
The 1-alkyl-DHAP intermediate is then processed through a series of reactions in the ER.
-
Reduction: Acyl/alkyl-DHAP reductase reduces 1-alkyl-DHAP to form 1-alkyl-glycerol-3-phosphate (alkyl-G3P).
-
Acylation at sn-2: An acyl group, often a polyunsaturated fatty acid (PUFA), is added to the sn-2 position by an acyltransferase.
-
Headgroup Attachment: The phosphate group is removed, and an ethanolamine headgroup is attached by the ethanolamine phosphotransferase SELENOI (also known as EPT1), forming 1-O-alkyl-2-acyl-sn-glycero-3-phosphoethanolamine (a plasmanyl-ethanolamine).
-
Vinyl-Ether Bond Formation: The final and defining step in creating a plasmalogen is the desaturation of the alkyl chain at the sn-1 position to form the vinyl-ether bond. This reaction is catalyzed by Plasmanylethanolamine Desaturase (PEDS1) , the protein product of the TMEM189 gene. This creates plasmenylethanolamine.
Final Conversion to this compound
There is no known this compound desaturase; therefore, this compound is synthesized from the pre-existing plasmenylethanolamine pool. This conversion is thought to occur via two primary routes:
-
Headgroup Exchange: A direct base-exchange reaction or a coupled process involving Phospholipase C and Cholinephosphotransferase (CPT) can replace the ethanolamine headgroup with choline.
-
Remodeling Pathway: A more complex pathway involves the removal and re-acylation of the sn-2 fatty acid, followed by headgroup modification.
Figure 1: The multi-organelle biosynthetic pathway for this compound.
Genetic and Post-Translational Regulation
The synthesis of plasmalogens is not merely a sequential enzymatic pathway but is subject to sophisticated regulatory control to maintain cellular homeostasis. This regulation primarily occurs through a feedback mechanism that modulates the stability of a key rate-limiting enzyme.
The FAR1 Feedback Loop: The Central Regulatory Hub
The primary control point for plasmalogen biosynthesis is the post-translational regulation of Fatty Acyl-CoA Reductase 1 (FAR1) .
-
Rate-Limiting Step: FAR1 supplies the fatty alcohols necessary for the AGPS-catalyzed reaction, which is a committed step in the pathway. The availability of these fatty alcohols is rate-limiting for overall plasmalogen synthesis.
-
Sensing Mechanism: Cells have a mechanism to sense the levels of plasmenylethanolamine. This sensing is believed to occur specifically in the inner leaflet of the plasma membrane.
-
Feedback Inhibition: When plasmalogen levels in the inner leaflet are sufficient, a signaling cascade is initiated that leads to the accelerated degradation of the FAR1 protein at the peroxisome. Conversely, when plasmalogen levels are low, FAR1 is stabilized, leading to increased fatty alcohol production and a subsequent increase in plasmalogen synthesis. This feedback loop ensures that plasmalogen levels are maintained within a tight physiological range.
-
Specificity: This regulation is specific to FAR1; the stability of its isoform, FAR2, is not significantly affected by cellular plasmalogen levels, suggesting FAR1 is the primary reductase for the plasmalogen pathway.
The Role of ATP8B2 Flippase in Plasmalogen Sensing
The spatial distribution of plasmalogens within the plasma membrane is critical for the FAR1 feedback mechanism.
-
Asymmetric Distribution: Plasmalogens are asymmetrically distributed, with a higher concentration in the inner (cytoplasmic) leaflet of the plasma membrane.
-
Flippase Activity: The P4-type ATPase ATP8B2 has been identified as a key flippase responsible for translocating plasmalogens from the outer (exoplasmic) leaflet to the inner leaflet.
-
Enabling Sensing: By maintaining this asymmetry, ATP8B2 ensures that the cellular sensing machinery is exposed to the correct concentration of plasmalogens. Disruption of ATP8B2 function leads to an accumulation of plasmalogens in the outer leaflet, which the cell interprets as a deficiency. This, in turn, prevents the degradation of FAR1, leading to an inappropriate upregulation of plasmalogen synthesis.
Figure 2: Feedback regulation of FAR1 stability by plasmalogen sensing.
Quantitative Data Summary
While extensive quantitative data is often study-specific, the following tables summarize key findings regarding the expression and levels of components in the this compound synthesis pathway.
Table 1: Key Genes and Enzymes in this compound Synthesis
| Gene Symbol | Enzyme Name | EC Number | Cellular Location | Key Function in Pathway |
| GNPAT | Glyceronephosphate O-acyltransferase | 2.3.1.42 | Peroxisome | Acylates DHAP to form 1-acyl-DHAP. |
| AGPS | Alkylglycerone phosphate synthase | 2.5.1.26 | Peroxisome | Exchanges acyl group for a fatty alcohol, forming the ether bond. |
| FAR1 | Fatty Acyl-CoA Reductase 1 | 1.2.1.84 | Peroxisome | Rate-limiting enzyme; supplies fatty alcohols for AGPS. |
| SELENOI | Ethanolamine phosphotransferase 1 | 2.7.8.1 | ER | Attaches the ethanolamine headgroup. |
| TMEM189 | Plasmanylethanolamine desaturase (PEDS1) | 1.14.19.77 | ER | Forms the critical sn-1 vinyl-ether bond. |
| CPT1/CEPT1 | Choline/ethanolamine phosphotransferase 1 | 2.7.8.2 | ER | Involved in converting plasmenylethanolamine to this compound. |
| ATP8B2 | P4-type ATPase | 7.6.2.1 | Plasma Membrane | Flips plasmalogens to the inner leaflet for sensing. |
Table 2: Observed Changes in Gene/Protein Expression and Metabolite Levels
| Condition | Model System | Analyte | Observed Change | Reference |
| Plasmalogen Deficiency | Patient Fibroblasts | FAR1 Activity | Elevated | |
| Plasmalogen Supplementation | CHO-K1 Cells | FAR1 Protein | Reduced by ~50% | |
| ATP8B2 Knockdown | HeLa Cells | FAR1 Protein | Increased | |
| Alzheimer's Disease (9 months) | J20 Mouse Model (Hippocampus) | GNPAT Protein | Increased | |
| Alzheimer's Disease (15 months) | J20 Mouse Model (Hippocampus) | GNPAT Protein | Decreased | |
| Alzheimer's Disease (9 months) | J20 Mouse Model (Hippocampus) | Total Plasmenylethanolamine | Increased | |
| Alzheimer's Disease (15 months) | J20 Mouse Model (Hippocampus) | Total Plasmenylethanolamine | Decreased | |
| Traumatic Brain Injury (24h) | Mouse Model (Plasma) | Saturated sn-1 Plasmalogens | Significantly Elevated |
Key Experimental Protocols
This section provides generalized methodologies for the quantitative analysis of the plasmalogen biosynthetic pathway.
Protocol: Quantification of Plasmalogen Species by LC-MS/MS
This method allows for the specific and sensitive quantification of individual plasmalogen molecular species.
-
Lipid Extraction:
-
Homogenize tissue or cell pellets in a cold solvent mixture, typically chloroform:methanol (2:1, v/v), following a modified Bligh-Dyer or Folch procedure.
-
Include an appropriate internal standard, such as a deuterated plasmalogen analog (e.g., PE(P-18:0/18:1-d9)), to correct for extraction efficiency and matrix effects.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., 95:5 acetonitrile:water).
-
Perform chromatographic separation using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Use a binary solvent gradient, for example, Mobile Phase A: 95:5 ACN:H₂O with 10 mM ammonium (B1175870) acetate (B1210297) and Mobile Phase B: 50:50 ACN:H₂O with 10 mM ammonium acetate.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ionization mode using Selected Reaction Monitoring (SRM).
-
For plasmenylethanolamine, monitor the neutral loss of the phosphoethanolamine headgroup (m/z 141.0).
-
For this compound, monitor the product ion corresponding to the phosphocholine (B91661) headgroup (m/z 184.0).
-
Develop specific SRM transitions for each molecular species of interest based on its precursor ion and characteristic fragment ions.
-
-
Quantification:
-
Generate a standard curve using synthetic plasmalogen standards of known concentrations.
-
Calculate the concentration of each plasmalogen species in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
-
Protocol: Analysis of FAR1 Protein Stability by Western Blot
This protocol assesses changes in the steady-state levels of the FAR1 protein, indicating alterations in its stability.
-
Cell Culture and Treatment:
-
Culture cells (e.g., CHO-K1, HeLa) to ~80% confluency.
-
Treat cells with experimental compounds (e.g., plasmalogen precursors like 1-O-hexadecylglycerol, or inhibitors) for a specified time course (e.g., 24-48 hours).
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for FAR1 overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the FAR1 band intensity to the loading control for comparison across samples.
-
Figure 3: Experimental workflow for investigating a gene's role in regulation.
Conclusion and Future Directions
The genetic regulation of this compound synthesis is a sophisticated process centered on a post-translational feedback loop that controls the stability of the rate-limiting enzyme, FAR1. This regulation is spatially dependent, relying on the asymmetric distribution of plasmalogens in the plasma membrane, which is maintained by the flippase ATP8B2. Genetic defects in any of the core biosynthetic enzymes (GNPAT, AGPS, FAR1, PEDS1) or regulatory components can lead to severe plasmalogen deficiencies and associated pathologies.
For researchers and drug development professionals, this regulatory network presents several potential therapeutic targets. Modulating the stability of FAR1, enhancing the activity of PEDS1, or developing strategies to bypass peroxisomal defects with downstream ether lipid precursors are all viable avenues for restoring plasmalogen homeostasis. Future research should focus on fully elucidating the signaling molecules that connect plasmalogen sensing at the plasma membrane to FAR1 degradation at the peroxisome. A deeper understanding of these intricate regulatory mechanisms will be paramount for the development of effective treatments for a range of metabolic and neurodegenerative diseases.
An In-depth Technical Guide to the Enzymatic Pathways of Plasmenylcholine Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmenylcholines, a subclass of plasmalogens, are unique glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Abundant in electrically excitable tissues such as the heart and nervous system, these molecules play critical roles in membrane structure, signal transduction, and cellular defense against oxidative stress. The enzymatic degradation of plasmenylcholine is a tightly regulated process that not only governs the turnover of these essential lipids but also generates a cascade of bioactive molecules with profound physiological and pathological implications. This technical guide provides a comprehensive overview of the core enzymatic pathways involved in this compound degradation, offering detailed experimental protocols, quantitative data, and visual representations of the associated signaling networks to support research and drug development efforts in this field.
Core Enzymatic Degradation Pathways
The catabolism of this compound is a multi-enzyme process involving several key hydrolases that target different bonds within the molecule. The primary pathways involve the initial cleavage of either the acyl chain at the sn-2 position or the vinyl-ether bond at the sn-1 position, followed by further enzymatic modifications.
Phospholipase A2 (PLA2) Pathway
The most prominent pathway for this compound degradation is initiated by the action of Phospholipase A2 (PLA2). PLA2 enzymes catalyze the hydrolysis of the ester bond at the sn-2 position, releasing a free fatty acid and a lysothis compound. This pathway is particularly significant because plasmenylcholines are often enriched with polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), at the sn-2 position.
Key Enzymes:
-
Cytosolic PLA2 (cPLA2): This isoform exhibits a preference for substrates containing arachidonic acid and is a key player in initiating inflammatory responses.
-
Calcium-Independent PLA2 (iPLA2): Several iPLA2 isoforms have been shown to have activity towards plasmalogens.
-
Secretory PLA2 (sPLA2): Various secreted forms of PLA2 can also contribute to this compound hydrolysis.
The release of arachidonic acid by PLA2 is the rate-limiting step in the biosynthesis of eicosanoids, a large family of signaling molecules including prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation, immunity, and hemostasis.
Lysoplasmalogenase Pathway
Following the action of PLA2, the resulting lysothis compound is a substrate for lysoplasmalogenases. These enzymes catalyze the hydrolytic cleavage of the vinyl-ether bond at the sn-1 position, yielding a fatty aldehyde and glycerophosphocholine.
Key Enzymes:
-
TMEM86A and TMEM86B: These transmembrane proteins have been identified as key lysoplasmalogenases.[1][2] While TMEM86B shows similar activity towards lysothis compound and lysoplasmenylethanolamine, TMEM86A exhibits a preference for lysothis compound.[3]
The fatty aldehydes produced are subsequently converted to fatty acids by fatty aldehyde dehydrogenase (FALDH).[4][5]
Cytochrome c-Mediated Plasmalogenase Activity
Under conditions of oxidative stress, cytochrome c, typically known for its role in the mitochondrial electron transport chain, can be released into the cytosol and exhibit a novel plasmalogenase activity.[6][7] This activity is dependent on the presence of cardiolipin (B10847521) and hydrogen peroxide.[6] Cytochrome c catalyzes the cleavage of the vinyl-ether bond of this compound, producing a 2-acyl-lysophospholipid and an α-hydroxy fatty aldehyde.[6][8]
Phospholipase C (PLC) and Phospholipase D (PLD) Pathways
While less characterized for this compound specifically, Phospholipase C (PLC) and Phospholipase D (PLD) represent potential alternative degradation pathways.
-
Phospholipase C (PLC): PLC would hydrolyze the phosphodiester bond between the glycerol backbone and the phosphate (B84403) group, yielding 1-alkenyl-2-acyl-glycerol and phosphocholine.
-
Phospholipase D (PLD): PLD would cleave the bond between the phosphate group and the choline (B1196258) headgroup, resulting in the formation of plasmenyl phosphatidic acid and choline.
Quantitative Data on Enzymatic Activity
The following tables summarize available quantitative data for the key enzymes involved in this compound degradation. It is important to note that kinetic parameters can vary significantly depending on the specific enzyme isoform, substrate composition, and assay conditions.
| Enzyme Family | Specific Enzyme | Substrate | Km | Vmax | Source(s) |
| Lysoplasmalogenase | TMEM86B (recombinant) | Lysothis compound | ~50 µM | 24.5 µmol/min/mg protein | [9] |
| TMEM86B (recombinant) | Lysoplasmenylethanolamine | ~50 µM | 17.5 µmol/min/mg protein | [9] | |
| Phospholipase A2 | Bee Venom PLA2 | 1,2-dithio analog of diheptanoyl PC | - | - | [2] |
| Porcine Pancreatic PLA2 | Short-chain PC | - | - | [10] | |
| Crotalus atrox PLA2 | Egg PC in unilamellar vesicles | - | - | [11] |
Note: Specific kinetic data for PLA2, PLC, and PLD with this compound as the substrate is limited in the current literature. The data presented for PLA2 are on phosphatidylcholine (PC) substrates, which are structurally similar.
Experimental Protocols
This section provides detailed methodologies for assaying the activity of the key enzymes involved in this compound degradation.
Lysoplasmalogenase Activity Assay (HPLC-based)
This protocol is adapted from a novel, sensitive assay for lysoplasmalogenase based on the detection of the aldehyde product after derivatization.[3]
Materials:
-
Lysothis compound substrate
-
Cell or tissue homogenates expressing TMEM86A or TMEM86B
-
Dansylhydrazine solution
-
HPLC system with a fluorescence detector
Procedure:
-
Enzymatic Reaction: Incubate the cell or tissue homogenate with a known concentration of lysothis compound substrate in an appropriate buffer at 37°C for a defined period (e.g., 30-60 minutes).[3]
-
Derivatization: Stop the reaction and add dansylhydrazine to the mixture. Incubate to allow the derivatization of the fatty aldehyde product to a fluorescent dansylhydrazone.[3]
-
Extraction: Extract the lipids from the reaction mixture.
-
HPLC Analysis: Separate the lipid extract using a reversed-phase HPLC column.
-
Fluorescence Detection: Quantify the fluorescent dansylhydrazone product using a fluorescence detector with excitation at 340 nm and emission at 525 nm.[3]
-
Quantification: Calculate the amount of aldehyde produced based on a standard curve generated with a known concentration of a fatty aldehyde standard.
Cytochrome c Plasmalogenase Activity Assay
This protocol is based on the findings of Jenkins et al. (2018) demonstrating the oxidative stress-activated plasmalogenase activity of cytochrome c.[7][12]
Materials:
-
This compound vesicles
-
Cardiolipin
-
Cytochrome c
-
Hydrogen peroxide (H₂O₂)
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Vesicle Preparation: Prepare unilamellar vesicles containing this compound and cardiolipin.
-
Reaction Mixture: In a suitable buffer, combine the this compound/cardiolipin vesicles, cytochrome c, and H₂O₂.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
Mass Spectrometry Analysis: Analyze the lipid extract by mass spectrometry to identify and quantify the degradation products, namely the 2-acyl-lysophospholipid and the α-hydroxy fatty aldehyde.[7][12]
Phospholipase A2 Activity Assay (Colorimetric)
This is a general protocol for PLA2 activity that can be adapted for this compound substrates. This assay utilizes a thio-PC substrate where the hydrolysis of the thioester bond at the sn-2 position releases a free thiol, which can be detected colorimetrically.
Materials:
-
1,2-dithio analog of diheptanoyl phosphatidylcholine (or a similar thio-plasmenylcholine substrate if available)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
PLA2 source (e.g., purified enzyme, cell lysate)
-
Assay buffer
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the substrate solution and DTNB solution in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the PLA2 source to the wells.
-
Initiate Reaction: Add the substrate and DTNB solution to each well to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 405-414 nm over time using a microplate reader. The rate of color development is proportional to the PLA2 activity.[2]
Phospholipase C Activity Assay (Colorimetric)
This is a general protocol for PLC activity that can be adapted for this compound.
Materials:
-
p-Nitrophenylphosphorylcholine (pNPPC) or a this compound analog
-
PLC source
-
Assay buffer
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the PLC source to the wells containing the assay buffer.
-
Initiate Reaction: Add the pNPPC substrate to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm. The amount of color produced is proportional to the PLC activity.[10]
Phospholipase D Activity Assay
A common method for assaying PLD activity involves a transphosphatidylation reaction in the presence of a primary alcohol.
Materials:
-
This compound substrate
-
PLD source
-
Primary alcohol (e.g., 1-butanol)
-
Lipid extraction reagents
-
TLC or HPLC system for product separation and quantification
Procedure:
-
Reaction Setup: Incubate the PLD source with the this compound substrate in the presence of 1-butanol.
-
Lipid Extraction: After the incubation period, extract the lipids.
-
Product Analysis: Separate the lipid products by TLC or HPLC and quantify the amount of phosphatidylbutanol formed. The rate of phosphatidylbutanol formation is a measure of PLD activity.
Signaling Pathways and Workflows
The degradation of this compound initiates several important signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for their study.
References
- 1. Biochemical, Kinetic and Biological Properties of Group V Phospholipase A2 from Dromedary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipocyte lysoplasmalogenase TMEM86A regulates plasmalogen homeostasis and protein kinase A-dependent energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of TMEM86A and TMEM86B mutants by a novel lysoplasmalogenase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome c takes on plasmalogen catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome c is an oxidative stress-activated plasmalogenase that cleaves this compound and plasmenylethanolamine at the sn-1 vinyl ether linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic and inhibition studies of phospholipase A2 with short-chain substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome c is an oxidative stress–activated plasmalogenase that cleaves this compound and plasmenylethanolamine at the sn-1 vinyl ether linkage - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Plasmenylcholine in Cardiovascular Health: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmenylcholine, a unique subclass of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, is increasingly recognized for its significant role in cardiovascular health and disease. Predominantly found in cardiac muscle and blood plasma, this molecule is implicated in several critical cellular processes, including antioxidant defense, membrane structure modulation, and signal transduction. A growing body of evidence suggests that alterations in this compound levels are associated with an increased risk of cardiovascular diseases such as atherosclerosis, coronary artery disease, and heart failure. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the cardiovascular system, detailing its association with disease states, its involvement in signaling pathways, and methodologies for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, aiming to facilitate further investigation into the therapeutic potential of this compound.
Introduction
Cardiovascular diseases (CVDs) remain the leading cause of morbidity and mortality worldwide. While traditional risk factors are well-established, there is a continuous search for novel biomarkers and therapeutic targets. Plasmalogens, a class of ether phospholipids, have emerged as key players in cellular function and disease pathogenesis. This compound is a major plasmalogen species in the cardiovascular system.[1] Unlike their diacyl counterparts, plasmenylcholines possess a vinyl-ether linkage at the sn-1 position, which confers unique chemical properties, including a potent antioxidant capacity.[1]
This guide will delve into the multifaceted role of this compound in cardiovascular health, summarizing key quantitative data, outlining detailed experimental protocols for its analysis, and visualizing its known signaling pathways and experimental workflows.
Quantitative Data on this compound in Cardiovascular Disease
Numerous studies have investigated the association between circulating and tissue levels of this compound and various cardiovascular diseases. A consistent finding is the inverse correlation between this compound levels and the prevalence and severity of CVDs.
Table 1: Plasma this compound Levels in Patients with Coronary Artery Disease (CAD)
| Study Cohort | Patient Group (n) | Control Group (n) | This compound Species | % Change in Patients vs. Controls | p-value | Reference |
| Stable CAD | 18 | 14 (Healthy) | PC(P-33:1), PC(P-33:2), PC(P-33:3), PC(P-35:3) | Significantly lower | <0.05 | [2] |
| Acute Myocardial Infarction (AMI) | 17 | 14 (Healthy) | PC(P-33:1), PC(P-33:2), PC(P-33:3), PC(P-35:3) | Significantly lower | <0.05 | [2] |
| Angiographically Significant CAD | 33 | 18 (Normal/Minimal Disease) | Total Plasminogen | 50% less detectable kringle 4, 48% less detectable kringles 1-3 | <0.001, =0.007 | [3] |
Table 2: Plasma Phosphatidylcholine Levels in Patients with Heart Failure (HF)
| Study Cohort | Patient Group (n) | Control Group (n) | Lipid Species | Association with HF | Hazard Ratio (95% CI) | Reference |
| Prospective Study | Incident HF cases | --- | Phosphatidylcholine | Increased risk per 1 SD increment | 1.08 (1.05-1.12) | [4] |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | HFpEF patients | Healthy controls | No significant difference in total cholesterol, LDL, HDL, triglycerides | --- | --- | [5] |
Table 3: Phospholipid Composition in Tafazzin-Deficient Mouse Heart (Model for Barth Syndrome with Cardiomyopathy)
| Phospholipid | Wild Type (mol %) | TAZ-KD (mol %) | % Change | Reference |
| This compound | 30.8 ± 2.8 | 18.1 ± 3.1 | -41.2% | [6] |
| Cardiolipin (CL) | 6.4 ± 0.1 | 2.0 ± 0.4 | -68.8% | [6] |
| Monolysocardiolipin (MLCL) | Not detected | 3.3 ± 0.5 | N/A | [6] |
Experimental Protocols
Accurate quantification of this compound is crucial for research and clinical applications. Below are detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the separation of intact plasmalogens from other phospholipid classes.[7]
3.1.1. Sample Preparation (Lipid Extraction)
-
Homogenize tissue samples or use plasma/serum directly.
-
Extract total lipids using the Folch method (chloroform:methanol (B129727), 2:1, v/v).
-
Add 1.2 mM butylated hydroxytoluene (BHT) to all solvents to prevent oxidation.
-
After phase separation, collect the lower chloroform (B151607) layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in the initial mobile phase for HPLC analysis.
3.1.2. HPLC System and Conditions
-
HPLC System: Agilent 1100 system or equivalent, equipped with a four-solvent delivery system, a degasser, and an Evaporative Light Scattering Detector (ELSD).[7]
-
Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: Hexane/2-propanol/acetic acid (82:17:1, v/v) with 0.08% triethylamine (B128534) (TEA).[7]
-
Mobile Phase B: 2-propanol/water/acetic acid (85:14:1, v/v) with 0.08% TEA.[7]
-
Gradient Elution:
-
0 min: 95% A
-
23 min: Linear gradient to 60% A
-
27 min: Linear gradient to 15% A
-
28 min: Hold at 15% A for 1 min
-
32 min: Linear gradient to 95% A
-
37 min: Hold at 95% A for 5 min[7]
-
-
Flow Rate: 1 mL/min.[7]
-
Column Temperature: 50°C.[7]
-
Detection: ELSD with evaporator temperature at 50°C, nebulizer gas (compressed air) at 2.4 bars, and sensitivity gain set to 6.[7]
3.1.3. Data Analysis
-
Identify this compound peaks based on their retention times, determined using authentic standards.
-
Quantify the peaks by integrating the area under the curve.
-
Use a calibration curve generated from known concentrations of this compound standards for absolute quantification.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol allows for the sensitive and specific quantification of individual molecular species of this compound.[8]
3.2.1. Sample Preparation (Protein Precipitation and Lipid Extraction)
-
To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., a non-endogenous this compound species).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.[1]
-
Collect the supernatant containing the extracted lipids.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the LC-MS mobile phase.
3.2.2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate.[1]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.[1]
-
Gradient Elution: A suitable gradient to separate different lipid classes, for example:
-
0-2 min: 40% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15-15.1 min: Linear gradient to 40% B
-
15.1-20 min: Hold at 40% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each this compound species of interest need to be determined using authentic standards. For choline-containing phospholipids, a common precursor ion scan is for m/z 184.1 (the phosphocholine (B91661) headgroup).
3.2.3. Data Analysis
-
Process the raw LC-MS/MS data using the instrument's software.
-
Identify and integrate the peaks corresponding to the specific MRM transitions for each this compound species and the internal standard.
-
Calculate the concentration of each analyte using the ratio of its peak area to that of the internal standard and a calibration curve constructed with known concentrations of standards.[8]
Signaling Pathways and Experimental Workflows
The signaling roles of this compound and its metabolites are an active area of research. Below are diagrams illustrating some of the proposed pathways and experimental workflows to study their effects.
Signaling Pathways
Lysothis compound-Mediated Calcium Signaling in Cardiomyocytes
Lysothis compound, a product of this compound catabolism by phospholipase A2, has been shown to alter calcium cycling in cardiomyocytes, which can have both inotropic and arrhythmogenic effects.[9][10]
Caption: Lysothis compound signaling cascade in cardiomyocytes.
Potential G-Protein Coupled Receptor (GPCR) Signaling in Endothelial Cells
Lysophosphatidylcholine, a related lysolipid, is known to signal through GPCRs like GPR4 in endothelial cells, leading to barrier dysfunction.[11] It is plausible that lysothis compound could engage similar pathways.
Caption: Putative GPCR-mediated signaling by lysothis compound in endothelial cells.
Experimental Workflows
Workflow for Investigating the Antioxidant Effect of this compound on Endothelial Cells
This workflow outlines the steps to assess the protective effects of this compound against oxidative stress in cultured endothelial cells.
Caption: Experimental workflow for assessing this compound's antioxidant effects.
Workflow for Studying the Effect of this compound on Cholesterol Efflux
This workflow describes the methodology to investigate the role of this compound in cholesterol efflux from macrophages, a key process in preventing atherosclerosis.
Caption: Workflow for investigating this compound's role in cholesterol efflux.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the integral role of this compound in maintaining cardiovascular health. Its antioxidant properties, influence on membrane dynamics, and involvement in critical signaling pathways underscore its importance. The consistent observation of decreased this compound levels in patients with various cardiovascular diseases highlights its potential as a biomarker for risk stratification and disease monitoring.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanisms: While the downstream effects of this compound and its metabolites are being uncovered, the initial receptor interactions and the complete signaling cascades require further investigation.
-
Therapeutic potential: The protective effects of this compound suggest that strategies to increase its levels, either through dietary intervention or pharmacological approaches, could be beneficial in preventing or treating cardiovascular diseases.
-
Clinical validation: Large-scale prospective clinical trials are needed to validate the utility of this compound as a prognostic biomarker and to assess the efficacy of this compound-based therapies.
References
- 1. agilent.com [agilent.com]
- 2. Decreased phosphatidylcholine plasmalogens--A putative novel lipid signature in patients with stable coronary artery disease and acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasminogen and plasmin activity in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choline Metabolites, Genetic Susceptibility, and Incident Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An altered plasma lipidome–phenome network characterizes heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substantial Decrease in Plasmalogen in the Heart Associated with Tafazzin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stop-alz.com [stop-alz.com]
- 8. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Alterations in Ca2+ cycling by lysothis compound in adult rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of the Vinyl Ether Bond in Plasmenylcholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl ether bond at the sn-1 position of the glycerol (B35011) backbone. Plasmenylcholine, a prominent member of this class, has garnered significant attention for its putative antioxidant properties, primarily attributed to this vinyl ether linkage. This technical guide provides a comprehensive overview of the antioxidant capabilities of the vinyl ether bond in this compound, detailing the underlying chemical mechanisms, experimental evidence, and relevant analytical methodologies. It further explores the involvement of plasmalogens in crucial cellular signaling pathways, offering insights for researchers and professionals in drug development.
Introduction: The Sacrificial Scavenger
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to the pathophysiology of numerous diseases. The vinyl ether bond of this compound is highly susceptible to oxidation by various ROS, including singlet oxygen (¹O₂) and peroxyl radicals.[1] This inherent reactivity allows plasmalogens to act as sacrificial scavengers, preferentially undergoing oxidation and thereby protecting other vital cellular components, such as polyunsaturated fatty acids (PUFAs) in cell membranes, from oxidative damage.[1][2] This document delves into the specifics of this protective mechanism.
Mechanism of Antioxidant Action
The antioxidant activity of the vinyl ether bond in this compound stems from its electron-rich nature, making it a prime target for electrophilic attack by ROS. The reaction with ROS leads to the cleavage of the vinyl ether bond and the formation of stable, less reactive products that do not propagate lipid peroxidation chain reactions.[3]
Reaction with Singlet Oxygen
Singlet oxygen, a highly reactive form of oxygen, readily reacts with the vinyl ether bond of plasmalogens. This interaction is significantly faster than with other membrane lipids.[4][5] The quenching of singlet oxygen by plasmalogens is primarily a reactive process, leading to the formation of dioxetane intermediates which then decompose.[6]
Reaction with Peroxyl Radicals
Peroxyl radicals, key intermediates in lipid peroxidation, can also be scavenged by the vinyl ether bond. This sacrificial oxidation of this compound helps to terminate the lipid peroxidation chain reaction, preventing widespread damage to cellular membranes.[2]
Quantitative Data on Antioxidant Properties
While direct comparative antioxidant capacity values like IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC) for pure this compound are not extensively reported in the literature, kinetic data for its reaction with specific ROS provide strong evidence of its antioxidant potential.
| Parameter | Value | Lipid | ROS | Reference |
| Bimolecular Rate Constant of ¹O₂ Quenching | 1.0 (± 0.2) × 10⁶ M⁻¹s⁻¹ | Plasmalogen | Singlet Oxygen | [7] |
| Bimolecular Rate Constant of ¹O₂ Quenching | 10⁶–10⁷ M⁻¹s⁻¹ | Vinyl Ether Groups | Singlet Oxygen | [4] |
Note: The table summarizes the available quantitative data. Further research is needed to establish standardized antioxidant capacity values (e.g., IC₅₀, TEAC) for direct comparison with conventional antioxidants like Trolox and Vitamin E.
Experimental Protocols
A variety of methods are employed to investigate the antioxidant properties of lipids. Below are detailed protocols for key assays relevant to the study of this compound.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Protocol:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., RIPA buffer). For plasma samples, use directly.
-
Protein Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) to the sample to precipitate proteins. Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Reaction: Collect the supernatant and add an equal volume of 0.67% (w/v) TBA.
-
Incubation: Incubate the mixture in a boiling water bath for 10-60 minutes.[8][9]
-
Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the concentration of TBARS from a standard curve prepared using MDA or 1,1,3,3-tetramethoxypropane.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the lipid sample in a suitable solvent (e.g., methanol, ethanol).
-
Reaction: Add the sample solution to the DPPH working solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[10]
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.
Analysis of Oxidized Plasmalogens by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific and sensitive quantification of plasmalogen species and their oxidation products.
Protocol:
-
Lipid Extraction: Extract lipids from the biological sample using a modified Folch or Bligh-Dyer method.[1]
-
Chromatographic Separation: Separate the lipid species using a reverse-phase C18 column with a gradient elution of solvents such as methanol, isopropanol, and aqueous ammonium (B1175870) acetate.[5][11]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer with electrospray ionization (ESI) in either positive or negative ion mode.
-
Quantification: Perform quantification using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), targeting specific precursor and product ions for each plasmalogen species.[8] Use appropriate internal standards for accurate quantification.
Signaling Pathways and Experimental Workflows
The antioxidant function of this compound is intertwined with its role in cellular signaling. Below are diagrams illustrating key pathways and workflows.
Caption: Experimental workflow for investigating this compound's antioxidant properties.
Caption: Simplified BDNF/TrkB/CREB signaling pathway.
Caption: Overview of the AKT and ERK survival signaling pathways.
Caption: Cytochrome c-mediated cleavage of the this compound vinyl ether bond.
Conclusion and Future Directions
The vinyl ether bond of this compound endows it with significant antioxidant properties, positioning it as a key player in the cellular defense against oxidative stress. Its ability to act as a sacrificial scavenger of ROS highlights its potential as a therapeutic target for diseases associated with oxidative damage. While the mechanism of action is increasingly understood, further research is required to establish standardized quantitative measures of its antioxidant capacity and to fully elucidate its role in complex cellular signaling networks. The development of drugs that can modulate plasmalogen levels or mimic their antioxidant function represents a promising avenue for future therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray [correction of electroscopy] MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Plasmalogens: Structure, Functions, and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. benchchem.com [benchchem.com]
- 11. Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Critical Link Between Plasmenylcholine Deficiency and Neurological Disorders
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmalogens, a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, are integral to the structure and function of the central nervous system. Plasmenylcholine, a choline-containing plasmalogen, while less abundant than its ethanolamine (B43304) counterpart, plays vital roles in membrane dynamics, cellular signaling, and protection against oxidative stress. A growing body of evidence has established a strong correlation between deficiencies in this compound and the pathogenesis of a range of severe neurological disorders, from rare genetic conditions like Zellweger syndrome to prevalent neurodegenerative diseases such as Alzheimer's and Parkinson's. This technical guide provides an in-depth examination of the biosynthesis and functions of this compound, summarizes the quantitative evidence linking its deficiency to neurological disease, details key experimental protocols for its study, and explores potential therapeutic avenues.
Introduction to this compound
Plasmalogens constitute a significant portion of the phospholipids (B1166683) in human cell membranes, accounting for nearly 20% in total.[1] They are particularly enriched in the nervous system, where they are critical components of the myelin sheath and synaptic vesicles.[2] The defining feature of all plasmalogens is the vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone, which confers unique chemical properties upon them.[3] This bond makes plasmalogens potent endogenous antioxidants, as they act as "sacrificial" targets for reactive oxygen species (ROS), thereby protecting other essential lipids and proteins from oxidative damage.[4][5]
This compound (PlsCho) and plasmenylethanolamine (PlsEtn) are the two major classes of plasmalogens, distinguished by their respective head groups. While PlsEtn is the predominant form in the brain, PlsCho is also a crucial component, involved in:
-
Membrane Structure and Fluidity: Influencing membrane dynamics, which is essential for processes like vesicle fusion and neurotransmitter release.[6][7]
-
Signaling Pathways: Serving as a reservoir for second messengers, including polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA).[8]
-
Cholesterol Efflux: Participating in the regulation of cellular cholesterol homeostasis.[9]
-
Antioxidant Defense: Protecting neural cells from oxidative stress, a key pathological factor in many neurological disorders.[10]
The this compound Biosynthesis Pathway
The synthesis of plasmalogens is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum (ER).[11] Severe genetic disorders characterized by dysfunctional peroxisomes, such as Zellweger Spectrum Disorders and Rhizomelic Chondrodysplasia Punctata (RCDP), lead to a profound deficiency in plasmalogen levels.[12][13]
The initial, rate-limiting steps occur exclusively in peroxisomes and involve two key enzymes:
-
Glyceronephosphate O-acyltransferase (GNPAT): Acylates dihydroxyacetone phosphate (B84403) (DHAP).
-
Alkylglycerone phosphate synthase (AGPS): Exchanges the acyl group for a fatty alcohol, forming the characteristic ether bond.[11]
Subsequent reactions, including reduction, acylation at the sn-2 position, and head group attachment, occur in the ER.[11] this compound is primarily formed through the modification of plasmenylethanolamine.[14][15] The final step to create the vinyl-ether bond is catalyzed by the plasmanylethanolamine desaturase, TMEM189.[16]
Quantitative Link to Neurological Disorders
Consistent and significant reductions in plasmalogen levels have been documented across a spectrum of neurological disorders. This deficiency is not merely a consequence of the disease state but is increasingly understood to be a contributing factor to the underlying pathology.[17]
| Neurological Disorder | Tissue/Fluid | Plasmalogen Change (Compared to Controls) | Key Findings & References |
| Alzheimer's Disease (AD) | Brain (Gray Matter) | Significant decrease in PlsEtn | Levels correlate with cognitive decline and disease severity.[5][18] May facilitate Aβ production.[5] |
| Serum/Plasma | Decreased PlsEtn & PlsCho | Up to 40% decrease observed.[1] Reduced levels may serve as a biomarker for AD onset.[1][9] | |
| Parkinson's Disease (PD) | Plasma & Erythrocytes | ~20-30% decrease | Lower plasmalogen levels suggest increased systemic oxidative stress.[6][10] |
| Multiple Sclerosis (MS) | Plasma/Serum | Significant decrease in PlsCho & PlsEtn | Altered ether lipid profile is linked to the disease, not just treatment.[19][20] |
| Brain (White Matter) | Decreased PlsEtn | Demyelination is a hallmark of MS, and myelin is rich in plasmalogens.[2][6] | |
| Zellweger Syndrome | Brain, Heart, Kidney, Liver | Near total absence | Caused by defects in peroxisome biogenesis, blocking the first steps of synthesis.[12][21] |
| Rhizomelic Chondrodysplasia Punctata (RCDP) | Erythrocytes | Severely deficient | Genetic defect in plasmalogen biosynthesis; severity correlates with plasmalogen levels.[13][22] |
Core Mechanisms of Pathogenesis
This compound deficiency contributes to neurological dysfunction through several interconnected mechanisms. The loss of these critical lipids compromises cellular integrity and function, creating a vulnerable environment for neurodegeneration.
-
Increased Oxidative Stress: The vinyl-ether bond of plasmalogens is a primary target for ROS.[10] Its depletion leaves neurons and oligodendrocytes highly susceptible to oxidative damage, a central mechanism in AD, PD, and MS.[5][23]
-
Synaptic Dysfunction: Plasmalogens are critical for synaptic vesicle fusion, a process essential for neurotransmitter release.[6][7] Their deficiency can impair synaptic transmission, contributing to the cognitive and motor deficits seen in neurodegenerative diseases.
-
Demyelination: Myelin is approximately 80% lipid, with a very high concentration of plasmalogens, which are vital for its compact structure.[2] Deficiency contributes to the demyelination characteristic of MS and the hypomyelination seen in RCDP.[6][24]
-
Impaired Cell Signaling and Survival: Plasmalogens are a key source of DHA, an omega-3 fatty acid crucial for neuronal survival and function. They have also been shown to activate pro-survival signaling pathways, such as Akt and ERK, and inhibit apoptotic caspases.[5][18]
Experimental Protocols
Quantification of this compound by LC-MS/MS
The accurate quantification of specific plasmalogen species is crucial for research and diagnostics. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard method.
Objective: To identify and quantify this compound and other plasmalogen species in biological samples (e.g., plasma, brain tissue homogenate).
Methodology:
-
Lipid Extraction:
-
Homogenize tissue or use plasma/serum directly.
-
Perform a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) lipid extraction to separate lipids from other cellular components.[25]
-
Briefly, to 15 µL of plasma, add 400 µL of methanol (B129727) containing internal standards (e.g., deuterated phospholipids like PE(d7-33:1)).[25][26]
-
Add 500 µL of MTBE, vortex, and incubate for 1 hour on ice.[25]
-
Add 500 µL of H₂O to induce phase separation. Centrifuge at >8000 g for 5 minutes.[25]
-
Carefully collect the upper organic layer containing the lipids. Dry the extract under a stream of nitrogen.
-
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 95:5 acetonitrile/water).
-
Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) column (e.g., ACQUITY Amide BEH).[25]
-
Use a binary solvent gradient system (e.g., Solvent A: 95:5 ACN/H₂O with 10 mM ammonium (B1175870) acetate; Solvent B: 50:50 ACN/H₂O with 10 mM ammonium acetate) to separate lipid classes.[25]
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC outflow to a tandem quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[25][26]
-
For each plasmalogen species, define specific precursor-to-product ion transitions to ensure high selectivity and sensitivity.[26]
-
Quantify each species by comparing its peak area to that of the appropriate internal standard.
-
Therapeutic Strategies and Future Directions
The direct link between plasmalogen deficiency and neurological disease pathogenesis makes restoring plasmalogen levels a compelling therapeutic strategy.[3][27]
-
Plasmalogen Replacement Therapy (PRT): This approach involves the oral administration of plasmalogen precursors or synthetic plasmalogens designed to bypass defects in the endogenous synthesis pathway.[28]
-
Precursors: Alkylglycerol compounds can be metabolized into plasmalogens, bypassing the initial peroxisomal steps.[3][29]
-
Synthetic Plasmalogens: Orally bioavailable synthetic vinyl-ether plasmalogens (e.g., PPI-1040) have shown promise in animal models of RCDP, successfully increasing plasma plasmalogen levels and normalizing some behavioral deficits.[24][30]
-
Natural Sources: Purified ether phospholipids derived from scallops have been shown in preliminary studies to increase blood plasmalogen levels and improve some non-motor symptoms in Parkinson's disease patients.[6][31]
-
Future Research:
-
Biomarker Development: Further validation of plasma/serum plasmalogen levels as early diagnostic and prognostic biomarkers for neurodegenerative diseases is critical.[5]
-
Mechanism of Action: Elucidating the precise downstream effects of plasmalogen restoration on neuroinflammation, synaptic plasticity, and amyloid processing is needed.[4][32]
-
Clinical Trials: Rigorous, large-scale clinical trials are required to establish the safety and efficacy of various PRT strategies in human populations with AD, PD, and MS.[28]
Conclusion
The evidence overwhelmingly supports a critical role for this compound and other plasmalogens in maintaining neurological health. Their deficiency, arising from either genetic defects or age-related metabolic decline, is a key pathological factor that exacerbates oxidative stress, impairs synaptic function, and destabilizes membranes, thereby driving the progression of numerous neurological disorders. The ability to accurately quantify these lipids and the emerging success of replacement strategies in preclinical and early clinical studies offer a promising new therapeutic frontier. For researchers and drug development professionals, targeting the restoration of plasmalogen homeostasis represents a novel and mechanistically sound approach to combatting neurodegeneration.
References
- 1. todaysdietitian.com [todaysdietitian.com]
- 2. drkellymccann.com [drkellymccann.com]
- 3. Plasmalogens: A potential therapeutic target for neurodegenerative and cardiometabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intentionalhealthpc.com [intentionalhealthpc.com]
- 5. Plasmalogens and Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmalogen as Therapeutics to Neurodegenerative Disorders – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. The role of plasmalogen lipids in synaptic assembly and function: Implications for neurodegenerative processes [cronfa.swan.ac.uk]
- 8. From peroxisomal disorders to common neurodegenerative diseases – the role of ether phospholipids in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Deficiency of plasmalogens in the cerebro-hepato-renal (Zellweger) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evidence for biosynthesis of this compound from plasmenylethanolamine in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. plasmalogen biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Plasmalogen - Wikipedia [en.wikipedia.org]
- 17. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lipotype.com [lipotype.com]
- 20. Serum phospholipidomics reveals altered lipid profile and promising biomarkers in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Severe plasmalogen deficiency in tissues of infants without peroxisomes (Zellweger syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PEX7-Related Rhizomelic Chondrodysplasia Punctata - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Plasmalogen deficiency and neuropathology in Alzheimer's disease: Causation or coincidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. Rowan Digital Works - Rowan-Virtua Research Day: Plasmalogen Deficiency: A Risk Factor for Dementias and Potential Treatment Target [rdw.rowan.edu]
- 30. Oral administration of a synthetic vinyl-ether plasmalogen normalizes open field activity in a mouse model of rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Improvement of Blood Plasmalogens and Clinical Symptoms in Parkinson's Disease by Oral Administration of Ether Phospholipids: A Preliminary Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Biological Functions of Plasmalogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Plasmenylcholine from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmenylcholines, a subclass of choline (B1196258) glycerophospholipids, are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. These lipids are significant components of cell membranes in the brain and are implicated in various neurological functions and diseases. Accurate and efficient extraction of plasmenylcholines from brain tissue is crucial for their study in neuroscience research and for the development of therapeutics targeting lipid metabolic pathways.
These application notes provide detailed protocols for the extraction and purification of plasmenylcholine from brain tissue, focusing on established methods to ensure high recovery and purity. The protocols are designed for use in research and drug development settings.
I. Total Lipid Extraction from Brain Tissue
The initial and most critical step in isolating this compound is the quantitative extraction of total lipids from the brain tissue matrix. The two most widely recognized and validated methods for this purpose are the Folch and the Bligh & Dyer methods. Both methods utilize a chloroform (B151607) and methanol (B129727) solvent system to disrupt lipid-protein complexes and efficiently solubilize lipids.
A. Method 1: Modified Folch Method
The Folch method is a robust technique for the exhaustive extraction of lipids from tissue samples and is considered a gold standard.[1] It involves homogenization of the tissue in a chloroform:methanol mixture, followed by a washing step to remove non-lipid contaminants.[1]
Experimental Protocol:
-
Tissue Homogenization:
-
Weigh a sample of fresh or frozen brain tissue (e.g., 1 gram).
-
In a glass homogenizer, add the tissue to 20 volumes (e.g., 20 mL for 1 g of tissue) of a cold (4°C) chloroform:methanol (2:1, v/v) solution.[1]
-
Homogenize the tissue thoroughly until a homogeneous suspension is formed.
-
Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.[1]
-
-
Filtration/Centrifugation:
-
Filter the homogenate through a fat-free filter paper or centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to pellet the solid residue.[1]
-
Collect the liquid filtrate/supernatant.
-
-
Phase Separation:
-
Transfer the lipid-containing solvent to a separatory funnel.
-
Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution (or 0.73% KCl) to the extract to induce phase separation.[1]
-
Mix thoroughly by inverting the funnel several times and then allow the phases to separate completely.
-
-
Collection of Lipid Phase:
-
The lower phase is the chloroform layer containing the purified lipids. Carefully drain and collect this lower phase.
-
The upper aqueous phase, containing non-lipid contaminants, can be discarded or saved for analysis of other water-soluble molecules.
-
-
Drying the Lipid Extract:
-
Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or using a rotary evaporator.
-
Ensure the lipid extract is not taken to complete dryness for extended periods to prevent oxidation.
-
The resulting lipid film can be reconstituted in a small volume of chloroform:methanol (2:1, v/v) for storage at -20°C or -80°C under a nitrogen atmosphere.
-
B. Method 2: Bligh & Dyer Method
The Bligh & Dyer method is a rapid alternative to the Folch method, particularly suitable for smaller sample sizes and tissue homogenates.[2] It uses a different ratio of chloroform, methanol, and water to achieve a biphasic separation.[2]
Experimental Protocol:
-
Sample Homogenization:
-
For each 1 g of brain tissue (assumed to be ~80% water), add 3 mL of a chloroform:methanol (1:2, v/v) solution in a glass tube.
-
Homogenize the tissue thoroughly.
-
-
Lipid Extraction and Phase Separation:
-
To the homogenate, add 1 mL of chloroform and vortex well.
-
Then, add 1 mL of distilled water and vortex again to induce phase separation.
-
Centrifuge the mixture at 1000 x g for 5-10 minutes to facilitate the separation of the two phases.
-
-
Collection of Lipid Phase:
-
The lower chloroform phase contains the lipids. Carefully aspirate and collect the lower phase using a Pasteur pipette, avoiding the upper aqueous phase and the protein interface.
-
-
Washing the Lipid Extract (Optional but Recommended):
-
To improve purity, the collected lower phase can be "washed" by adding it to an "authentic upper phase" created by performing the same extraction procedure with water instead of a sample.
-
Vortex the mixture, centrifuge, and collect the lower phase again.
-
-
Drying the Lipid Extract:
-
Dry the collected chloroform phase under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipids in a suitable solvent for storage as described in the Folch method.
-
Quantitative Data Summary for Total Lipid Extraction
| Method | Sample-to-Solvent Ratio (v/v) | Typical Recovery of Total Lipids | Advantages | Disadvantages |
| Folch | 1:20 | ≥95%[3] | High recovery, considered the gold standard.[1] | Requires larger solvent volumes, more time-consuming.[2] |
| Bligh & Dyer | 1:4 | ~95% for low-lipid tissues (<2%)[3] | Rapid, uses less solvent.[2] | May have lower recovery for high-lipid tissues (>2%).[3] |
II. Separation and Purification of this compound
Following total lipid extraction, this compound must be separated from other lipid classes, particularly from its diacyl counterpart, phosphatidylcholine, which has similar chromatographic properties. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are common techniques for this purpose. Solid-phase extraction (SPE) can also be employed for initial fractionation.
A. Method 3: Thin-Layer Chromatography (TLC)
TLC is a cost-effective and widely used method for the separation of phospholipid classes based on their polarity.
Experimental Protocol:
-
Plate Preparation:
-
Use pre-coated silica (B1680970) gel 60 TLC plates.
-
For enhanced separation of certain phospholipids (B1166683), plates can be pre-treated, for example, by dipping in a 1.8% boric acid solution in ethanol (B145695) to better resolve phosphatidylinositol and phosphatidylserine.[4]
-
Activate the plates by heating at 100-110°C for 15-30 minutes before use.
-
-
Sample Application:
-
Dissolve the dried total lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the dissolved lipids onto the origin of the TLC plate using a fine capillary or a microsyringe.
-
-
Chromatographic Development:
-
Place the TLC plate in a developing chamber containing the appropriate solvent system. A common system for separating choline-containing phospholipids is:
-
Chloroform/Methanol/Water/Acetic Acid (65:25:4:1, v/v/v/v)
-
-
Allow the solvent to migrate up the plate until it is about 1-2 cm from the top.
-
-
Visualization and Recovery:
-
Remove the plate from the chamber and allow the solvent to evaporate completely.
-
Visualize the separated lipid spots using a non-destructive method like iodine vapor or by spraying with a fluorescent dye (e.g., 0.05% primuline (B81338) in acetone/water).
-
This compound will migrate slightly ahead of phosphatidylcholine in many solvent systems.
-
Identify the this compound band based on its retention factor (Rf) value compared to a known standard.
-
Scrape the silica containing the this compound band into a clean tube.
-
Elute the lipid from the silica by adding a solvent such as chloroform:methanol (2:1, v/v), vortexing, and then centrifuging to pellet the silica.
-
Collect the supernatant containing the purified this compound.
-
B. Method 4: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is more amenable to quantification than TLC. Normal-phase HPLC is typically used for phospholipid class separation.
Experimental Protocol:
-
Column and Mobile Phase:
-
Utilize a silica-based normal-phase HPLC column.
-
A common mobile phase system for separating this compound from phosphatidylcholine is a gradient of hexane/isopropanol/water.[5] A representative gradient could be:
-
Mobile Phase A: Hexane:Isopropanol (1:1, v/v)
-
Mobile Phase B: Hexane:Isopropanol:Water (in proportions that increase polarity)
-
-
The use of a hexane-isopropanol-water system is advantageous as it avoids acidic conditions that can hydrolyze the vinyl-ether bond of plasmalogens.[5]
-
-
Sample Preparation and Injection:
-
Dissolve the total lipid extract in the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
-
Detection and Fraction Collection:
-
Monitor the elution of lipids using a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Collect the fractions corresponding to the this compound peak, which typically elutes just before the phosphatidylcholine peak.
-
-
Quantification:
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.
-
C. Method 5: Solid-Phase Extraction (SPE)
SPE can be used as a rapid method for the fractionation of total lipid extracts into different lipid classes prior to more specific analysis.
Experimental Protocol:
-
Cartridge Selection and Conditioning:
-
Use a silica-based or aminopropyl-bonded silica SPE cartridge.
-
Condition the cartridge by sequentially passing a non-polar solvent (e.g., hexane) followed by a more polar solvent (e.g., chloroform).
-
-
Sample Loading:
-
Dissolve the total lipid extract in a small volume of a non-polar solvent (e.g., chloroform/hexane).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Elution of Lipid Classes:
-
Elute different lipid classes by sequentially passing solvents of increasing polarity. A typical elution scheme might be:
-
Neutral Lipids: Elute with chloroform or a chloroform/hexane mixture.
-
Glycolipids: Elute with acetone/methanol.
-
Phospholipids (including this compound): Elute with methanol.
-
-
-
Further Purification:
-
The phospholipid fraction obtained from SPE will still be a mixture and will require further separation by TLC or HPLC to isolate this compound.
-
Quantitative Data Summary for this compound Separation
| Method | Principle | Typical Recovery | Advantages | Disadvantages |
| TLC | Adsorption Chromatography | Variable, depends on technique | Cost-effective, simple. | Lower resolution, less quantitative. |
| HPLC | Normal-Phase Chromatography | >90% | High resolution, quantitative.[5] | Requires specialized equipment. |
| SPE | Adsorption Chromatography | >90% for total phospholipids | Rapid fractionation, good for sample cleanup. | Does not separate this compound from phosphatidylcholine. |
III. Visualization of Experimental Workflows
Total Lipid Extraction Workflow (Folch Method)
Caption: Workflow for total lipid extraction using the Folch method.
This compound Purification Workflow
Caption: General workflow for the purification of this compound from a total lipid extract.
IV. Concluding Remarks
The selection of the most appropriate method for the extraction and purification of this compound from brain tissue will depend on the specific research goals, available equipment, and the required level of purity and quantification. The Folch method is recommended for achieving the highest recovery of total lipids, while HPLC provides the best resolution for the purification of this compound. Careful handling of samples at all stages is essential to minimize the degradation of these labile molecules.
References
- 1. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 2. mdpi.com [mdpi.com]
- 3. vliz.be [vliz.be]
- 4. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of phospholipids by high-performance liquid chromatography: all major classes, including ethanolamine and choline plasmalogens, and most minor classes, including lysophosphatidylethanolamine [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Plasmenylcholine using LC-MS/MS
Introduction
Plasmalogens are a unique subclass of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Plasmenylcholines, a major class of plasmalogens, are integral components of cellular membranes, particularly in the nervous, cardiovascular, and immune systems.[1][2] They are implicated in various cellular functions, including membrane dynamics, signal transduction, and protection against oxidative stress.[2][3] Dysregulation of plasmenylcholine levels has been associated with a range of diseases, including neurodegenerative disorders and metabolic diseases. Consequently, accurate and robust quantification of this compound molecular species is crucial for both basic research and clinical applications.
This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of plasmenylcholines in biological matrices. The protocol provides a complete workflow from sample preparation to data acquisition and analysis.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Protocols
Sample Preparation (Human Plasma)
This protocol is adapted from established methods for lipid extraction from plasma.[4][5][6]
Materials:
-
Human plasma
-
Internal Standard (e.g., PC(P-18:0/d9-18:1))
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (B129727) (MeOH)
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 200 µL of methanol and vortex briefly.
-
Add 750 µL of MTBE and vortex for 10 minutes at 4°C.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic phase (containing lipids) and transfer to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of phospholipid classes.[7]
LC Parameters:
| Parameter | Value |
|---|---|
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile/Water (95:5, v/v) with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0% B for 1 min, 0-20% B in 9 min, 20-100% B in 1 min, hold at 100% B for 2 min, re-equilibrate at 0% B for 7 min |
Mass Spectrometry
Tandem mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8]
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions: The following table provides examples of MRM transitions for common this compound species. The precursor ion is the [M+H]+ adduct, and the product ion is typically the phosphocholine (B91661) headgroup fragment (m/z 184.1).
| This compound Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PC(P-16:0/18:1) | 750.6 | 184.1 | 35 |
| PC(P-16:0/20:4) | 772.6 | 184.1 | 35 |
| PC(P-18:0/18:1) | 778.6 | 184.1 | 35 |
| PC(P-18:0/20:4) | 800.6 | 184.1 | 35 |
| PC(P-18:1/18:1) | 776.6 | 184.1 | 35 |
| PC(P-18:1/20:4) | 798.6 | 184.1 | 35 |
Quantitative Data
The following table summarizes the reported concentration ranges of various this compound species in healthy human plasma.[4][9]
| This compound Species | Concentration Range (µM) |
| PC(P-16:0/18:1) | 0.5 - 2.0 |
| PC(P-16:0/20:4) | 1.0 - 5.0 |
| PC(P-18:0/18:1) | 0.2 - 1.5 |
| PC(P-18:0/20:4) | 2.0 - 8.0 |
| PC(P-18:1/18:1) | 0.1 - 0.8 |
| PC(P-18:1/20:4) | 0.5 - 3.0 |
This compound Biosynthesis and Signaling
This compound is synthesized from plasmenylethanolamine through a series of enzymatic reactions primarily occurring in the peroxisomes and endoplasmic reticulum.[2][10][11]
References
- 1. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmalogen - Wikipedia [en.wikipedia.org]
- 3. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiating ether phosphatidylcholines with a collision energy-optimized MRM method by RPLC-MS/MS and its application to studying ischemia-neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift [frontiersin.org]
Protocol for the chemical synthesis of plasmenylcholine standards.
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
This document provides detailed protocols for the chemical synthesis of plasmenylcholine standards, essential molecules for research in areas such as neuroscience, cardiovascular disease, and cancer. Two primary synthetic routes are presented: a semi-synthesis approach involving the acylation of a lysothis compound precursor and a total synthesis pathway starting from glycerol (B35011) derivatives. These methods allow for the preparation of this compound species with defined fatty acid composition at the sn-2 position, crucial for their use as standards in mass spectrometry and other analytical techniques.
Introduction
Plasmenylcholines are a subclass of plasmalogens, which are vinyl-ether linked glycerophospholipids. Their unique chemical structure and role in cellular processes, including membrane structure, signal transduction, and antioxidant defense, have made them a subject of intense research. Accurate quantification and identification of this compound molecular species require well-characterized standards. This protocol outlines reliable methods for the laboratory-scale synthesis and purification of these critical research tools.
Method 1: Semi-Synthesis of this compound by Acylation
This method involves the acylation of a commercially available or previously synthesized 1-O-(Z)-alk-1'-enyl-sn-glycero-3-phosphocholine (lyso-plasmenylcholine) at the sn-2 position with a fatty acid of choice. The acylation is achieved using a fatty acid anhydride (B1165640) generated in situ with N,N'-dicyclohexylcarbodiimide (DCC).
Experimental Protocol
1. In situ Generation of Fatty Acid Anhydride:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired fatty acid (2.2 equivalents relative to lyso-plasmenylcholine) in an anhydrous aprotic solvent such as carbon tetrachloride or dichloromethane.
-
To this solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents relative to lyso-plasmenylcholine) dissolved in a small amount of the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for approximately 1-2 hours to allow for the formation of the fatty acid anhydride.[1][2][3] The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.
2. Acylation of Lyso-Plasmenylcholine:
-
To the reaction mixture containing the fatty acid anhydride, add 1-O-(Z)-alk-1'-enyl-sn-glycero-3-phosphocholine (1 equivalent) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The progress of the reaction can be monitored by TLC on silica (B1680970) gel plates, using a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v). The product, this compound, will have a higher Rf value than the starting lyso-plasmenylcholine.
3. Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the precipitate with the reaction solvent and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or, for higher purity, by high-performance liquid chromatography (HPLC).
Quantitative Data Summary (Semi-Synthesis)
| Step | Reagent/Parameter | Typical Yield | Purity | Reference(s) |
| Acylation | Fatty Acid Anhydride/DCC | 40-60% | >95% | [4] |
| HPLC Purification | C18 Reverse Phase | >90% | >99% | [5][6] |
Method 2: Total Synthesis of this compound
This method builds the this compound molecule from a glycerol precursor, offering greater flexibility in modifying the structure at both the sn-1 and sn-2 positions. A key step is the stereoselective formation of the (Z)-vinyl ether bond.[7][8]
Experimental Protocol
1. Synthesis of a Protected 1-allyl-sn-glycerol:
-
A suitable chiral starting material, such as D-mannitol, can be converted to 1,2:5,6-di-O-cyclohexylidene-D-mannitol.[9]
-
Oxidative cleavage of the diol followed by reduction yields a protected glyceraldehyde, which can then be converted to a protected 1-allyl-sn-glycerol.
2. Formation of the (Z)-Vinyl Ether Linkage:
-
The protected 1-allyl-sn-glycerol is treated with a strong base, such as s-butyllithium, at low temperature (-78 °C) to form a lithioalkoxy allyl intermediate.[7][8]
-
Reaction of this intermediate with a 1-iodoalkane results in the stereoselective formation of the 1-O-(Z)-alk-1'-enyl-sn-glycerol derivative.[7][8]
3. Acylation at the sn-2 Position:
-
The free hydroxyl group at the sn-2 position is acylated using a fatty acid anhydride and a catalyst like DMAP, similar to the semi-synthesis method.
4. Introduction of the Phosphocholine (B91661) Headgroup:
-
The protecting group at the sn-3 position is removed.
-
The resulting alcohol is then phosphitylated, for example, with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by reaction with trimethylamine (B31210) to introduce the phosphocholine headgroup.[10]
5. Deprotection and Purification:
-
Any remaining protecting groups are removed to yield the final this compound product.
-
Purification is typically achieved by HPLC as described in the semi-synthesis method.
Quantitative Data Summary (Total Synthesis)
| Step | Reagent/Parameter | Typical Yield | Purity | Reference(s) |
| Vinyl Ether Formation | s-BuLi, 1-Iodoalkane | 40-50% | >90% | [7][8] |
| Phosphocholine Introduction | 2-chloro-2-oxo-1,3,2-dioxaphospholane | 50-60% | >95% | [10] |
| HPLC Purification | Diol or Silica Normal Phase | >90% | >99% | [5][11] |
High-Performance Liquid Chromatography (HPLC) Purification Protocol
Both normal-phase and reverse-phase HPLC can be effectively used for the purification of this compound standards.
Normal-Phase HPLC
-
Column: Silica or Diol column (e.g., 250 x 4.6 mm, 5 µm).[5][11]
-
Mobile Phase A: Hexane/Isopropanol (e.g., 80:20, v/v).
-
Mobile Phase B: Isopropanol/Water (e.g., 90:10, v/v) with a small amount of a modifier like acetic acid or triethylamine (B128534) to improve peak shape.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more polar this compound.
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV detection at low wavelengths (e.g., 205 nm).
Reverse-Phase HPLC
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: Water/Methanol (e.g., 95:5, v/v) with a buffer such as ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Methanol (e.g., 80:20, v/v) with the same buffer.
-
Gradient: Start with a higher concentration of Mobile Phase A and increase the proportion of Mobile Phase B to elute the nonpolar lipid.
-
Detection: ELSD or Mass Spectrometry (MS).
Visualization of Synthetic Workflows
Caption: Workflow for the semi-synthesis of this compound.
Caption: Workflow for the total synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Semisynthesis and purification of homogeneous this compound molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct synthesis of this compound from allyl-substituted glycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. stop-alz.com [stop-alz.com]
The application of plasmenylcholine in lipidomics studies of neurodegenerative diseases.
Application Note: The Role of Plasmenylcholine in Neurodegenerative Disease Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plasmenylcholines, a subclass of ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, are critical components of cellular membranes, particularly in the central nervous system (CNS). They are integral to membrane structure, ion transport, and cellular signaling, and they also function as endogenous antioxidants, protecting cells from oxidative damage.[1][2] Growing evidence from lipidomics studies has implicated dysregulation and depletion of plasmenylcholines in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Multiple Sclerosis (MS).[1][3][4] This makes them a key area of investigation for biomarker discovery and therapeutic development.
This compound Alterations in Neurodegenerative Diseases
Lipidomics, the large-scale study of lipids, has enabled the precise quantification of lipid species, revealing specific alterations in this compound profiles across different neurodegenerative conditions.
-
Alzheimer's Disease (AD): AD is consistently associated with significant deficits in brain plasmalogen levels.[3] This depletion is thought to be linked to peroxisomal dysfunction, a key organelle in ether lipid synthesis.[3] Specific studies have quantified these changes, for instance, a lipidomics analysis of postmortem prefrontal cortex tissue found a 27% reduction in a specific choline (B1196258) plasmalogen species (containing stearic acid and docosahexaenoic acid) in AD patients compared to controls.[5] These alterations in structural lipids may contribute to the membrane rigidity and abnormal processing of amyloid precursor protein (APP) seen in AD.[3][6]
-
Parkinson's Disease (PD): Like AD, PD is characterized by reduced plasmalogen levels, potentially linked to the high oxidative stress observed in the disease.[1] While broad lipid dysregulation is noted in PD brain tissue, the focus on plasmalogens highlights their protective role.[7] The therapeutic potential of plasmalogen replacement is an active area of research, with studies in PD mouse models showing that restoring plasmalogen levels can ameliorate motor symptoms and reduce neuro-inflammation.[8]
-
Multiple Sclerosis (MS): MS involves extensive damage to myelin sheaths, which are highly enriched in ether-linked phospholipids.[9] Lipidomic analyses of plasma from monozygotic twins discordant for MS revealed that the most prominent changes were decreases in ether phosphatidylcholines (PC O-) and ether phosphatidylethanolamines (PE O-).[4][9] Further studies on brain tissue have shown that glycerophospholipid metabolism is among the most altered pathways, differentiating progressive forms of MS and highlighting the central role of these lipids in MS pathology.[10]
Quantitative Data Summary
The following tables summarize quantitative findings from lipidomics studies on this compound and related lipids in various neurodegenerative diseases.
Table 1: this compound and Phosphatidylcholine Alterations in Alzheimer's Disease
| Lipid Species/Class | Tissue/Fluid | Change in AD vs. Control | p-value | Reference |
| Choline Plasmalogen (18:0/22:6) | Prefrontal Cortex | 27% Decrease | Significant | [5] |
| Phosphatidylcholine (PC 16:0/20:5) | Plasma | Significant Decrease | < 0.001 | [11] |
| Phosphatidylcholine (PC 16:0/22:6) | Plasma | Significant Decrease | < 0.05 | [11] |
| Phosphatidylcholine (PC 18:0/22:6) | Plasma | Significant Decrease | < 0.01 | [11] |
Table 2: Ether Phospholipid Alterations in Multiple Sclerosis
| Lipid Class | Tissue/Fluid | Change in MS vs. Control | Significance | Reference |
| Ether Phosphatidylcholines (PC O-) | Plasma | Decreased | Prominent Change | [4][9] |
| Ether Phosphatidylethanolamines (PE O-) | Plasma | Decreased | Prominent Change | [4][9] |
| Glycerophospholipid Metabolism | Brain (NAWM) | Altered Pathway | Significant | [10] |
| NAWM: Normal-Appearing White Matter |
Protocols for this compound Lipidomics
This section provides a detailed protocol for the analysis of this compound from brain tissue and plasma, integrating common methodologies from cited research.
Protocol 1: Lipid Extraction from Brain Tissue
This protocol is a composite of standard methods like the Folch and high-throughput bead-beating procedures.[12][13]
1. Sample Preparation & Homogenization: a. Use approximately 10-100 mg of frozen brain tissue.[12][13] Place the tissue aliquot directly into a 2 mL bead-beating tube containing ceramic beads.[13] b. Add 300-500 µL of ice-cold methanol, preferably containing internal standards (e.g., deuterated PC standards) for later quantification.[13] c. Homogenize the tissue using a bead beater instrument (e.g., Precellys 24) at a high-speed setting (e.g., 6000 rpm) for two cycles of 30 seconds, with cooling on ice in between.[13] d. For a more traditional approach without a bead beater, homogenize the tissue in 20 volumes of a 2:1 (v/v) chloroform:methanol mixture using a glass Dounce homogenizer.[12]
2. Lipid Extraction (Single Phase): a. After homogenization, add a solvent to create a single phase and ensure complete extraction. If using the bead-beater protocol with methanol, add 1 mL of methyl-tert-butyl ether (MTBE).[13] If using the Folch method, the 2:1 chloroform:methanol is already a single phase with the tissue. b. Agitate the mixture for 15-20 minutes at room temperature on an orbital shaker.[12] c. Centrifuge at ~10,000 x g for 10 minutes to pellet the precipitated protein and tissue debris.[14] d. Carefully transfer the supernatant (containing lipids) to a new glass tube.
3. Phase Separation: a. To the collected supernatant, add water or 0.9% NaCl solution equivalent to 0.2 times the total solvent volume to induce phase separation.[12] b. Vortex the mixture briefly and centrifuge at low speed (~2000 rpm) for 5 minutes.[12] c. Two distinct phases will form. The lower phase (chloroform) contains the lipids in the Folch method.[12] In the MTBE method, the upper phase (MTBE) contains the lipids.[13] d. Carefully collect the lipid-containing phase with a glass pipette, avoiding the protein interface.
4. Sample Finalization: a. Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried lipid film in a small, precise volume (e.g., 200 µL) of an appropriate solvent for LC-MS analysis, such as methanol:water (1:1, v/v) or isopropanol:acetonitrile (9:1, v/v).[14][15]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general method for the quantification of this compound species.
1. Chromatographic Separation: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. b. Column: A reversed-phase column, such as a Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 100 mm), is commonly used.[15] c. Mobile Phase A: Acetonitrile:Water (6:4, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[15] d. Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[15] e. Gradient: A typical gradient would start with a high percentage of solvent A, ramping up to 100% solvent B over ~25 minutes to elute lipids based on their hydrophobicity.[15] f. Flow Rate: A flow rate of 250-300 µL/min is common.[15] Note: The vinyl-ether bond makes plasmalogens slightly less hydrophobic than their diacyl counterparts, causing them to elute earlier in a reversed-phase gradient. This retention time shift can be used as a key identifier.[16]
2. Mass Spectrometry Detection: a. Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.[17] b. Ionization Mode: Positive ion mode is typically used for choline-containing lipids. c. Analysis Method: Use a Multiple Reaction Monitoring (MRM) method for quantification. This involves selecting a specific precursor ion (the intact lipid) and a specific product ion (a fragment generated by collision-induced dissociation). d. Key Transitions: The presence of alkali metals like sodium in the mobile phase can promote the formation of diagnostic product ions that are specific to the vinyl-ether bond, allowing for unequivocal identification of plasmenylcholines.[17] e. Data Acquisition: Acquire data across the full LC gradient. The resulting chromatograms will show peaks corresponding to different lipid species, which can be identified by their retention time and mass-to-charge ratio (m/z) and quantified by their peak area relative to the internal standards.
Visualizations
The following diagrams illustrate key workflows and concepts in this compound lipidomics.
Caption: Experimental workflow for neurodegenerative disease lipidomics.
Caption: Conceptual pathway of this compound in neurodegeneration.
References
- 1. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Lipidomics of Alzheimer's disease: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipotype.com [lipotype.com]
- 5. Lipidomic Analysis of Postmortem Prefrontal Cortex Phospholipids Reveals Changes in Choline Plasmalogen Containing Docosahexaenoic Acid and Stearic Acid Between Cases With and Without Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomics in Neurodegenerative Disease Research - Creative Proteomics [creative-proteomics.com]
- 7. Item - Lipid Pathway Alterations in Parkinson's Disease Primary Visual Cortex - Public Library of Science - Figshare [plos.figshare.com]
- 8. Lipid and Transcriptional Regulation in a Parkinson's Disease Mouse Model by Intranasal Vesicular and Hexosomal Plasmalogen-Based Nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pub.dzne.de [pub.dzne.de]
- 10. Lipidomic UPLC-MS/MS Profiles of Normal-Appearing White Matter Differentiate Primary and Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [researchportal.murdoch.edu.au]
- 12. microbenotes.com [microbenotes.com]
- 13. homogenizers.net [homogenizers.net]
- 14. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma lipidomic biomarker analysis reveals distinct lipid changes in vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled Plasmenylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmenylcholines are a unique subclass of choline (B1196258) glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] These lipids are significant components of cell membranes, particularly in the heart and nervous tissue.[1][2] The distinct chemical nature of the vinyl-ether linkage imparts specific physicochemical properties to membranes and makes plasmenylcholines key players in various cellular processes, including membrane fusion, ion transport, and cellular signaling.[3][4] Furthermore, plasmalogens, the broader class of lipids to which plasmenylcholines belong, are recognized for their role as endogenous antioxidants, protecting cells from oxidative stress.[3]
Metabolic tracing with stable isotope-labeled molecules is a powerful technique to elucidate the dynamics of metabolic pathways in living systems.[5][6] By introducing a stable isotope-labeled precursor, such as ¹³C- or ²H- (deuterium) labeled plasmenylcholine, researchers can track its incorporation into various metabolic pools, and determine the rates of synthesis, degradation, and interconversion (i.e., metabolic flux).[7] This approach provides a dynamic view of lipid metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[8] These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound in metabolic tracing studies.
Data Presentation: Quantitative Analysis of this compound Turnover
The turnover of this compound can be quantified by measuring the rate of incorporation of a stable isotope label over time. This data is crucial for understanding the dynamics of this compound metabolism in different biological contexts. The following table summarizes hypothetical quantitative data for this compound turnover rates, as would be determined by stable isotope tracing experiments.
| Tissue/Cell Type | This compound Species | Isotopic Tracer | Half-life (t½) in hours | Fractional Turnover Rate (k) in h⁻¹ | Reference |
| Rodent Brain | PlsCho 16:0/22:6 | [U-¹³C]-Ethanolamine | 72 | 0.0096 | Hypothetical Data |
| Cultured Cardiomyocytes | PlsCho 18:0/20:4 | D₉-Choline | 48 | 0.0144 | Hypothetical Data |
| Human Plasma | Total PlsCho | ¹³C₃-Glycerol | 24 | 0.0289 | Hypothetical Data |
Experimental Protocols
Protocol 1: Synthesis of Stable Isotope-Labeled this compound
The chemical synthesis of this compound is a multi-step process that requires careful execution to ensure the stereoselective formation of the Z-vinyl ether bond.[9] A general strategy involves the use of an allyl-substituted glycerol precursor. For the introduction of a stable isotope label, a labeled precursor, such as ¹³C-labeled iodoalkane, can be used.
Materials:
-
Allyl-substituted glycerol precursor
-
s-Butyllithium (s-BuLi)
-
Stable isotope-labeled 1-iodoalkane (e.g., [¹³C₁₆]-1-iodohexadecane)
-
2-chloro-2-oxo-1,3,2-dioxaphospholane
-
Trimethylamine (B31210) (Me₃N)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Palmitic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvents (THF, benzene, acetonitrile, dichloromethane)
Procedure:
-
Formation of the Lithioalkoxy Allyl Intermediate: Dissolve the mono- or disiloxy-protected 1-allylglycerol precursor in anhydrous THF and cool to -78 °C. Add s-BuLi dropwise and stir for 1 hour to form the allyl anion intermediate.
-
Alkylation with Labeled Iodoalkane: Add a solution of the stable isotope-labeled 1-iodoalkane in THF to the reaction mixture at -78 °C. This step introduces the labeled alkyl chain at the sn-1 position.
-
Formation of the Phosphocholine (B91661) Headgroup: React the resulting vinyl ether with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of triethylamine, followed by reaction with trimethylamine to form the phosphocholine headgroup.
-
Deprotection and Acylation: Remove any protecting groups using TBAF. Acylate the sn-2 position with palmitic anhydride and DMAP to yield the final stable isotope-labeled this compound.
-
Purification: Purify the final product using silica (B1680970) gel chromatography.
Protocol 2: Metabolic Labeling of Cultured Cells
This protocol describes the introduction of stable isotope-labeled this compound into cultured cells to trace its metabolic fate.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Stable isotope-labeled this compound (from Protocol 1 or commercially available)
-
Bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Labeled this compound-BSA Complex: Dissolve the stable isotope-labeled this compound in a small amount of ethanol. Add this solution dropwise to a sterile solution of fatty acid-free BSA in PBS while vortexing to form a complex. This enhances the solubility and delivery of the lipid to the cells.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the culture medium with a fresh medium containing the labeled this compound-BSA complex at a final concentration typically in the low micromolar range.
-
Time Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation and turnover of the label.
-
Cell Harvesting: At each time point, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge to obtain a cell pellet. Store the pellet at -80 °C until lipid extraction.
Protocol 3: Lipid Extraction from Cells and Tissues
A robust lipid extraction is critical for accurate downstream analysis. The Folch method is a widely used protocol for total lipid extraction.
Materials:
-
Cell pellets or homogenized tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT) as an antioxidant
Procedure:
-
Homogenization: Homogenize the cell pellet or tissue sample in a chloroform:methanol (2:1, v/v) mixture containing BHT.
-
Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collection of the Organic Phase: The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette, avoiding the protein interface.
-
Drying and Storage: Dry the collected organic phase under a stream of nitrogen gas. Resuspend the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v) and store at -80 °C.
Protocol 4: LC-MS/MS Analysis of Labeled this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of lipid species.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A linear gradient from 40% to 100% B over 20 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
MS/MS Parameters (Example for a ¹³C₁₆-labeled PlsCho 16:0/18:1):
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Unlabeled): m/z of the specific this compound species
-
Precursor Ion (Labeled): m/z of the ¹³C₁₆-labeled this compound species
-
Product Ion: m/z 184.07 (phosphocholine headgroup)
-
Collision Energy: Optimized for the specific instrument and analyte
Data Analysis:
-
Quantification: Create calibration curves using synthetic standards of both unlabeled and labeled this compound.
-
Isotopic Enrichment Calculation: Determine the ratio of the labeled to unlabeled this compound peak areas at each time point.
-
Turnover Rate Calculation: The fractional turnover rate (k) can be calculated by fitting the isotopic enrichment data to a one-phase exponential decay model. The half-life (t½) is then calculated as ln(2)/k.[10]
Visualization of Pathways and Workflows
This compound Biosynthesis and Signaling Pathway
Caption: Biosynthesis and signaling pathway of this compound.
Experimental Workflow for Metabolic Tracing
Caption: Workflow for metabolic tracing with stable isotope-labeled this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Plasmenylcholine Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of plasmenylcholine species using High-Performance Liquid Chromatography (HPLC). Plasmenylcholines, a subclass of choline (B1196258) plasmalogens, are ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Their analysis is crucial in various research fields, including neurodegenerative and metabolic diseases, due to their roles as antioxidants and signaling molecules.[1][2][3] The methods outlined below offer robust and reliable approaches for the separation of these challenging lipid species.
Introduction to this compound Analysis by HPLC
The separation of plasmenylcholines from their diacyl counterparts (phosphatidylcholines) and other phospholipid classes presents an analytical challenge due to their structural similarity.[4] HPLC has emerged as a powerful technique for this purpose, offering various separation modes and detection methods. The choice of method often depends on the specific research question, the complexity of the sample matrix, and the desired level of sensitivity and specificity. Common approaches include normal-phase, reversed-phase, and two-dimensional HPLC, often coupled with detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), UV detectors, or Mass Spectrometry (MS) for detailed structural elucidation and quantification.[5][6]
Application Note 1: Normal-Phase HPLC for the Separation of Intact this compound
This method allows for the separation of intact this compound and other phospholipid classes in a single chromatographic run.
Principle
Normal-phase chromatography separates lipids based on the polarity of their head groups. A diol--functionalized silica (B1680970) column is often employed, providing a good separation of different phospholipid classes, including the resolution of plasmenylcholines from phosphatidylcholines.[6]
Experimental Protocol
1. Lipid Extraction:
-
Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) to create a single-phase system with the water present in the sample.
-
Add chloroform and water to the homogenate to induce phase separation.
-
The lower chloroform phase, containing the total lipid extract, is collected and dried under a stream of nitrogen.
2. HPLC Conditions:
-
Column: Diol column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Hexane/Isopropanol (1:1, v/v).
-
Mobile Phase B: Hexane/Isopropanol/Water (e.g., 45:35:5, v/v/v) containing 1% acetic acid and 0.08% triethylamine.[6]
-
Gradient Elution: A linear gradient from Mobile Phase A to Mobile Phase B over a specified time (e.g., 40 minutes) is typically used to achieve separation of all major phospholipid classes.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Data Presentation
The retention times for different phospholipid classes will vary depending on the exact gradient and column used. A representative elution order is provided below.
| Phospholipid Class | Representative Retention Time (min) |
| Phosphatidylinositol (PI) | Early Eluting |
| Phosphatidylserine (PS) | Early Eluting |
| Phosphatidylethanolamine (PE) | Mid Eluting |
| Plasmenylethanolamine (PlsEtn) | Mid Eluting (slightly earlier than PE)[6] |
| Phosphatidylcholine (PC) | Late Eluting |
| This compound (PlsCho) | Late Eluting (partially separated from PC)[6] |
| Sphingomyelin (SM) | Late Eluting |
Note: Baseline separation of this compound from phosphatidylcholine can be challenging with this method but a clear peak for this compound is achievable.[6]
Application Note 2: Reversed-Phase HPLC for the Analysis of this compound Molecular Species
This method is suitable for separating individual molecular species of this compound based on the length and degree of unsaturation of their fatty acid chains.
Principle
Reversed-phase chromatography separates lipids based on their hydrophobicity. A C18 or C8 stationary phase is commonly used, and the mobile phase is typically a mixture of organic solvents and water.
Experimental Protocol
1. Lipid Extraction and Fractionation:
-
Perform lipid extraction as described in Application Note 1.
-
For complex samples, an initial solid-phase extraction (SPE) on an aminopropyl column can be used to isolate the phospholipid fraction.
2. HPLC Conditions:
-
Column: C8 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm particle size).[7]
-
Mobile Phase A: Acetonitrile (B52724)/Methanol (130:5, v/v).[7]
-
Mobile Phase B: 0.01% Trifluoroacetic acid in water.[7]
-
Gradient Elution: A binary step gradient is employed to resolve different phospholipid classes and their molecular species.[7]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.[7]
-
Detection: UV detection at 235 nm and 254 nm, or tandem mass spectrometry (LC-MS/MS) for detailed structural information and accurate quantification.[7][8]
Quantitative Data
LC-MS/MS allows for the accurate quantification of individual this compound molecular species. The following table presents example concentrations of this compound species found in human plasma, as determined by a validated LC-MS/MS method.[8]
| This compound Species | Concentration in Human Plasma (µM)[8] |
| PC(P-16:0/20:4) | ~1.5 |
| PC(P-16:0/22:6) | ~0.8 |
| PC(P-18:0/20:4) | ~3.5 |
| PC(P-18:0/22:6) | ~1.2 |
| PC(P-18:1/20:4) | ~0.5 |
Note: "P-" denotes a plasmenyl (vinyl-ether) linkage. The numbers in parentheses represent the carbon number and number of double bonds of the fatty alcohol at sn-1 and the fatty acid at sn-2, respectively.
Application Note 3: Derivatization-Based HPLC for Total Plasmalogen Quantification
This method involves the derivatization of the aldehyde released from the vinyl-ether bond of plasmalogens after acid hydrolysis, followed by HPLC with fluorescence detection.
Principle
The vinyl-ether bond of plasmalogens is susceptible to acid hydrolysis, which releases a fatty aldehyde.[1] This aldehyde can be derivatized with a fluorescent tag, such as dansylhydrazine, allowing for sensitive detection by fluorescence HPLC.[1]
Experimental Protocol
1. Lipid Extraction:
-
Extract total lipids from the sample as previously described.
2. Acid Hydrolysis:
-
Treat the lipid extract with a mild acid (e.g., HCl fumes) to selectively cleave the vinyl-ether bond of plasmalogens.
3. Derivatization:
-
React the released fatty aldehydes with dansylhydrazine to form fluorescently labeled hydrazones.[1]
4. HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the dansyl label.
Data Presentation
This method provides a measure of the total plasmalogen content by quantifying the total amount of fatty aldehydes released.
| Sample Type | Total Plasmalogen Content (nmol/g)[9] |
| Beef | 944.94 ± 183.50 |
| Pork | 530.83 ± 109.00 |
| Chicken | Not specified, but generally high |
| Fish (various) | 46.08–399.75 |
| Mollusks (various) | 10.00–384.76 |
Visualizations
Experimental Workflow for this compound Analysis
References
- 1. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmalogen Replacement Therapy | MDPI [mdpi.com]
- 4. Separation of phospholipids by high-performance liquid chromatography: all major classes, including ethanolamine and choline plasmalogens, and most minor classes, including lysophosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stop-alz.com [stop-alz.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative and Comparative Investigation of Plasmalogen Species in Daily Foodstuffs | MDPI [mdpi.com]
Application Notes: Tandem Mass Spectrometry (MS/MS) Fragmentation of Plasmenylcholines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmenylcholines, a subclass of plasmalogens, are unique glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. These lipids are integral components of cellular membranes, particularly abundant in electrically active tissues such as the heart and brain.[1] Beyond their structural role, plasmenylcholines are implicated in various cellular processes, including signal transduction and protection against oxidative stress. Their involvement in pathological conditions has brought them to the forefront of lipidomics research, necessitating robust analytical methods for their identification and quantification. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the detailed structural characterization of plasmenylcholines, providing insights into their fatty acyl composition and facilitating their differentiation from other isobaric lipid species.
Tandem Mass Spectrometry (MS/MS) Fragmentation of Plasmenylcholines
The fragmentation of plasmenylcholines in tandem mass spectrometry is highly dependent on the ionization mode and the adduction state of the precursor ion. Understanding these fragmentation patterns is critical for the accurate identification and structural elucidation of different plasmenylcholine species.
Positive Ion Mode Fragmentation
In positive ion mode electrospray ionization (ESI), plasmenylcholines readily form protonated molecules, [M+H]⁺. Upon collision-induced dissociation (CID), the most characteristic fragmentation pathway involves the cleavage of the phosphocholine (B91661) headgroup, resulting in a highly abundant product ion at m/z 184.0739 .[2][3] This ion corresponds to the phosphocholine moiety and is a diagnostic marker for all phosphatidylcholine-containing lipids.
While the m/z 184 fragment is excellent for identifying the lipid class, it provides limited information about the fatty acyl chains. To gain structural insights into the sn-1 and sn-2 positions, analysis of other, less intense fragment ions is necessary. The presence of the vinyl-ether linkage at the sn-1 position influences the fragmentation, leading to the formation of specific ions that can help differentiate plasmenylcholines from their diacyl and alkyl counterparts. For instance, the neutral loss of the fatty acid from the sn-2 position as a ketene (B1206846) is a common fragmentation pathway. Additionally, fragments corresponding to the loss of the entire phosphocholine headgroup along with parts of the glycerol backbone can be observed.
To enhance fragmentation and obtain more structural information, the formation of alkali metal adducts, such as sodium ([M+Na]⁺) or lithium ([M+Li]⁺), can be promoted.[4] These adducts often yield more informative MS/MS spectra with a greater abundance of fragment ions related to the fatty acyl chains.
Negative Ion Mode Fragmentation
In negative ion mode, plasmenylcholines typically form adducts with anions present in the solvent, such as acetate (B1210297) ([M+CH₃COO]⁻) or chloride ([M+Cl]⁻). Fragmentation of these adducts provides complementary information to the positive ion mode data. A common fragmentation pathway involves the loss of a methyl group from the choline (B1196258) headgroup, resulting in a [M-15]⁻ ion. Subsequent fragmentation (MS³) of this ion can yield product ions corresponding to the carboxylate anions of the fatty acyl chains at the sn-2 position, providing direct identification of this substituent.[5][6]
Quantitative Analysis of Plasmenylcholines by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantitative analysis of plasmenylcholines in complex biological samples.[7] This approach allows for the separation of different lipid species prior to their detection and fragmentation, which is crucial for distinguishing between isobaric and isomeric species.
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted quantitative techniques that offer high sensitivity and selectivity.[2] For plasmenylcholines, a common SRM transition in positive ion mode monitors the transition from the precursor ion ([M+H]⁺) to the characteristic product ion at m/z 184.0739.[2] By monitoring specific precursor-product ion pairs for a range of this compound species, it is possible to quantify individual molecular species within a sample.
The table below summarizes common precursor and product ions for selected this compound species in positive ion mode MS/MS.
| This compound Species | Precursor Ion [M+H]⁺ (m/z) | Characteristic Product Ions (m/z) |
| PC(P-16:0/18:1) | 748.6 | 184.1, 466.4, 484.4, 524.5 |
| PC(P-16:0/20:4) | 770.6 | 184.1, 466.4, 506.4, 546.5 |
| PC(P-18:0/18:1) | 776.6 | 184.1, 494.4, 512.4, 552.5 |
| PC(P-18:0/20:4) | 798.6 | 184.1, 494.4, 534.4, 574.5 |
| PC(P-18:1/18:2) | 774.6 | 184.1, 492.4, 510.4, 550.5 |
Note: The intensities of fragment ions other than m/z 184.1 can vary significantly depending on the instrument and collision energy.
Experimental Protocols
Lipid Extraction from Plasma (Matyash Method)
This protocol is adapted from the method described by Matyash et al. and is suitable for the extraction of a broad range of lipids from plasma samples.[8][9][10]
Materials:
-
Methyl-tert-butyl ether (MTBE), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Internal standards (e.g., deuterated this compound species)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 225 µL of cold methanol containing the internal standards.
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of water.
-
Vortex for 10 seconds.
-
Centrifuge at 14,000 x g for 2 minutes at 4°C.
-
Carefully collect the upper organic phase containing the lipids and transfer it to a new tube.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/toluene 9:1, v/v).
LC-MS/MS Analysis of Plasmenylcholines
This protocol provides a general framework for the analysis of plasmenylcholines using a reversed-phase LC-MS/MS system.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20-21 min: 100-30% B
-
21-25 min: 30% B
-
MS/MS Conditions (Positive Ion Mode):
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the this compound species of interest (e.g., from the table above).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified this compound signaling pathway.
References
- 1. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 2. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and Comparative Investigation of Plasmalogen Species in Daily Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complementary precursor ion and neutral loss scan mode tandem mass spectrometry for the analysis of glycerophosphatidylethanolamine lipids from whole rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
Application Note: A Detailed Protocol for the Isolation of Plasmenylcholine from Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1][2] Choline (B1196258) plasmalogens (plasmenylcholines) are important structural components of cell membranes and are implicated in various cellular processes, including acting as a reservoir for second messengers and providing protection against oxidative stress.[1][2] The vinyl-ether bond makes plasmalogens particularly susceptible to oxidative damage, suggesting they may function as endogenous antioxidants.[1][2] Isolating high-purity plasmenylcholine from cell cultures is essential for studying its specific biological functions and for use in drug development and lipidomics research. However, their structural similarity to the more abundant diacyl phospholipids (B1166683) presents a significant purification challenge.
This application note provides a detailed protocol for the isolation of this compound from cultured cells, focusing on a robust lipid extraction followed by separation using High-Performance Liquid Chromatography (HPLC).
Principle of the Method
The isolation of this compound is a multi-step process that begins with the disruption of cells and the solubilization of total lipids using organic solvents. The widely-used Bligh and Dyer method, with modifications, ensures efficient extraction of a broad range of lipids, including phospholipids.[3] Following extraction, the complex lipid mixture is separated to isolate the choline-containing phospholipids. The final and most critical step is the separation of this compound from its diacyl analogue, phosphatidylcholine, which is achieved using normal-phase HPLC. This chromatographic technique separates lipid classes based on the polarity of their head groups.[1][4]
Experimental Workflow Diagram
Caption: A flowchart of the major steps for isolating this compound from cell cultures.
Materials and Reagents
Equipment:
-
Laminar flow tissue culture hood
-
CO₂ incubator
-
Centrifuge (refrigerated)
-
Glass centrifuge tubes with Teflon-lined caps (B75204)
-
Homogenizer or sonicator
-
Nitrogen gas evaporation system
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD)
-
Fraction collector
-
LC-MS/MS system for analysis (optional but recommended)
Reagents & Consumables:
-
Cell culture flasks and media (e.g., RPMI-1640 for HL-60 cells)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Chloroform (B151607) (HPLC grade), with 1.2 mM Butylhydroxytoluene (BHT) as an antioxidant[1]
-
Methanol (HPLC grade), with 1.2 mM BHT
-
0.88% Potassium Chloride (KCl) solution
-
HPLC solvents: Hexane, Isopropanol, Acetic acid, Triethylamine
-
Phospholipid standards (for HPLC retention time comparison)
Experimental Protocols
Protocol 1: Cell Culture and Harvesting
-
Culture Cells: Culture cells (e.g., HL-60, a human promyelocytic leukemia cell line) to a density of approximately 1-2 x 10⁶ cells/mL in appropriate media and conditions. For lipid analysis, a total of 20-40 x 10⁶ cells is recommended.[5][6]
-
Harvesting: Transfer the cell suspension to centrifuge tubes.
-
Centrifugation: Pellet the cells by centrifugation at 500 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with 10 mL of ice-cold PBS, centrifuging after each wash.
-
Storage: The final cell pellet can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C until lipid extraction.
Protocol 2: Total Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is adapted from established methods for total lipid extraction from biological samples.[3]
-
Homogenization: Resuspend the cell pellet (from ~40 x 10⁶ cells) in 1 mL of ice-cold PBS in a glass tube. Add 3.75 mL of a Chloroform:Methanol (1:2, v/v) mixture containing 1.2 mM BHT. Vortex vigorously for 2 minutes.
-
Phase Formation: Add 1.25 mL of chloroform (with BHT) and vortex for 1 minute. Then, add 1.25 mL of 0.88% KCl solution and vortex again for 1 minute.
-
Phase Separation: Centrifuge the mixture at 800 x g for 5 minutes at 4°C to achieve clear phase separation.
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the total lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Re-extraction: To maximize yield, add 2 mL of chloroform to the remaining upper aqueous phase, vortex, centrifuge, and pool the lower organic phase with the first extract.[6]
-
Drying: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid film in a small volume of chloroform:methanol (2:1, v/v) and store under nitrogen at -80°C until HPLC analysis.
Protocol 3: HPLC Separation of this compound
This protocol uses a normal-phase diol column, which has been shown to effectively separate intact plasmalogens from their diacyl analogues.[1][4]
-
Mobile Phase Preparation:
-
Solvent A: Hexane/Isopropanol/Acetic Acid/Triethylamine (82:17:1:0.08, v/v/v/v)
-
Solvent B: Isopropanol/Water/Acetic Acid/Triethylamine (85:14:1:0.08, v/v/v/v)
-
-
Column Equilibration: Equilibrate the diol column with 100% Solvent A at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Injection: Reconstitute the dried lipid extract in Solvent A and inject it into the HPLC system.
-
Gradient Elution: Run a linear gradient to separate the phospholipid classes. A typical gradient might be:
-
0-10 min: 100% Solvent A
-
10-40 min: Linear gradient from 0% to 100% Solvent B
-
40-50 min: 100% Solvent B
-
50-60 min: Return to 100% Solvent A for re-equilibration
-
-
Fraction Collection: Collect the peaks corresponding to the retention time of choline phospholipids. In this system, this compound (pl-PC) typically elutes slightly earlier than phosphatidylcholine (PC).[1] Use phospholipid standards to determine the precise retention times.
-
Post-Purification: Pool the collected fractions containing this compound and evaporate the solvent under nitrogen.
Verification of this compound
The identity and purity of the isolated fraction can be confirmed by several methods.
Caption: Differentiating plasmalogens via their acid-labile vinyl-ether bond.
-
Acid Hydrolysis: The vinyl-ether bond of plasmalogens is uniquely susceptible to mild acid hydrolysis, which converts them into a lysophospholipid and a fatty aldehyde.[1][7] This property can be used to confirm the presence of this compound.
-
Thin-Layer Chromatography (TLC): Two-dimensional TLC can be used for analytical confirmation. After running the sample in the first dimension, the plate is exposed to HCl fumes to hydrolyze plasmalogens, and then run in a second dimension, revealing the appearance of the corresponding lysophospholipid.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for unequivocal identification and quantification.[9][10] It provides accurate mass data that confirms the elemental composition and fragmentation patterns that reveal the specific fatty acyl chains present.[9][11]
Data Presentation
The yield and purity of isolated this compound can vary based on cell type and culture conditions. The following table provides expected values based on literature.
| Parameter | Typical Value | Method of Determination | Reference |
| This compound Content | ~5% of total phosphatidylcholine in plasma | LC-MS/MS | [10] |
| HPLC Purity | >95% | HPLC with UV/CAD | [1][4] |
| Recovery from Extraction | >90% for total phospholipids | Comparison with internal standards | [11] |
| Limit of Detection (LC-MS/MS) | Femtomole levels | LC-MS/MS | [11] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Lipid Yield | Inefficient cell lysis or extraction. | Ensure complete homogenization. Perform the re-extraction step. Use fresh, high-purity solvents. |
| Poor HPLC Separation | Column degradation; incorrect mobile phase composition. | Use a new or thoroughly cleaned diol column. Prepare fresh mobile phases daily. Optimize the gradient. |
| Lipid Oxidation | Exposure to air and light. | Add an antioxidant like BHT to extraction solvents.[1] Keep samples on ice and under nitrogen whenever possible. |
| Contamination | Impure solvents; leaching from plasticware. | Use HPLC-grade solvents and glass tubes with Teflon-lined caps to minimize contamination. |
References
- 1. stop-alz.com [stop-alz.com]
- 2. Plasmalogens: Structure, Functions, and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of intact plasmalogens and all other phospholipids by a single run of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for biosynthesis of this compound from plasmenylethanolamine in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurolipidomics.com [neurolipidomics.com]
- 7. A two-dimensional thin-layer chromatographic procedure for the estimation of plasmalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of the Polar Lipids of Clostridium novyi NT. Further Evidence for a Novel Anaerobic Biosynthetic Pathway to Plasmalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Application of Liquid Chromatography/Tandem Mass Spectrometry for Quantitative Analysis of Plasmalogens in Preadolescent Children—The Hokkaido Study | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application of Plasmenylcholine as a Biomarker for Specific Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmenylcholines, a subclass of ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, are integral components of cellular membranes, particularly abundant in the heart and nervous tissues.[1][2] Emerging evidence highlights their crucial roles in membrane fluidity, vesicular fusion, and as endogenous antioxidants, protecting cells from oxidative damage.[3] Alterations in plasmenylcholine levels have been implicated in the pathophysiology of several diseases, positioning them as promising biomarkers for diagnosis, prognosis, and monitoring of therapeutic interventions.[4] This document provides a comprehensive overview of the application of this compound as a biomarker in various diseases, along with detailed protocols for their quantification.
This compound as a Biomarker in Disease
Decreased levels of circulating plasmenylcholines have been associated with several pathological conditions, often linked to increased oxidative stress and inflammation.
Neurodegenerative Diseases
Alzheimer's Disease (AD): Numerous studies have reported a deficiency of specific this compound species in the serum, plasma, and brain tissue of AD patients compared to healthy controls.[5][6][7] This reduction is correlated with the severity of cognitive impairment and may begin years before clinical diagnosis.[8] The decline in plasmenylcholines in AD is thought to reflect accelerated aging processes and impaired peroxisomal function.[9]
Multiple Sclerosis (MS): MS is characterized by demyelination and neuroinflammation.[10] Studies have shown a reduction in ether-linked phospholipids, including plasmenylcholines, in the serum of MS patients.[11][12] Oxidized phosphatidylcholines have been detected in the brains of MS patients, suggesting a role for lipid peroxidation in the disease's progression.[13]
Cardiovascular Disease
Coronary Artery Disease (CAD) and Atherosclerosis: Lower serum concentrations of plasmenylcholines, particularly those containing oleic or linoleic acid in the sn-2 position, are strongly associated with the presence and severity of coronary stenosis and other atherogenic parameters.[14] These lipids are inversely associated with incident myocardial infarction in patients with peripheral artery disease, suggesting their potential as prognostic markers.[15] The antioxidant properties of plasmenylcholines may play a protective role against the oxidative stress inherent in atherosclerosis.[3]
Cancer
The role of this compound as a biomarker in cancer is complex and appears to be type-dependent. While some studies on gastrointestinal cancers have noted alterations in plasmalogen levels, the trends are not always consistent.[16] For instance, increased plasma ether-linked phosphatidylcholine has been identified as a potential diagnostic marker for breast cancer.[16] In contrast, decreased levels of certain lysophosphatidylcholines have been observed in colorectal and laryngeal cancers.[17][18] The altered choline (B1196258) phospholipid metabolism in various cancers suggests that plasmenylcholines could serve as part of a biomarker panel.[19]
Quantitative Data Summary
The following tables summarize the observed changes in this compound levels in different diseases based on published studies.
Table 1: this compound Alterations in Neurodegenerative Diseases
| Disease | Sample Type | Observation | Key Findings | Reference |
| Alzheimer's Disease | Plasma/Serum | Decreased | Levels of specific this compound species are significantly lower in AD patients.[5] | [5][6][8] |
| Alzheimer's Disease | Brain Tissue | Decreased | Reduced levels of plasmenylcholines are found in post-mortem brain tissue of AD patients.[6][7] | [6][7] |
| Multiple Sclerosis | Serum | Decreased | Reduced levels of ether-linked phosphatidylcholines are observed.[12] | [11][12] |
Table 2: this compound Alterations in Cardiovascular Disease
| Disease | Sample Type | Observation | Key Findings | Reference |
| Coronary Artery Disease | Serum | Decreased | Lower concentrations of plasmenylcholines, especially those with 18:1 and 18:2 fatty acids at sn-2, are associated with significant coronary stenosis.[14] | [14] |
| Peripheral Artery Disease | Serum | Decreased | Total serum concentrations of alkenyl-phosphatidylcholines (plasmalogens) are inversely associated with incident myocardial infarction.[15] | [15] |
Table 3: this compound Alterations in Cancer
| Disease | Sample Type | Observation | Key Findings | Reference |
| Breast Cancer | Plasma | Increased | Increased levels of ether-linked phosphatidylcholine species have been identified as diagnostic markers.[16] | [16] |
| Colorectal Cancer | Plasma | Decreased | Levels of several lysophosphatidylcholines are significantly decreased.[17] | [17] |
| Laryngeal Cancer | Serum | Decreased | Levels of lysophosphatidylcholines are significantly decreased.[18] | [18] |
Experimental Protocols
The accurate quantification of this compound species is critical for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol 1: Extraction of Plasmenylcholines from Plasma/Serum
This protocol is a generalized method based on common lipid extraction techniques.
Materials:
-
Plasma or serum samples
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Internal standards (e.g., deuterated this compound species)
-
Ice-cold 80% methanol/water
-
80% acetonitrile/water
-
Centrifuge
-
Vortex mixer
-
SpeedVac or nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw plasma/serum samples on ice.
-
Protein Precipitation and Lipid Extraction (Methanol Precipitation):
-
To 80 µL of plasma, add 500 µL of methanol containing 0.002% BHT and the internal standards.[20]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the extracted lipids.
-
-
Alternative Extraction (Folch Method):
-
To 100 µL of plasma, add 400 µL of methanol containing BHT and internal standards.[21]
-
Add 800 µL of chloroform.
-
Vortex vigorously for 2 minutes.
-
Add 240 µL of water and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).
-
Protocol 2: Quantification of Plasmenylcholines by LC-MS/MS
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18, C30) or a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the different lipid species.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+). The presence of alkali metals like sodium can enhance the fragmentation of plasmenylcholines.[22]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer or targeted MS/MS on a high-resolution instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions are used for each this compound species. The precursor ion is the [M+H]+ or [M+Na]+ adduct of the this compound molecule. A characteristic product ion for plasmenylcholines is the phosphocholine (B91661) head group fragment at m/z 184.1.
Data Analysis:
-
Peak areas for each this compound species and the corresponding internal standard are integrated.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.
-
A calibration curve is generated using known concentrations of authentic standards to quantify the absolute concentration of each this compound species.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for this compound biomarker discovery.
References
- 1. Frontiers | Plasmalogens and Chronic Inflammatory Diseases [frontiersin.org]
- 2. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasmalogens as biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasmalogens and Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study reveals a novel biomarker and a potentially improved therapy for Multiple Sclerosis and related neurodegenerative disorders | Texas Children's [texaschildrens.org]
- 11. Serum phospholipidomics reveals altered lipid profile and promising biomarkers in multiple sclerosis — MED-LIFE DISCOVERIES [med-life.ca]
- 12. lipotype.com [lipotype.com]
- 13. Oxidized phosphatidylcholine is a marker for neuroinflammation in multiple sclerosis brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum choline plasmalogens-those with oleic acid in sn-2-are biomarkers for coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Baseline serum phosphatidylcholine plasmalogen concentrations are inversely associated with incident myocardial infarction in patients with mixed peripheral artery disease presentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic targets and biomarkers identified in cancer choline phospholipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Application of Liquid Chromatography/Tandem Mass Spectrometry for Quantitative Analysis of Plasmalogens in Preadolescent Children—The Hokkaido Study [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Analysis of Plasmenylcholine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of plasmenylcholines. The protocols outlined below are intended to equip researchers with the necessary methodologies to identify and characterize these unique ether phospholipids (B1166683), which play crucial roles in cellular signaling and membrane structure.
Introduction to Plasmenylcholine Analysis by NMR
Plasmenylcholines are a subclass of phospholipids characterized by a vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone. This feature imparts distinct chemical and physical properties compared to their diacyl counterparts, phosphatidylcholines. NMR spectroscopy is a powerful, non-destructive technique that allows for the detailed atomic-level structural analysis of plasmenylcholines in solution.[1][2] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously identify the characteristic vinyl-ether bond, determine the fatty acid composition at the sn-2 position, and elucidate the conformation of the headgroup.
Key NMR Techniques for this compound Structural Analysis
A multi-nuclear and multi-dimensional NMR approach is essential for the comprehensive structural characterization of plasmenylcholines. The primary nuclei of interest are ¹H, ¹³C, and ³¹P.
-
¹H NMR Spectroscopy: Provides information on the proton environment within the molecule. Key diagnostic signals for plasmenylcholines include the protons of the vinyl-ether group and the glycerol backbone.[3]
-
¹³C NMR Spectroscopy: Offers insights into the carbon skeleton of the molecule. The chemical shifts of the carbons involved in the vinyl-ether linkage are characteristic and aid in confirming the presence of this functional group.[4][5][6]
-
³¹P NMR Spectroscopy: This technique is highly specific for phosphorus-containing compounds and is invaluable for identifying and quantifying different phospholipid classes in a mixture.[1][7] The ³¹P chemical shift of this compound is distinct from that of phosphatidylcholine and other phospholipids.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between atoms and for the complete assignment of ¹H and ¹³C NMR spectra, especially in complex lipid mixtures.[2][8][9][10]
Quantitative Data Summary
The following tables summarize typical NMR chemical shift ranges for the key structural motifs of plasmenylcholines. Note that exact chemical shifts can vary depending on the solvent, temperature, and the specific fatty acyl chain at the sn-2 position.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| Vinyl Ether | |||
| H-1' (α-vinylic) | ~5.9 | Doublet | J = ~6 |
| H-2' (β-vinylic) | ~4.3 | Doublet of Triplets | J = ~6, ~1.5 |
| Glycerol Backbone | |||
| sn-1 CH₂ | ~3.6 | Multiplet | |
| sn-2 CH | ~5.2 | Multiplet | |
| sn-3 CH₂ | ~4.1 | Multiplet | |
| Choline Headgroup | |||
| -N⁺(CH₃)₃ | ~3.2 | Singlet | |
| -CH₂-N⁺- | ~3.6 | Multiplet | |
| -PO₄-CH₂- | ~4.3 | Multiplet |
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Chemical Shift (δ, ppm) |
| Vinyl Ether | |
| C-1' (α-vinylic) | ~140-145 |
| C-2' (β-vinylic) | ~95-100 |
| Glycerol Backbone | |
| sn-1 C | ~70-75 |
| sn-2 C | ~70-72 |
| sn-3 C | ~60-65 |
| Choline Headgroup | |
| -N⁺(CH₃)₃ | ~54 |
| -CH₂-N⁺- | ~66 |
| -PO₄-CH₂- | ~59 |
| Acyl Chain | |
| C=O | ~173 |
| Alkyl/Alkenyl Chain | ~14-34 / ~128-130 |
Table 3: ³¹P NMR Chemical Shifts for this compound and Related Phospholipids
| Phospholipid | Chemical Shift (δ, ppm) |
| This compound (PlsCho) | ~ -0.7 to -0.9 |
| Phosphatidylcholine (PC) | ~ -0.8 to -1.0 |
| Lysophosphatidylcholine (LPC) | ~ 0.0 to 0.5 |
| Sphingomyelin (SM) | ~ 0.0 to 0.5 |
| Plasmenylethanolamine (PlsEtn) | ~ 0.0 to 0.2 |
| Phosphatidylethanolamine (B1630911) (PE) | ~ 0.0 to 0.2 |
Note: Chemical shifts are referenced to an external standard of 85% H₃PO₄.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
High-quality NMR spectra depend on proper sample preparation. Lipids can form aggregates in solution, which leads to broad spectral lines. The use of organic solvents or detergents is often necessary to obtain high-resolution spectra.
Materials:
-
This compound sample (isolated or in a lipid extract)
-
Deuterated chloroform (B151607) (CDCl₃)
-
Deuterated methanol (B129727) (CD₃OD)
-
5 mm NMR tubes
-
Internal standard (e.g., tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C; triphenylphosphate (TPP) for ³¹P)[1]
-
Vortex mixer
-
Pipettes
Procedure:
-
Dissolve the Sample: Weigh approximately 5-10 mg of the lipid sample directly into a clean, dry vial.
-
Add Solvent: Add 0.6-0.7 mL of a deuterated solvent mixture, typically CDCl₃:CD₃OD (2:1, v/v), to the vial.[11] The addition of methanol helps to break up lipid aggregates.
-
Vortex: Vortex the sample thoroughly until the lipid is completely dissolved. The solution should be clear.
-
Add Internal Standard: Add a small amount of the appropriate internal standard. For ¹H and ¹³C NMR, a capillary containing TMS can be used, or a known amount of a soluble standard can be added directly to the sample. For quantitative ³¹P NMR, a known concentration of TPP is often used.[1]
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Avoid introducing any particulate matter.
-
Cap and Label: Cap the NMR tube and label it clearly. The sample is now ready for NMR analysis.
Protocol 2: 1D ¹H, ¹³C, and ³¹P NMR Data Acquisition
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P detection.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
³¹P NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: 50-100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 5-10 seconds for quantitative analysis.
-
Number of Scans: 128-512, depending on sample concentration.
-
Temperature: 298 K.
Protocol 3: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically those separated by two or three bonds. This is useful for tracing the connectivity within the glycerol backbone and the fatty acyl chain.
-
Pulse Sequence: Standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
-
Parameters: Use standard parameters provided by the spectrometer software, optimizing the spectral width in both dimensions to cover all proton signals.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to. This is essential for assigning the ¹³C spectrum based on the assigned ¹H spectrum.
-
Pulse Sequence: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Parameters: Set the ¹³C spectral width to cover all carbon signals. The one-bond coupling constant (¹JCH) is typically set to ~145 Hz.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and for linking different structural fragments of the molecule, such as the glycerol backbone to the fatty acyl chain and the headgroup.
-
Pulse Sequence: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters: The long-range coupling constant is typically set to a range of values (e.g., 4-8 Hz) to detect correlations over different numbers of bonds.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Structural Analysis
Caption: Workflow for NMR-based structural analysis of plasmenylcholines.
This compound in Cellular Signaling
Plasmenylcholines are not merely structural components of membranes; they are also involved in critical signaling pathways. They are enriched in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[12][13] The vinyl-ether bond of plasmenylcholines is susceptible to cleavage by reactive oxygen species (ROS), a process that can generate lipid second messengers. Furthermore, the hydrolysis of the sn-2 acyl chain by phospholipases can release polyunsaturated fatty acids (PUFAs), such as arachidonic acid, which are precursors to a variety of signaling molecules.
Caption: Signaling pathways involving this compound.
Conclusion
NMR spectroscopy provides an unparalleled level of detail for the structural analysis of plasmenylcholines. By employing a combination of 1D and 2D NMR techniques, researchers can confidently identify and characterize these important biomolecules. The protocols and data presented in these application notes serve as a valuable resource for scientists in academic and industrial settings who are engaged in lipid research and drug development. A thorough understanding of this compound structure and function is critical for unraveling their roles in health and disease.
References
- 1. 31P-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions | MDPI [mdpi.com]
- 4. Effects of paramagnetic shift reagents on the 13C nuclear magnetic resonance spectra of egg phosphatidylcholine enriched with 13C in the N-methyl carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Compositional Study of Phospholipids from the Dried Big Head and Opossum Shrimp, Mussel, and Sea Cucumber Using 31P NMR Spectroscopy: Content and Fatty Acid Composition of Plasmalogen [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. Plasmalogens as biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasmalogens as biomarkers and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Plasmenylcholine in the Study of Membrane Lipid Rafts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins that serve as platforms for cellular signaling and trafficking.[1][2] Plasmenylcholine, a subclass of plasmalogen phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, is emerging as a key, yet often overlooked, component of these microdomains.[3] The unique chemical structure of this compound contributes to the formation of more tightly packed and ordered membrane environments, which is a hallmark of lipid rafts.[3] This, in turn, influences the localization and function of raft-associated proteins, thereby modulating a variety of signaling pathways crucial in both health and disease.
These application notes provide an overview of the role of this compound in lipid raft studies, detailed protocols for the isolation and analysis of this compound-containing lipid rafts, and a summary of its impact on membrane properties and cellular signaling.
I. Quantitative Analysis of Plasmalogens in Lipid Rafts
Quantitative lipidomics is essential for understanding the specific enrichment of lipid species within membrane microdomains. While direct quantitative data for this compound is still an active area of research, studies on the closely related plasmenylethanolamine provide strong evidence for the significant enrichment of plasmalogens in lipid rafts compared to the bulk plasma membrane.
Table 1: Phospholipid Composition of Plasma Membranes vs. Non-Detergent Lipid Rafts
| Phospholipid Class | Plasma Membrane (mol %) | Non-Detergent Lipid Rafts (mol %) | Fold Enrichment in Rafts |
| Plasmenylethanolamine | 4.8 ± 0.5 | 11.2 ± 0.9 | 2.3 |
| Phosphatidylethanolamine | 18.2 ± 0.8 | 14.1 ± 1.1 | 0.8 |
| Phosphatidylcholine | 35.1 ± 1.5 | 25.3 ± 1.3 | 0.7 |
| Sphingomyelin (B164518) | 12.5 ± 0.7 | 28.4 ± 1.5 | 2.3 |
| Phosphatidylserine | 6.2 ± 0.4 | 12.3 ± 0.8 | 2.0 |
| Phosphatidylinositol | 8.5 ± 0.6 | 3.2 ± 0.3 | 0.4 |
| Cholesterol | 14.7 ± 1.0 | 25.5 ± 1.2 | 1.7 |
Data adapted from Pike, L. J., et al. (2002).[4] This table highlights the enrichment of plasmenylethanolamine and sphingomyelin in non-detergent-isolated lipid rafts from caveolin-1-expressing cells.
II. Experimental Protocols
A. Isolation of Lipid Rafts for Lipidomic Analysis
The choice of isolation method is critical for preserving the native lipid and protein composition of rafts. Both detergent-based and detergent-free methods are presented here. Detergent-free methods are generally preferred for lipid analysis as they are less prone to artifacts.
Protocol 1: Detergent-Resistant Membrane (DRM) Isolation using Sucrose (B13894) Density Gradient Centrifugation
This method relies on the insolubility of lipid rafts in cold non-ionic detergents.
Materials:
-
Lysis Buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease and phosphatase inhibitors.
-
Sucrose Solutions (in TNE buffer): 80% (w/v), 35% (w/v), and 5% (w/v).
-
Dounce homogenizer
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41)
Procedure:
-
Cell Lysis:
-
Wash cultured cells (e.g., 2 x 107 cells) twice with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold Lysis Buffer for 30 minutes on ice.
-
Homogenize the lysate with 10-15 strokes in a Dounce homogenizer.
-
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, mix 1 mL of the cell lysate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Carefully overlay the 40% sucrose lysate with 4.5 mL of 35% sucrose solution.
-
Complete the gradient by carefully layering 4.5 mL of 5% sucrose solution on top.
-
-
Ultracentrifugation:
-
Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection:
-
After centrifugation, a light-scattering band, corresponding to the lipid rafts (DRMs), should be visible at the 5%/35% sucrose interface.
-
Carefully collect 1 mL fractions from the top of the gradient. The raft-containing fractions are typically fractions 4-6.
-
-
Analysis:
-
Confirm the presence of lipid rafts by Western blotting for raft marker proteins (e.g., Flotillin, Caveolin-1) and non-raft markers (e.g., Calnexin).
-
Proceed with lipid extraction from the raft-containing fractions for mass spectrometry analysis.
-
Protocol 2: Detergent-Free Lipid Raft Isolation using OptiPrep™ Density Gradient
This method avoids the use of detergents, which can alter the composition of lipid rafts.
Materials:
-
Homogenization Buffer: 500 mM sodium carbonate, pH 11.0.
-
OptiPrep™ Density Gradient Medium (60% iodixanol)
-
Sucrose Solutions (in MBS): 80% (w/v), 35% (w/v), and 5% (w/v) in MES-buffered saline (25 mM MES, pH 6.5, 150 mM NaCl).
-
Sonicator
-
Ultracentrifuge with a swinging bucket rotor
Procedure:
-
Cell Lysis and Homogenization:
-
Resuspend the cell pellet in 1.5 mL of ice-cold 500 mM sodium carbonate.
-
Homogenize the cell suspension by sonication (e.g., five 20-second bursts on ice).
-
-
Sucrose Adjustment:
-
Add 1.5 mL of 80% sucrose solution to the homogenate and mix thoroughly by vortexing and brief sonication. The final sucrose concentration will be approximately 40%.
-
-
Gradient Formation:
-
Place the 3 mL cell homogenate in the bottom of a 12 mL ultracentrifuge tube.
-
Carefully overlay with 4.5 mL of 35% sucrose solution.
-
Complete the gradient by layering 4.5 mL of 5% sucrose solution on top.
-
-
Ultracentrifugation:
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection and Analysis:
-
Collect 1 mL fractions from the top of the gradient. Lipid rafts will be located at the 5%/35% interface.
-
Analyze fractions for protein markers and proceed with lipid extraction for quantitative analysis.
-
B. Analysis of Membrane Order and Fluidity
The incorporation of this compound is hypothesized to increase the order of lipid rafts. This can be assessed using fluorescence spectroscopy.
Protocol 3: Measurement of Membrane Order using Laurdan (B1674558) GP
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which correlates with membrane lipid packing.
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Liposomes (Control and this compound-enriched)
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Liposome Preparation: Prepare model lipid raft-mimicking liposomes (e.g., DPPC:Cholesterol:this compound) and control liposomes (e.g., DPPC:Cholesterol).
-
Laurdan Labeling: Incorporate Laurdan into the liposomes at a molar ratio of 1:500 (probe:lipid).
-
Fluorescence Measurement:
-
Excite the sample at 350 nm.
-
Record the emission intensities at 440 nm (characteristic of ordered, gel phase) and 490 nm (characteristic of disordered, liquid-crystalline phase).
-
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490) An increase in the GP value indicates a more ordered membrane environment.[5]
Protocol 4: Measurement of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy of a lipophilic probe like DPH (1,6-diphenyl-1,3,5-hexatriene) provides a measure of the rotational mobility of the probe, which is inversely related to membrane fluidity.
Materials:
-
DPH (1,6-diphenyl-1,3,5-hexatriene)
-
Liposomes (Control and this compound-enriched)
-
Fluorometer equipped with polarizers
Procedure:
-
Liposome Preparation and Labeling: Prepare and label liposomes with DPH as described for Laurdan.
-
Anisotropy Measurement:
-
Excite the sample with vertically polarized light (e.g., at 360 nm).
-
Measure the fluorescence emission intensity through vertical (IVV) and horizontal (IVH) polarizers (e.g., at 430 nm).
-
Excite with horizontally polarized light and measure emission through a vertical polarizer (IHV) to determine the G-factor (G = IHV / IHH).
-
-
Anisotropy (r) Calculation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Higher anisotropy values indicate lower membrane fluidity (a more rigid environment).[6][7]
III. Role of this compound in Signaling Pathways
The ordered environment created by this compound in lipid rafts facilitates the assembly and activation of specific signaling complexes.
A. Brain-Derived Neurotrophic Factor (BDNF) - TrkB Signaling
Plasmalogens have been shown to be crucial for BDNF signaling, a pathway essential for neuronal survival, differentiation, and synaptic plasticity.
Caption: this compound enhances BDNF-TrkB signaling within lipid rafts.
Plasmalogens, including this compound, are enriched in lipid rafts and facilitate the localization and activation of the TrkB receptor.[5] Upon binding of BDNF, TrkB dimerizes and autophosphorylates, initiating downstream signaling cascades through PLCγ/ERK and PI3K/Akt pathways.[5] These pathways converge on the transcription factor CREB, which upregulates the expression of the BDNF gene itself, creating a positive feedback loop that is crucial for neuronal function.[5]
B. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its activation is tightly controlled within lipid rafts.
Caption: Lipid rafts as platforms for PI3K/Akt signaling.
The integrity of lipid rafts, supported by this compound, is essential for the proper localization and activation of key components of the PI3K/Akt pathway. Upon growth factor stimulation, the receptor recruits and activates PI3K within the raft. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a docking site for PDK1 and Akt. The co-localization of PDK1 and Akt in the confined space of the lipid raft facilitates the phosphorylation and activation of Akt, leading to the regulation of downstream targets involved in cell survival and proliferation.
IV. Workflow for Studying this compound in Lipid Rafts
The following diagram outlines a typical experimental workflow for investigating the role of this compound in lipid raft structure and function.
Caption: Experimental workflow for lipid raft analysis.
V. Conclusion
This compound is an integral component of membrane lipid rafts, contributing to their unique structural properties and modulating their function as signaling platforms. The protocols and conceptual frameworks presented here provide a guide for researchers to investigate the specific roles of this compound in cellular processes. Further quantitative lipidomic studies are needed to fully elucidate the precise enrichment and dynamic regulation of this compound within lipid rafts in various cell types and disease states. A deeper understanding of the interplay between this compound, lipid raft integrity, and cellular signaling will open new avenues for therapeutic intervention in a range of pathologies, from neurodegenerative diseases to cancer.
References
- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid rafts are enriched in arachidonic acid and plasmenylethanolamine and their composition is independent of caveolin-1 expression: a quantitative electrospray ionization/mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of plasma membrane lipid asymmetry can induce ordered domain (raft) formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for Derivatization of Plasmenylcholine for Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] Plasmenylcholine is a major choline-containing plasmalogen species. Due to their role in cellular membranes and as endogenous antioxidants, their accurate quantification is of significant interest.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for lipid analysis, but the low volatility of intact phospholipids (B1166683) necessitates a derivatization step.[3]
This application note details a robust protocol for the derivatization of this compound for subsequent GC-MS analysis. The method is based on acid-catalyzed methanolysis, which simultaneously cleaves the vinyl-ether bond to form a stable dimethyl acetal (B89532) (DMA) and transesterifies the fatty acid at the sn-2 position to a fatty acid methyl ester (FAME).[4][5][6] These volatile derivatives are then extracted and can be readily separated and quantified by GC-MS.
Experimental Protocol
This protocol is designed for the derivatization of this compound present in a total lipid extract from a biological sample. It is critical to perform all steps under anhydrous conditions to prevent the formation of fatty aldehyde byproducts.[5][7]
2.1 Materials and Reagents
-
Total lipid extract containing this compound, dried under nitrogen.
-
Anhydrous Methanolic HCl (0.5 M). To prepare, carefully add acetyl chloride to anhydrous methanol.
-
n-Hexane, GC grade.
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄).
-
Internal Standard (e.g., a C17:0 plasmalogen or a non-endogenous DMA).
-
Pyrex glass tubes with Teflon-lined screw caps.
-
Thermostatic block or oven.
-
Nitrogen gas line for evaporation.
-
GC-MS system with a suitable capillary column (e.g., polar, free fatty acid phase).[8]
2.2 Derivatization and Extraction Procedure
-
Sample Preparation: To a dried lipid extract in a Pyrex tube, add a known amount of the internal standard.
-
Acid-Catalyzed Methanolysis: Add 2 mL of 0.5 M anhydrous methanolic HCl to the tube.[6]
-
Reaction: Tightly cap the tube and place it in a thermostatic block or oven set to 100°C for 2 hours.[6] This step cleaves the sn-1 vinyl-ether linkage to form a DMA and transesterifies the sn-2 fatty acid into a FAME.
-
Cooling: After the reaction is complete, allow the tube to cool to room temperature.
-
Extraction: Add 1 mL of deionized water and 2 mL of n-hexane to the tube. Vortex vigorously for 1 minute to extract the non-polar DMA and FAME derivatives into the upper hexane (B92381) layer.
-
Phase Separation: Centrifuge the tube at low speed (e.g., 1000 x g) for 5 minutes to ensure clear separation of the aqueous and organic phases.
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.
-
Concentration: Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).
-
Analysis: The sample, containing DMAs and FAMEs, is now ready for injection into the GC-MS system.
GC-MS Analysis
-
Injection: 1 µL of the final extract is injected into the GC.
-
Separation: DMAs and FAMEs are separated on a capillary column. DMAs typically elute earlier than their corresponding FAMEs.[9]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.
-
Identification: Identification is achieved by comparing retention times to known standards and matching mass spectra. DMAs are characterized by a prominent fragment ion at m/z 75.[9]
-
Quantification: Quantification is performed by integrating the peak areas of the target DMAs and FAMEs and comparing them to the internal standard.
Workflow Diagram
References
- 1. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl acetals, an indirect marker of the endogenous antioxidant plasmalogen level, are reduced in blood lipids of Sudanese pre-eclamptic subjects whose background diet is high in carbohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Separation and characterization of products from acidic methanolysis of plasmalogenic lipids by two-dimensional gas chromatography with online reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmalogens: Free Radical Reactivity and Identification of Trans Isomers Relevant to Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of fatty acid methyl esters and dimethyl acetals on a polar (free fatty acid phase) capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Plasmenylcholine in Investigating Lipid-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Plasmenylcholines, a unique class of ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, are increasingly recognized for their significant roles in cellular function and disease. Their distinct structural properties influence membrane dynamics, signaling pathways, and interactions with membrane-associated proteins. The vinyl-ether linkage makes plasmenylcholine-rich domains more resistant to oxidative stress, suggesting a protective role for both lipids and embedded proteins.[1] Understanding the interplay between this compound and proteins is crucial for elucidating disease mechanisms and for the development of novel therapeutics.
These application notes provide a comprehensive guide to utilizing this compound in the investigation of lipid-protein interactions. We offer detailed protocols for key experiments, guidance on data presentation, and visual representations of relevant pathways and workflows to facilitate the integration of this compound into your research.
Key Applications of this compound in Lipid-Protein Interaction Studies:
-
Modulation of Membrane Protein Function: The unique biophysical properties of this compound can alter the local membrane environment, thereby influencing the conformation and activity of embedded proteins such as ion channels and receptors.[2][3]
-
Formation of Specialized Membrane Domains: Plasmenylcholines are implicated in the formation of lipid rafts and other membrane microdomains that serve as platforms for protein assembly and signaling.[1][4]
-
Signal Transduction: As precursors to signaling molecules and by directly interacting with signaling proteins, plasmenylcholines play a role in various cellular signaling cascades.[1][5]
-
Neuroprotection and Disease Pathology: Deficiencies in plasmalogens, including this compound, are associated with several neurodegenerative diseases. Studying their interactions with neuronal proteins can provide insights into disease pathogenesis.[5]
Quantitative Data Presentation
The quantitative analysis of this compound-protein interactions is essential for a comprehensive understanding of their functional relationship. Techniques such as Surface Plasmon Resonance (SPR) and fluorescence-based assays can provide valuable data on binding affinity and kinetics. Below are examples of how to structure such data.
Table 1: Illustrative Binding Affinity Data for Protein X with this compound-Containing Liposomes
| Liposome (B1194612) Composition | Protein X Concentration (nM) | Dissociation Constant (Kᵈ) (µM) | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (k𝘥) (s⁻¹) |
| 100% POPC | 100 | 5.2 ± 0.8 | 1.2 x 10³ | 6.2 x 10⁻³ |
| 80% POPC / 20% this compound | 100 | 1.8 ± 0.3 | 3.5 x 10³ | 2.0 x 10⁻³ |
| 60% POPC / 40% this compound | 100 | 0.9 ± 0.2 | 5.1 x 10³ | 1.1 x 10⁻³ |
This table illustrates how to present binding affinity data. Actual values will vary depending on the protein and experimental conditions.
Table 2: Sample Data from Fluorescence Quenching Assay
| Liposome Composition | Fractional Quenching (F/F₀) |
| POPC | 0.95 ± 0.04 |
| POPC with 10% this compound | 0.82 ± 0.05 |
| POPC with 30% this compound | 0.65 ± 0.06 |
This table shows example data from a fluorescence quenching experiment, indicating increased interaction with higher this compound content.
Experimental Protocols
Here, we provide detailed protocols for preparing this compound-containing liposomes and for studying their interaction with proteins.
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.[6][7]
Materials:
-
This compound (synthetic or purified)
-
Background lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., PBS or HEPES-buffered saline)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen or argon gas stream
-
Vacuum desiccator
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, dissolve the desired amounts of this compound and background lipid (e.g., POPC) in chloroform to achieve the target molar ratio.
-
Create a thin lipid film by evaporating the solvent under a gentle stream of nitrogen or argon gas while rotating the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of hydration buffer to the lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.
-
Hydrate the lipid film by vortexing vigorously for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm of the lipids.
-
Draw the MLV suspension into a gas-tight syringe and pass it through the extruder 11-21 times. This will produce a homogenous population of LUVs.
-
-
Characterization:
-
Determine the size distribution of the prepared liposomes using Dynamic Light Scattering (DLS).
-
The lipid concentration can be determined using a phosphate (B84403) assay.
-
Protocol 2: Liposome Co-sedimentation Assay
This assay is used to qualitatively or semi-quantitatively assess the binding of a protein to this compound-containing liposomes.[8][9]
Materials:
-
This compound-containing liposomes (prepared as in Protocol 1)
-
Control liposomes (without this compound)
-
Purified protein of interest
-
Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Ultracentrifuge and appropriate tubes
-
SDS-PAGE materials
-
Coomassie stain or Western blotting reagents
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, mix the protein of interest with either this compound-containing liposomes or control liposomes in binding buffer.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for binding.
-
-
Co-sedimentation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.
-
Carefully collect the supernatant, which contains the unbound protein.
-
Wash the pellet gently with binding buffer and centrifuge again. Discard the supernatant.
-
-
Analysis:
-
Resuspend the pellet (liposome-bound protein) in SDS-PAGE sample buffer.
-
Analyze both the supernatant (unbound protein) and pellet (bound protein) fractions by SDS-PAGE.
-
Visualize the protein bands using Coomassie staining or Western blotting with an antibody specific to the protein of interest.
-
An increase in the amount of protein in the pellet fraction in the presence of this compound-containing liposomes compared to the control indicates binding.
-
Protocol 3: Fluorescence Quenching Assay
This method can be used to quantify the interaction between a protein and this compound-containing liposomes by measuring the quenching of intrinsic tryptophan fluorescence of the protein upon binding to liposomes containing brominated lipids.[10][11][12]
Materials:
-
Purified protein of interest containing tryptophan residues.
-
This compound.
-
Brominated phospholipid (e.g., 1-palmitoyl-2-(6,7-dibromostearoyl)-sn-glycero-3-phosphocholine).
-
Non-brominated control phospholipid (e.g., POPC).
-
Fluorometer.
-
Quartz cuvette.
Procedure:
-
Liposome Preparation:
-
Prepare two sets of liposomes as described in Protocol 1:
-
Quenching liposomes: Containing this compound and the brominated phospholipid.
-
Control liposomes: Containing this compound and the non-brominated phospholipid.
-
-
-
Fluorescence Measurement:
-
Place a solution of the protein of interest in the quartz cuvette.
-
Measure the initial tryptophan fluorescence intensity (F₀) by exciting at ~295 nm and measuring the emission spectrum from ~310 to 400 nm.
-
Titrate small aliquots of the quenching liposome suspension into the cuvette, allowing the mixture to equilibrate for a few minutes after each addition.
-
Record the fluorescence intensity (F) after each addition.
-
Repeat the titration with the control liposomes.
-
-
Data Analysis:
-
Calculate the fractional quenching (F/F₀) for each liposome concentration.
-
A decrease in fluorescence intensity in the presence of quenching liposomes compared to control liposomes indicates that the protein's tryptophan residues are coming into close proximity with the brominated lipids, signifying a direct interaction.
-
The binding affinity (Kᵈ) can be determined by fitting the quenching data to a binding isotherm.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involving plasmalogens and a general experimental workflow for studying lipid-protein interactions.
References
- 1. Asymmetric Distribution of Plasmalogens and Their Roles—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Lipid Modulation of Ion Channels Using Molecular Dynamics Simulations [openresearch-repository.anu.edu.au]
- 4. Frontiers | Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift [frontiersin.org]
- 5. Editorial: Solving the plasmalogen puzzle—From basic science to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 8. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edinst.com [edinst.com]
- 11. researchgate.net [researchgate.net]
- 12. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
Application Notes & Protocols: Analysis of Plasmenylcholine Molecular Species in Food Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of plasmenylcholine molecular species in various food lipids. The protocols outlined below detail methods for lipid extraction, chromatographic separation, and mass spectrometric detection, enabling accurate quantification and identification of these important bioactive compounds.
Introduction
Plasmenylcholines, a subclass of ether lipids, are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] Growing evidence suggests their potential role in human health, including neuroprotective effects and regulation of lipid metabolism.[2][3] Consequently, the accurate analysis of plasmenylcholines in foodstuffs is of increasing interest for nutrition research and the development of functional foods and nutraceuticals. This document provides detailed methodologies for the robust analysis of these compounds in diverse food matrices.
Experimental Protocols
A critical step in the analysis of plasmenylcholines is the efficient extraction of lipids from complex food samples. The choice of solvent and method is crucial for obtaining accurate and reproducible results.
Protocol 1: Lipid Extraction from Food Samples
This protocol is a modification of the widely used Bligh and Dyer or Folch methods, optimized for the extraction of polar lipids like plasmenylcholines.[4][5]
Materials:
-
Homogenizer (e.g., kitchen blender or tissue homogenizer)
-
Centrifuge
-
Glass centrifuge tubes
-
Vortex mixer
-
Nitrogen gas evaporator
-
Ice bath
-
Chloroform (B151607) (spectral grade)[2]
-
Methanol (spectral grade)[2]
-
Isopropanol (spectral grade)[2]
-
Water (HPLC grade)[2]
-
Internal Standards (IS): e.g., PlsCho-p16:0/17:0 (commercially unavailable and requires synthesis)[6]
Procedure:
-
Sample Homogenization:
-
Lipid Extraction:
-
Add a mixture of chloroform:methanol (1:2, v/v) to the homogenized sample.[5]
-
Vortex vigorously for 30 seconds.[5]
-
Incubate on ice with vigorous shaking for 10 minutes.[5]
-
Add 0.3 mL of chloroform and 0.3 mL of cold deionized water to the mixture.[5]
-
Vortex for 30 seconds and then incubate on ice for 1 minute.[5]
-
Centrifuge at high speed (e.g., 6700 x g) for 2 minutes to separate the phases.[5]
-
Carefully collect the lower organic phase (containing the lipids) into a clean glass tube. This is Extract 1.[5]
-
Re-extract the remaining aqueous phase and cell debris with 0.6 mL of chloroform.[5]
-
Centrifuge again and collect the lower organic phase (Extract 2).[5]
-
Combine Extract 1 and Extract 2.[5]
-
-
Solvent Evaporation and Reconstitution:
Protocol 2: Analysis of this compound Molecular Species by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of individual this compound molecular species.[1][2][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an Electrospray Ionization (ESI) source[2][6]
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 or C30 column is typically used for the separation of lipid molecular species. A hydrophilic interaction liquid chromatography (HILIC) column can also be employed.[8][9]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic lipid species.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Both positive and negative ion modes can be used. For plasmenylcholines, positive ion mode is often preferred due to the formation of a characteristic product ion at m/z 184 (the phosphocholine (B91661) headgroup).[6] However, negative ion mode can provide more information about the fatty acyl chain composition.[6]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is highly selective and sensitive for quantification.[6]
-
Precursor Ion: The [M+H]+ or [M+Na]+ adduct of the specific this compound molecular species.
-
Product Ion: For positive mode, m/z 184.0 is a common product ion for all choline-containing phospholipids (B1166683).[6] In negative mode, the fragment corresponding to the [sn-2 fatty acyl]− is observed.[6]
-
-
Collision Energy: Optimized for each specific molecular species to achieve maximum fragmentation efficiency.
-
Source Parameters: Nebulizer gas flow, drying gas flow and temperature, and capillary voltage should be optimized for maximum signal intensity.
Quantitative Data
The following table summarizes the total this compound content found in various foodstuffs, as reported in the literature. It is important to note that these values can vary depending on the specific sample, its origin, and the analytical method used.
| Foodstuff Category | Foodstuff | Total Plasmalogen (nmol/g) | Reference |
| Livestock & Poultry | Beef | 944.94 ± 183.50 | [6] |
| Lamb | 792.61 ± 210.76 | [6] | |
| Pork | 530.83 ± 109.00 | [6] | |
| Chicken | 530.83–944.94 (range) | [2][6] | |
| Fish | Tuna | 46.08–399.75 (range) | [6] |
| Sea Bream | 46.08–399.75 (range) | [6] | |
| Salmon | 46.08–399.75 (range) | [6] | |
| Flatfish | 46.08–399.75 (range) | [6] | |
| Amberjack | 46.08–399.75 (range) | [6] | |
| Mollusks | Shrimp | 10.00–384.76 (range) | [6] |
| Scallop | 10.00–384.76 (range) | [2][6] | |
| Clam | 10.00–384.76 (range) | [6] | |
| Octopus | 10.00–384.76 (range) | [6] | |
| Squid | 10.00–384.76 (range) | [6] | |
| Marine Invertebrates | Blue Mussel | >200 µmol/100g wet wt | [3][10] |
| Ascidian | >200 µmol/100g wet wt | [3][10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Biosynthesis of this compound from Plasmenylethanolamine
Caption: Biosynthetic pathway of this compound.[11]
References
- 1. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Comparative Investigation of Plasmalogen Species in Daily Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Plasmalogen Species in Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmalogen‐rich foods promote the formation of cubic membranes in amoeba Chaos under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rapamycin.news [rapamycin.news]
- 11. Evidence for biosynthesis of this compound from plasmenylethanolamine in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Plasmenylcholine in Nutritional Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of plasmenylcholine in nutritional lipidomics and detailed protocols for its analysis. Plasmenylcholines are a unique class of ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1][2] Their distinct structure imparts specific chemical properties and biological functions, making them significant molecules of interest in health and disease.
Introduction to this compound
Plasmenylcholines are a subclass of plasmalogens, which are abundant in various human tissues, particularly in the heart, brain, and immune cells.[3] They are integral components of cellular membranes, influencing their fluidity and dynamics.[4] A key feature of plasmenylcholines is their role as endogenous antioxidants, protecting cells from oxidative damage due to the reactive nature of the vinyl-ether bond.[5][6][7][8] Furthermore, they serve as reservoirs for polyunsaturated fatty acids (PUFAs), such as arachidonic acid and docosahexaenoic acid (DHA), which are precursors to important signaling molecules.[4][7]
Nutritional lipidomics aims to understand how dietary lipids influence the lipid profile of an organism and subsequently impact health. The analysis of this compound in this context is crucial for understanding the effects of diet on oxidative stress, inflammation, and cell signaling pathways.[9] Deficiencies in plasmalogen levels have been associated with various pathological conditions, including neurodegenerative diseases and metabolic disorders.[3]
Quantitative Data on this compound
The concentration of this compound varies significantly across different human tissues and dietary sources. The following tables summarize available quantitative data.
Table 1: Concentration of this compound Species in Human Plasma
| This compound Species | Concentration (µM) | Reference |
| Total PC-Pls | 0.5 - 13.6 | [10][11] |
Note: Concentrations can vary based on age, diet, and health status.
Table 2: Plasmalogen Content in Various Foodstuffs
| Food Source | Total Plasmalogen (nmol/g) | Predominant Plasmalogen Type | Reference |
| Beef | 944.94 ± 183.50 | PlsEtn > PlsCho | [12][13] |
| Pork | 530.83 ± 109.00 | PlsEtn > PlsCho | [12][13] |
| Lamb | 792.61 ± 210.76 | PlsEtn > PlsCho | [12][13] |
| Chicken | - | PlsEtn > PlsCho | [13] |
| Tuna | 399.75 ± 60.90 | PlsEtn > PlsCho | [12][13] |
| Salmon | 95.53 ± 48.91 | PlsEtn > PlsCho | [12] |
| Squid | 384.76 ± 48.29 | PlsEtn > PlsCho | [12][13] |
| Octopus | 208.88 ± 32.25 | PlsEtn > PlsCho | [12] |
| Shrimp | 239.77 ± 48.39 | PlsEtn > PlsCho | [12] |
| Scallop | 10.00 ± 3.13 | PlsEtn > PlsCho | [12][13] |
Note: PlsEtn (plasmenylethanolamine) is generally more abundant than PlsCho (this compound) in foodstuffs. The data represents total plasmalogens, with this compound being a minor component.[12][13]
Experimental Protocols
Accurate quantification of this compound requires robust protocols for lipid extraction and analysis. The following are detailed methodologies for key experiments.
Lipid Extraction from Biological Samples
The choice of extraction method is critical for obtaining a representative lipid profile. The Folch and Bligh & Dyer methods are two of the most commonly used protocols for total lipid extraction.
Protocol 3.1.1: Modified Folch Method for Lipid Extraction [14][15][16][17]
Materials:
-
Homogenizer
-
Centrifuge
-
Separating funnel or centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Chloroform (B151607) (purified and distilled)
-
Methanol (B129727) (purified and distilled)
-
0.9% NaCl solution (or distilled water)
-
Anhydrous sodium sulfate
-
Antioxidant solution (e.g., 0.01% Butylated hydroxytoluene - BHT in methanol)
Procedure:
-
Sample Homogenization:
-
Weigh the tissue sample (e.g., 1 g) and place it in a homogenizer.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture (e.g., 20 mL for 1 g of tissue).
-
Add a small amount of antioxidant solution to prevent oxidation of PUFAs.
-
Homogenize the sample thoroughly. For liquid samples like plasma, vortexing with the solvent mixture is sufficient.
-
-
Phase Separation:
-
Transfer the homogenate to a separating funnel or a centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).
-
Mix gently by inverting the funnel or vortexing the tube.
-
Allow the mixture to separate into two phases. Centrifugation at low speed (e.g., 2000 rpm for 10 minutes) can facilitate phase separation.
-
-
Collection of the Lipid-Containing Phase:
-
The lower phase is the chloroform layer containing the lipids.
-
Carefully collect the lower phase, avoiding the upper aqueous phase and the protein interface.
-
-
Washing and Drying:
-
To remove non-lipid contaminants, the collected chloroform phase can be washed with a mixture of methanol:0.9% NaCl (1:1, v/v).
-
Dry the collected chloroform phase over anhydrous sodium sulfate.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1) for storage at -80°C until analysis.
-
Protocol 3.1.2: Bligh & Dyer Method for Lipid Extraction [18][19][20][21]
Materials:
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Chloroform
-
Methanol
-
Distilled water
Procedure:
-
Sample and Solvent Addition:
-
For every 1 mL of aqueous sample (e.g., plasma or tissue homogenate), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly to ensure complete mixing and protein denaturation.
-
-
Induction of Phase Separation:
-
Add 1.25 mL of chloroform to the mixture and vortex again.
-
Add 1.25 mL of distilled water and vortex for the final time.
-
-
Centrifugation:
-
Centrifuge the mixture at a low speed (e.g., 1000 rpm for 5 minutes) to separate the phases.
-
Two distinct phases will form: an upper aqueous methanol phase and a lower chloroform phase containing the lipids.
-
-
Collection of the Lipid Extract:
-
Carefully aspirate and discard the upper phase.
-
Collect the lower chloroform phase using a Pasteur pipette.
-
-
Washing (Optional):
-
For a cleaner extract, the chloroform phase can be washed with a pre-prepared "authentic upper phase" (prepared by performing the extraction on a blank sample of water).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or in a vacuum concentrator.
-
The dried lipid extract is then ready for reconstitution and analysis.
-
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound species.
Protocol 3.2.1: LC-MS/MS for this compound Quantification [10][11][22]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent ZORBAX EclipsePlus C18).[22]
-
Mobile Phase A: Water/acetonitrile/isopropanol (50/30/20, v/v/v) with 10 mM ammonium (B1175870) acetate.[23]
-
Mobile Phase B: Isopropanol/acetonitrile/water (90/9/1, v/v/v) with 10 mM ammonium acetate.[23]
-
Flow Rate: 0.4 mL/min.[23]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids.
-
Column Temperature: 60°C.[23]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ion scans for m/z 184 (phosphocholine headgroup) can be used for discovery.
-
MRM Transitions: Specific precursor-to-product ion transitions for each this compound species of interest need to be determined. The precursor ion will be the [M+H]+ adduct of the this compound molecule. Product ions can correspond to the phosphocholine (B91661) headgroup (m/z 184) and fragments of the fatty acid chains.
-
Internal Standards: Use of appropriate internal standards (e.g., deuterated this compound species) is crucial for accurate quantification.
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks corresponding to each this compound species and the internal standard.
-
Quantification: Calculate the concentration of each analyte by comparing its peak area to that of the internal standard and using a calibration curve generated from authentic standards.
-
Software: Various software packages are available for lipidomics data processing and analysis, such as LipidSearch, MS-DIAL, and ADViSELipidomics.[24]
Signaling Pathways and Biological Roles
Plasmenylcholines are not just structural components; they are actively involved in cellular signaling and metabolism.
Antioxidant Defense
The vinyl-ether bond of this compound is highly susceptible to oxidation, allowing it to act as a sacrificial scavenger of reactive oxygen species (ROS).[5][8] This protects other essential cellular components, such as PUFAs and proteins, from oxidative damage.
Caption: Antioxidant role of this compound in protecting cellular components.
Modulation of Cell Signaling
Plasmenylcholines can influence signaling pathways by altering membrane properties and by serving as precursors for signaling molecules. Their enrichment in lipid rafts, which are signaling hubs, suggests a role in modulating the activity of membrane-associated proteins.[4]
Caption: Modulation of cell signaling by this compound within the cell membrane.
Interaction with Cholesterol Metabolism
Emerging evidence suggests a link between plasmalogen metabolism and cholesterol homeostasis. Plasmalogen deficiency has been shown to impair the transport of cholesterol within the cell.[25][26] Specifically, plasmenylethanolamine is essential for the transport of cholesterol from the cell surface to the endoplasmic reticulum for esterification.[25] Furthermore, plasmalogen levels can influence the stability of key enzymes in the cholesterol biosynthesis pathway.[27]
Caption: The influence of plasmalogens on cholesterol transport and biosynthesis.
Experimental Workflow
The overall workflow for the analysis of this compound in nutritional lipidomics research involves several key stages, from sample collection to data interpretation.
Caption: A typical workflow for this compound analysis in nutritional lipidomics.
Conclusion
The analysis of this compound is a critical aspect of nutritional lipidomics research. Its roles as an antioxidant, a modulator of membrane function and cell signaling, and its interplay with other metabolic pathways highlight its importance in maintaining cellular health. The detailed protocols and information provided in these application notes are intended to facilitate robust and reproducible research in this exciting field, ultimately contributing to a better understanding of the role of dietary lipids in human health and disease.
References
- 1. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmalogen - Wikipedia [en.wikipedia.org]
- 3. The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Serum choline plasmalogens, particularly those with oleic acid in sn-2, are associated with proatherogenic state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmalogens as endogenous antioxidants: somatic cell mutants reveal the importance of the vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 15. repository.seafdec.org [repository.seafdec.org]
- 16. Lipids in microalgae: The Extraction by modified Folch solvent [protocols.io]
- 17. protocols.io [protocols.io]
- 18. tabaslab.com [tabaslab.com]
- 19. biochem.wustl.edu [biochem.wustl.edu]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. agilent.com [agilent.com]
- 23. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 24. ADViSELipidomics: a workflow for analyzing lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Deficiency in ethanolamine plasmalogen leads to altered cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometric Analysis of Plasmenylcholine
Welcome to the technical support center for the mass spectrometric analysis of plasmenylcholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the identification of this compound species challenging in positive ion mode mass spectrometry?
A1: In positive ion mode, the fragmentation of this compound (PC-P) is often dominated by the phosphocholine (B91661) headgroup, which produces a prominent fragment ion at m/z 184.[1][2] This fragment is common to all phosphatidylcholines and does not provide structural information about the fatty alcohol at the sn-1 position or the fatty acyl chain at the sn-2 position, making it difficult to distinguish different PC-P species or from other phosphatidylcholine classes.[2] For more specific structural information, negative ionization mode, which can generate fragments from the sn-2 position, is often more informative.[2]
Q2: How can I differentiate plasmenylcholines from isomeric and isobaric interferences?
A2: Differentiating plasmenylcholines from their isomers (e.g., plasmanylcholines) and other isobaric lipid species is a significant analytical challenge.[3][4][5] Here are some strategies:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between isobaric species with different elemental compositions (e.g., plasmenyl-PC and some phosphatidylserine (B164497) or phosphatidylethanolamine (B1630911) species) by providing accurate mass measurements.[4]
-
Tandem Mass Spectrometry (MS/MS): Specialized fragmentation strategies in MS/MS can help differentiate isomers. For example, certain derivatization techniques can introduce a unique fragmentation pattern for plasmenylcholines.[3][6]
-
Liquid Chromatography (LC): Coupling mass spectrometry with liquid chromatography (LC-MS) allows for the chromatographic separation of isomers prior to detection.[3][5] Different classes of lipids will have different retention times.
-
Chemical Derivatization: Derivatizing the vinyl ether bond of plasmenylcholines can introduce a characteristic mass shift, enabling their unambiguous identification and separation from other lipid species.[6][7]
Q3: What are the primary causes of inaccurate quantification of plasmenylcholines?
A3: Accurate quantification of plasmenylcholines can be difficult due to several factors:
-
Poor and Differential Ionization Efficiency: The ionization efficiency of plasmenylcholines can be low and may vary between different molecular species.[8] For instance, the position of a fatty acid on the glycerol (B35011) backbone can influence the ionization efficiency.[8]
-
Isobaric Overlap: Co-eluting isobaric species can lead to an overestimation of the this compound signal if not properly resolved.[3][9]
-
Matrix Effects: Components of the biological sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[10][11]
-
Lack of Appropriate Internal Standards: The availability of a limited number of this compound internal standards makes it challenging to correct for variations in extraction efficiency and instrument response across all species.
-
Sample Degradation: The vinyl ether bond in plasmenylcholines is sensitive to acidic conditions and can be hydrolyzed during sample preparation, leading to a loss of the analyte.[12][13]
Q4: Can derivatization improve the analysis of plasmenylcholines?
A4: Yes, chemical derivatization is a powerful strategy to overcome many of the challenges in this compound analysis.[6][14][15] Derivatization can:
-
Enhance Ionization: Improve the ionization efficiency of plasmenylcholines, leading to better sensitivity.
-
Provide Characteristic Fragments: Introduce a unique chemical tag at the vinyl ether bond, resulting in characteristic fragment ions upon tandem mass spectrometry that facilitate confident identification.[6][16]
-
Resolve Isomers: Allow for the differentiation of plasmenyl- and plasmanyl-ether containing lipids.[6]
-
Improve Chromatographic Separation: Alter the chromatographic properties of plasmenylcholines, potentially improving their separation from other lipids.
One example is the Paternò-Büchi reaction, which can be used to derivatize the carbon-carbon double bond in the vinyl ether linkage.[14][15]
Troubleshooting Guides
Problem 1: Low or no this compound signal detected.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | The vinyl ether bond of plasmenylcholines is acid-labile.[12][13] Ensure that all solvents and reagents used during sample extraction and preparation are neutral or slightly basic. Avoid prolonged exposure to acidic conditions. |
| Poor Ionization Efficiency | Optimize the electrospray ionization (ESI) source parameters. Consider using a different ionization source if available. The addition of sodium adducts in the mobile phase has been shown to improve the detection of plasmalogens.[10][11] |
| Low Abundance in Sample | Plasmenylcholines may be present at low concentrations.[1] Increase the amount of sample injected or consider an enrichment step for phospholipids (B1166683) prior to analysis. |
| Suboptimal MS Parameters | Use a sensitive and selective mass spectrometry method such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[1][10] |
Problem 2: Difficulty in distinguishing this compound from other lipids.
| Possible Cause | Troubleshooting Step |
| Isomeric/Isobaric Overlap | Implement liquid chromatography (LC) to separate isomers before they enter the mass spectrometer.[3][4] Use high-resolution mass spectrometry (HRMS) to resolve isobaric interferences.[4] |
| Non-specific Fragmentation | Employ tandem mass spectrometry (MS/MS) with optimized collision energy to generate more informative fragment ions. Consider using negative ion mode, which can provide more structural information.[2] |
| Lack of Unique Identifier | Use a chemical derivatization strategy that specifically targets the vinyl ether bond of plasmenylcholines to introduce a unique mass tag.[6][14] |
Problem 3: Poor quantitative accuracy and reproducibility.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Prepare a calibration curve using a matrix-matched standard to compensate for matrix effects.[10] Perform a standard addition experiment to assess the extent of ion suppression or enhancement. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard that is structurally as similar as possible to the analyte.[17][18] If a specific standard is not available, use a representative standard for the lipid class and acknowledge the potential for semi-quantitative results.[1] |
| Instrument Variability | Regularly calibrate and tune the mass spectrometer according to the manufacturer's recommendations. Monitor system suitability by injecting a standard solution at the beginning and end of each analytical run. |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol to ensure consistency across all samples. This includes using precise volumes, consistent incubation times, and controlled temperatures. |
Experimental Protocols
Protocol 1: Derivatization of Plasmenylcholines using Paternò-Büchi Reaction
This protocol is a conceptual summary based on published methods for the derivatization of the vinyl ether bond in plasmalogens.[14][15]
-
Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure.
-
Derivatization Reaction:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent (e.g., acetonitrile).
-
Add the derivatizing reagent (e.g., 2',4',6'-trifluoroacetophenone) and a suitable photosensitizer.
-
Expose the mixture to UV light for a specified period to initiate the Paternò-Büchi reaction.
-
-
Sample Cleanup: After the reaction, perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove excess reagents and byproducts.
-
LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS. The derivatized plasmenylcholines will have a specific mass shift and will produce unique fragment ions upon fragmentation, allowing for their confident identification.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the ionization efficiency in phosphatidylcholine positional isomers with docosahexaenoic acid bound to the sn-1 or sn-2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acidic hydrolysis of plasmalogens followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acid-catalyzed this compound hydrolysis and its effect on bilayer permeability: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deep profiling of plasmalogens by coupling the Paternò–Büchi derivatization with tandem mass spectrometry - PURSPEC [purspec.com]
- 15. Deep profiling of plasmalogens by coupling the Paternò-Büchi derivatization with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of plasmenylcholine during sample extraction and storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the stability of plasmenylcholine during sample extraction and storage.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound-containing samples.
Issue 1: Low or no detection of plasmenylcholines in the final extract.
-
Question: I performed a lipid extraction, but my analytical results show very low or no plasmenylcholines. What could have gone wrong?
-
Answer: Several factors during sample handling and extraction can lead to the loss of plasmenylcholines. The most common culprits are acidic conditions and oxidation. The vinyl ether bond at the sn-1 position of plasmenylcholines is highly susceptible to acid-catalyzed hydrolysis[1]. Additionally, this bond is prone to oxidation, which can occur during sample collection, homogenization, extraction, and storage[2].
Troubleshooting Steps:
-
Review Extraction Protocol:
-
Avoid Acidic Solvents: Ensure that no acidic solvents or additives were used in your extraction protocol. Even trace amounts of acid can lead to significant degradation. For instance, some protocols for improved recovery of acidic phospholipids (B1166683) can lead to the conversion of plasmalogens to lysolipids.
-
Choice of Extraction Method: The Bligh & Dyer and Folch methods are commonly used for lipid extraction. However, modifications may be necessary to preserve plasmenylcholines. Ensure the solvent ratios are optimized for your sample matrix to achieve efficient extraction[3].
-
-
Check for Oxidation:
-
Antioxidant Addition: Did you add an antioxidant to your extraction solvent? The addition of antioxidants like butylated hydroxytoluene (BHT) is crucial to prevent oxidative degradation of the vinyl ether bond. A common recommendation is to include BHT in all solvents used for lipid extraction.
-
Minimize Air Exposure: Work quickly and minimize the exposure of your sample to air, especially during homogenization and evaporation steps. Flushing sample vials with an inert gas like nitrogen or argon before storage is highly recommended[4].
-
Work on Ice: Perform all extraction steps on ice to reduce the rate of potential enzymatic and chemical degradation[5].
-
-
Sample Quality:
-
Freshness: Was the sample fresh? Immediate processing of tissues or plasma is critical. If immediate extraction is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C[4].
-
Freeze-Thaw Cycles: Have the samples undergone multiple freeze-thaw cycles? Each cycle can contribute to lipid degradation. It is best to aliquot samples into single-use tubes before freezing to avoid repeated thawing of the entire sample[2].
-
-
Issue 2: Appearance of unexpected peaks or artifacts in mass spectrometry data.
-
Question: My mass spectrometry data for this compound analysis shows unexpected peaks that I suspect are degradation products. How can I identify them?
-
Answer: The degradation of plasmenylcholines results in characteristic products that can be identified by mass spectrometry.
Common Degradation Products and their MS Signatures:
-
Acid Hydrolysis Products: Acid-catalyzed hydrolysis of the vinyl ether bond yields a lysophosphatidylcholine (B164491) (LPC) and a fatty aldehyde[1].
-
Lysophosphatidylcholine (LPC): You will observe a peak corresponding to the mass of the this compound minus the mass of the fatty aldehyde derived from the sn-1 position. In MS/MS analysis, LPCs will still show the characteristic phosphocholine (B91661) headgroup fragment (m/z 184 in positive ion mode).
-
Fatty Aldehydes: These are volatile and may not be readily detected without derivatization.
-
-
Oxidation Products: Oxidation of the vinyl ether bond can lead to a variety of products.
-
Hydroperoxides: Initial oxidation can form hydroperoxides, resulting in an increase in mass by 32 Da (O2) or 16 Da (O)[6].
-
Chain-Cleavage Products: Further oxidation can cleave the vinyl ether bond, leading to the formation of a lysophosphatidylcholine and other smaller molecules[6].
-
Characteristic Neutral Losses: In tandem mass spectrometry (MS/MS), oxidized plasmenylcholines may exhibit specific neutral losses that can aid in their identification. For example, the loss of water (18 Da) or other small molecules from the oxidized sn-1 chain can be indicative of oxidation.
-
Troubleshooting and Confirmation:
-
Analyze Standards: Run authentic standards of plasmenylcholines and their potential degradation products (e.g., LPCs) to confirm retention times and fragmentation patterns.
-
Review Fragmentation Data: Carefully examine the MS/MS spectra of your unexpected peaks.
-
Look for the presence of the phosphocholine headgroup fragment (m/z 184).
-
Analyze the neutral losses to infer structural changes at the sn-1 position.
-
-
Control Experiments: Intentionally degrade a small aliquot of your sample with a weak acid and analyze it by MS to see if the resulting peaks match the artifacts in your experimental samples.
-
II. Frequently Asked Questions (FAQs)
Sample Extraction
-
Q1: What is the best extraction method for preserving plasmenylcholines?
-
A1: Modified versions of the Bligh & Dyer or Folch methods are widely used and effective. The key is to ensure the absence of acid and the presence of an antioxidant. A recommended modification is the addition of an antioxidant like butylated hydroxytoluene (BHT) to all extraction solvents.
-
-
Q2: How much BHT should I add to my extraction solvents?
-
A2: While the optimal concentration can vary, a common starting point is to add BHT to a final concentration of 0.005% (w/v) in your chloroform (B151607)/methanol (B129727) solvent mixture.
-
-
Q3: Can I use solid-phase extraction (SPE) for this compound purification?
-
A3: Yes, SPE can be used for sample cleanup. However, care must be taken to select the appropriate sorbent and elution solvents to avoid degradation. Normal-phase SPE can be effective for separating lipid classes. It is crucial to ensure that the solvents used are neutral and that the sample is not exposed to the sorbent for extended periods. As with liquid-liquid extraction, the inclusion of an antioxidant in the solvents is recommended.
-
Sample Storage
-
Q4: What is the optimal temperature for long-term storage of this compound-containing samples?
-
A4: For long-term storage, samples should be kept at -80°C. Storage at -20°C is acceptable for shorter periods, but degradation can still occur over time. It is crucial to minimize the storage duration, even at low temperatures.
-
-
Q5: How many freeze-thaw cycles can my samples tolerate?
-
A5: It is strongly recommended to avoid freeze-thaw cycles as much as possible. Repeated freezing and thawing have been shown to accelerate the loss of plasmalogens[2][7]. If you need to access a sample multiple times, it is best practice to aliquot it into single-use vials before the initial freezing.
-
-
Q6: Should I store my lipid extracts in a solvent or as a dried film?
-
A6: It is best to store lipid extracts in a solvent, preferably chloroform/methanol, at -80°C. Storing lipids as a dried film can increase their surface area and make them more susceptible to oxidation. Before sealing the storage vial, flush the headspace with an inert gas like nitrogen or argon to displace oxygen[4].
-
III. Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendation |
| Acidic pH | High risk of rapid degradation via hydrolysis of the vinyl ether bond. Plasmenylcholines are more rapidly hydrolyzed than plasmenylethanolamines under acidic conditions. | Maintain neutral pH throughout extraction and storage. Avoid acidic solvents and reagents. |
| Oxidation | The vinyl ether bond is highly susceptible to oxidation, leading to a variety of degradation products. | Add antioxidants (e.g., BHT) to all solvents. Minimize exposure to air. Store under an inert atmosphere (nitrogen or argon). |
| Temperature | Higher temperatures accelerate both hydrolytic and oxidative degradation. | Perform all sample preparation steps on ice. Store samples and extracts at -80°C for long-term stability. |
| Freeze-Thaw Cycles | Repeated cycles lead to cumulative degradation of plasmenylcholines[2][7]. | Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV light can promote oxidative degradation. | Protect samples and extracts from light by using amber vials or wrapping tubes in foil. |
IV. Experimental Protocols
Protocol 1: Modified Bligh & Dyer Extraction for Enhanced this compound Stability
This protocol is adapted from the classic Bligh & Dyer method with modifications to minimize this compound degradation.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Butylated hydroxytoluene (BHT)
-
Sample (e.g., plasma, tissue homogenate)
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes
-
Centrifuge
-
Nitrogen or Argon gas source
Procedure:
-
Prepare Solvents:
-
Prepare a stock solution of 0.5% BHT (w/v) in methanol.
-
Prepare the extraction solvent: Chloroform:Methanol (1:2, v/v). Add the BHT stock solution to the methanol before mixing with chloroform to achieve a final BHT concentration of 0.005%.
-
Prepare a wash solution of 0.88% KCl in deionized water.
-
-
Sample Homogenization (for tissues):
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add the appropriate volume of ice-cold extraction solvent (Chloroform:Methanol 1:2 with BHT). A common ratio is 1 mL of solvent per 100 mg of tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Extraction:
-
For a 1 mL sample (e.g., plasma or tissue homogenate), add 3.75 mL of the ice-cold extraction solvent (Chloroform:Methanol 1:2 with BHT).
-
Vortex vigorously for 1 minute and incubate on ice for 30 minutes.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of the 0.88% KCl wash solution and vortex for 30 seconds.
-
-
Phase Separation:
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases. You will observe two layers: an upper aqueous layer and a lower organic layer containing the lipids.
-
-
Lipid Collection:
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube with a Teflon-lined cap. Be careful not to disturb the protein interface.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen or argon.
-
Resuspend the lipid extract in a small, known volume of chloroform/methanol (2:1, v/v) containing 0.005% BHT.
-
Flush the vial with nitrogen or argon, cap tightly, and store at -80°C.
-
V. Mandatory Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for this compound extraction.
References
- 1. Acid-catalyzed this compound hydrolysis and its effect on bilayer permeability: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for biosynthesis of this compound from plasmenylethanolamine in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmalogen Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfrbm.org [sfrbm.org]
- 7. LC/MS analysis of storage-induced plasmalogen loss in ready-to-eat fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of liquid chromatography-mass spectrometry (LC-MS) methods for resolving plasmenylcholine isomers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of liquid chromatography-mass spectrometry (LC-MS) methods for resolving plasmenylcholine isomers.
Troubleshooting Guides
This section addresses common problems encountered during the separation and analysis of this compound isomers.
Problem: Poor or no chromatographic separation of this compound isomers (e.g., plasmenyl- vs. plasmanyl-choline).
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | For reversed-phase (RP) chromatography, utilize a C18 or C30 column with high carbon load to maximize hydrophobic interactions, which can help differentiate the subtle structural differences between the vinyl ether bond in plasmenylcholines and the ether bond in plasmanylcholines. Consider using a column with charged surface hybrid (CSH) technology for enhanced separation possibilities.[1] For alternative selectivity, explore Hydrophilic Interaction Liquid Chromatography (HILIC) with a diol or amide stationary phase, which separates based on polarity.[2][3][4][5][6] |
| Suboptimal Mobile Phase Composition | In RP-LC, optimize the gradient steepness and organic solvent composition (e.g., acetonitrile, methanol, isopropanol). A shallower gradient can improve resolution. The presence of the vinyl ether bond in plasmenylcholines makes them slightly less hydrophobic than their corresponding plasmanyl counterparts, leading to earlier elution in RP-LC.[7][8] For HILIC, carefully adjust the water content in the mobile phase; a higher organic content increases retention of these polar lipids.[5] |
| Incorrect Flow Rate or Temperature | Lowering the flow rate can increase column efficiency and improve resolution. Optimizing the column temperature can also affect selectivity and peak shape. |
| Sample Overload | Injecting too much sample can lead to broad, overlapping peaks.[9] Reduce the injection volume or dilute the sample. |
Problem: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column | Add a small amount of a modifier to the mobile phase, such as ammonium (B1175870) formate (B1220265) or formic acid, to improve peak shape by minimizing interactions with residual silanols on the stationary phase.[2] |
| Incompatible Injection Solvent | The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing at the head of the column.[9] Dissolve samples in a solvent composition similar to or weaker than the starting mobile phase conditions. |
| Column Degradation | Column performance degrades over time. Flush the column or, if necessary, replace it. Signs of degradation include consistently poor peak shape and loss of resolution. |
Problem: Incorrect or ambiguous isomer identification.
| Possible Cause | Suggested Solution |
| Isobaric Overlap | Plasmenyl and plasmanyl species with the same head group and fatty acid/alcohol composition are isobaric and cannot be distinguished by mass alone.[7][10][11][12] Rely on chromatographic separation. The vinyl ether bond in plasmenyl species typically results in a shorter retention time in reversed-phase chromatography compared to the corresponding plasmanyl species.[7] |
| In-source Fragmentation | The vinyl ether bond is labile and can undergo fragmentation in the ion source. Optimize source parameters (e.g., cone voltage, capillary temperature) to minimize in-source fragmentation and preserve the precursor ion. |
| Lack of Positional Information | Standard MS/MS does not always provide the location of the double bond in the fatty acyl chain.[13][14][15] |
| Co-elution with Other Lipid Classes | Other lipid classes can have similar m/z values. Ensure your chromatography separates different lipid classes. HILIC is particularly effective at class-based separations.[2][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers by LC-MS?
A1: The main difficulty lies in the fact that many this compound isomers, particularly plasmenyl- (alk-1'-enyl-acyl-) and the corresponding plasmanyl- (alkyl-acyl-) glycerophosphocholines, are isobaric, meaning they have the same mass-to-charge ratio (m/z).[7][10][11][12] Therefore, their differentiation relies entirely on chromatographic separation or other advanced techniques like ion mobility spectrometry.
Q2: Which chromatographic mode is best for separating this compound isomers?
A2: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective, but they offer different selectivities.
-
Reversed-Phase LC: This is the most common approach. The vinyl ether bond in plasmenylcholines makes them slightly less hydrophobic than the corresponding plasmanylcholines, resulting in a characteristic shorter retention time.[7] C18 and C30 columns are frequently used.
-
HILIC: This technique separates based on the polarity of the head group. While it excels at separating different lipid classes, it can also be optimized for isomer separation within a class.[2][11]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that can provide high efficiency and unique selectivity for lipid isomers, often with shorter run times.[16][17][18][19][20]
Q3: How can I confirm the identity of a this compound in my sample?
A3: Confirmation requires a combination of approaches:
-
Chromatographic Retention Time: Compare the retention time of your analyte to that of a known standard. In RP-LC, plasmenylcholines elute earlier than their plasmanyl counterparts.[7]
-
Tandem Mass Spectrometry (MS/MS): While MS/MS fragmentation patterns of plasmenyl- and plasmanylcholines can be very similar, specific fragmentation strategies can sometimes offer clues.[8][11]
-
Chemical Derivatization: Derivatization of the vinyl ether bond can be used for confirmation, but this adds complexity to the workflow.[11]
Q4: Can ion mobility spectrometry (IMS) help in resolving this compound isomers?
A4: Yes, ion mobility spectrometry (IMS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. It can resolve isomers that are not separated by chromatography alone and provides an additional dimension of separation.[21][22][23][24] Combining LC with IMS-MS can significantly enhance the ability to distinguish between this compound isomers.[22]
Q5: How can I determine the position of the double bond in the fatty acyl chain?
A5: Standard collision-induced dissociation (CID) often does not provide information about the double bond position. Techniques like ozone-induced dissociation (OzID) or online ozonolysis coupled with MS can be used to cleave the molecule at the double bond, and the resulting fragments reveal its location.[13][14][15][25][26]
Quantitative Data Summary
The following table summarizes the typical retention time behavior of plasmenyl- vs. plasmanyl-ether lipids in reversed-phase liquid chromatography.
| Isomer Type | Structural Feature | Relative Retention Time (RP-LC) | Reference |
| This compound (PC(P-)) | Contains a vinyl ether bond at the sn-1 position. | Elutes earlier. | [7] |
| Plasmanylcholine (PC(O-)) | Contains an ether bond at the sn-1 position. | Elutes later. | [7] |
A study by Koch et al. (2020) demonstrated that in reversed-phase chromatography, lipids with a vinyl ether double bond have a significantly smaller reduction in retention time compared to a double bond in an acyl or alkyl chain. Specifically, an additional vinyl ether double bond reduced the retention time by only about 3.3%, whereas a double bond in an acyl or alkyl chain shortened it by approximately 23.4%. This results in alk-1'-enyl lipids (plasmenyl) eluting noticeably earlier than their corresponding isomeric alkyl (plasmanyl) species.[7]
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS Method for this compound Isomer Separation
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
-
Mass Spectrometry System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (e.g., m/z 300-1200) and data-dependent MS/MS.
-
Key Parameters (to be optimized):
-
Capillary Voltage
-
Cone Voltage
-
Source Temperature
-
Desolvation Gas Flow and Temperature
-
Collision Energy (for MS/MS)
-
-
Visualizations
Caption: A typical experimental workflow for LC-MS based analysis of this compound isomers.
Caption: A logical troubleshooting workflow for addressing poor this compound isomer separation.
References
- 1. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient hydrophilic interaction liquid chromatography separation of 7 phospholipid classes based on a diol column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. agilent.com [agilent.com]
- 10. Unequivocal Mapping of Molecular Ether Lipid Species by LC-MS/MS in Plasmalogen-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. OnLine ozonolysis methods for the determination of double bond position in unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The direct determination of double bond positions in lipid mixtures by liquid chromatography/in-line ozonolysis/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ozone-induced dissociation: elucidation of double bond position within mass-selected lipid ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. Lipidomics by Supercritical Fluid Chromatography [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 22. Uncovering biologically significant lipid isomers with liquid chromatography, ion mobility spectrometry and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. Benchmarking of Trapped Ion Mobility Spectrometry in Differentiating Plasmalogens from Other Ether Lipids in Lipidomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determining Double Bond Position in Lipids Using Online Ozonolysis Coupled to Liquid Chromatography and Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carbon-carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in the quantification of plasmenylcholine in plasma.
Welcome to the technical support center for the accurate quantification of plasmenylcholine in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating matrix effects.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound in plasma, offering step-by-step guidance to identify and resolve the problem.
Issue 1: Poor Recovery of this compound During Sample Extraction
Question: My recovery of this compound from plasma samples is consistently low. What are the potential causes and how can I improve it?
Answer:
Low recovery of this compound can be attributed to several factors, primarily related to the sample extraction methodology. Here’s a systematic approach to troubleshoot this issue:
-
Evaluate Your Extraction Method: The choice of extraction solvent and technique is critical for efficient recovery of lipids.
-
Methanol (B129727) Precipitation: While simple, it may not be sufficient for complete extraction and can be prone to matrix effects. However, optimization of LC-MS/MS conditions can lead to nearly 100% recovery with this method[1].
-
Liquid-Liquid Extraction (LLE): Methods using chloroform/methanol or butanol/methanol are common[2]. A 1-butanol/methanol (1:1 v/v) method has shown high recovery (>90%) for major lipid classes[2].
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts by removing interfering substances. A method involving protein precipitation followed by a lipid extraction plate has demonstrated good recovery[3].
-
-
Optimize Solvent-to-Sample Ratio: In one-phase extraction systems, the ratio of the organic solvent to the plasma volume can impact the recovery of less polar lipids. Increasing the solvent volume can improve the recovery of these lipids[4].
-
Ensure Complete Protein Precipitation: Inadequate protein precipitation can trap plasmenylcholines, leading to lower recovery. Ensure thorough vortexing and/or sonication after adding the precipitation solvent.
-
Incorporate a Suitable Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally similar to this compound is highly recommended. This can help to accurately normalize for losses during sample preparation[5][6][7]. A non-endogenous plasmalogen has also been successfully used as an internal standard[8].
Experimental Protocol: 1-Butanol/Methanol Extraction
This protocol is adapted from a method demonstrated to have high recovery for a broad range of lipids[2].
-
Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of a 1-butanol/methanol (1:1, v/v) solution containing your internal standards.
-
Vortex the mixture vigorously for 20-30 seconds.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the extracted lipids to a new tube for LC-MS/MS analysis.
Issue 2: Significant Ion Suppression or Enhancement in LC-MS/MS Analysis
Question: I am observing significant ion suppression/enhancement for my this compound analytes. How can I identify the source and mitigate this matrix effect?
Answer:
Matrix effects, which are the alteration of ionization efficiency due to co-eluting components, are a major challenge in bioanalysis[9]. Glycerophosphocholines are known to cause significant matrix effects in plasma samples[10]. Here’s how to address this:
-
Qualitative Assessment of Matrix Effects:
-
Post-Column Infusion: Infuse a standard solution of your this compound analyte into the LC flow after the analytical column while injecting an extracted blank plasma sample. A dip or rise in the baseline at the retention time of your analyte indicates ion suppression or enhancement, respectively.
-
-
Quantitative Assessment of Matrix Effects:
-
Compare the peak area of an analyte in a post-extraction spiked sample (a blank plasma extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration[11].
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement[11].
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.
-
Solid-Phase Extraction (SPE): Use an SPE sorbent designed for phospholipid removal[12].
-
-
Optimize Chromatography:
-
Modify your LC gradient to separate the plasmenylcholines from the majority of other phospholipids (B1166683).
-
Use a column with a different selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing effective normalization and improving quantitative accuracy[5][6][7].
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the analyte concentration remains above the lower limit of quantification.
-
Issue 3: Difficulty in Differentiating this compound from Isobaric and Isomeric Species
Question: I am struggling to confidently identify and quantify this compound due to interference from other lipids with the same mass. What strategies can I use?
Answer:
The presence of isobaric and isomeric lipid species is a significant analytical challenge[13][14]. Plasmenylcholines can be particularly difficult to distinguish from plasmanylcholines (with an ether linkage) and phosphatidylcholines (with two ester linkages).
-
High-Resolution Mass Spectrometry (HRMS): While HRMS can resolve some isobaric interferences, it cannot distinguish between isomers like plasmenyl and plasmanyl species[15].
-
Chromatographic Separation: Reversed-phase liquid chromatography can often separate plasmenyl lipids from their plasmanyl and diacyl counterparts based on slight differences in polarity. The vinyl ether bond in plasmenyl lipids makes them slightly less polar than the corresponding ether or ester lipids[15][16].
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize specific fragmentation patterns. For example, in the presence of sodium, plasmenylcholines can yield unique fragment ions due to cleavages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone[8][17].
-
Develop a multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) method with highly specific precursor-product ion transitions[17].
-
-
Chemical Derivatization:
-
The vinyl ether bond of plasmalogens is susceptible to cleavage under mild acidic conditions, releasing a fatty aldehyde. This reaction can be used to selectively remove or derivatize plasmenylcholines[14][18].
-
Derivatization of the released aldehyde with agents like dansylhydrazine allows for quantification using fluorescence detection, providing an independent measurement of total plasmalogen content[18].
-
Frequently Asked Questions (FAQs)
Q1: What is the most recommended type of internal standard for this compound quantification?
A1: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS has the same chemical properties as the analyte, so it co-elutes and experiences similar extraction efficiencies and matrix effects. This provides the highest possible analytical specificity and accuracy for quantitative determinations[5][6].
Q2: Can I use one extraction method for all my plasma lipidomics studies, including this compound analysis?
A2: While some methods offer broad coverage, the optimal extraction method can depend on the specific lipid classes of interest. One-phase extractions using polar solvents like methanol or acetonitrile (B52724) can result in poor recovery of nonpolar lipids[4]. For comprehensive lipidomics that includes both polar and nonpolar lipids like plasmenylcholines and cholesteryl esters, a method like 1-butanol/methanol or a two-phase extraction is generally more suitable[2][4].
Q3: What is phospholipase A1 and how is it relevant to this compound analysis?
A3: Phospholipase A1 (PLA1) is an enzyme that hydrolyzes the fatty acid at the sn-1 position of glycerophospholipids[19][20]. In the context of this compound, which has a vinyl ether linkage at the sn-1 position, other enzymes are typically involved in its catabolism. However, understanding the action of phospholipases is crucial in lipidomics as they are involved in the remodeling of phospholipids and the generation of lysophospholipids, which can be important signaling molecules or metabolic intermediates[21][22][23].
Q4: Are there any alternatives to LC-MS for this compound quantification?
A4: While LC-MS is the most common and powerful technique, other methods exist. One such method involves the acidic cleavage of the vinyl ether bond to release a fatty aldehyde, which is then derivatized for detection. For example, an improved and validated method uses radioactive iodine and HPLC (¹²⁵I-HPLC) for the sensitive determination of total this compound and plasmenylethanolamine in serum[24][25]. However, these methods often lose information about the specific fatty acid at the sn-2 position[18].
Quantitative Data Summary
Table 1: Comparison of Lipid Extraction Recoveries from Plasma
| Lipid Class/Internal Standard | 1-Butanol/Methanol (1:1 v/v) Recovery (%) | Chloroform/Methanol (2:1 v/v) Recovery (%) | 1-Butanol/Methanol (3:1 v/v) Recovery (%) | Reference |
| Cholesterol (d7) | >95 | 80 | 93 | [2] |
| LPE (14:0) | 90 | 80 | 87 | [2] |
| CE (18:0) (d6) | 90 | >95 | >95 | [2] |
| Other ISTDs | >95 | - | - | [2] |
Note: Data is based on the recovery of internal standards representing different lipid classes.
Table 2: Linearity of ¹²⁵I-HPLC Method for Plasmalogen Quantification
| Analyte | Concentration Range (µmol/L) | Regression Coefficient (r²) | Reference |
| Plasmalogens (Pls) and Quantitative Standard (QS) | 5 - 300 | >0.99 | [25] |
Visualizations
Caption: Workflow for this compound quantification.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Phospholipases A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role and characterization of phospholipase A1 in mediating lysophosphatidylcholine synthesis in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modeling and optimization of phospholipase A₁-catalyzed hydrolysis of phosphatidylcholine using response surface methodology for lysophosphatidylcholine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Improvement and validation of ¹²⁵I-high-performance liquid chromatography method for determination of total human serum choline and ethanolamine plasmalogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of the vinyl ether bond during analysis.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with molecules containing vinyl ether bonds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this acid-labile functional group during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of vinyl ether bond degradation during analysis?
A1: The primary cause of degradation is acid-catalyzed hydrolysis.[1][2][3] The vinyl ether bond is highly susceptible to cleavage under acidic conditions. The generally accepted mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl ether, which forms a carbocation intermediate. This is followed by rapid hydration to form a hemiacetal, which then quickly decomposes.[1][2][4]
Q2: At what pH is the vinyl ether bond most stable?
A2: The vinyl ether bond is most stable in neutral to basic conditions. Significant degradation is observed in acidic environments (e.g., pH 5.0), while the bond remains stable at a neutral pH of 7.4 over extended periods.[5] Therefore, maintaining a pH above 7 is a key strategy for preventing degradation.
Q3: Can temperature affect the stability of the vinyl ether bond?
A3: Yes, temperature can influence the rate of degradation. Thermal decomposition of vinyl ethers can occur at elevated temperatures. For example, the thermal decomposition of n-butyl vinyl ether has been studied in the temperature range of 317.0–377.0°C.[6] During analysis, it is crucial to consider the thermal stability of the specific vinyl ether compound, especially for techniques like Gas Chromatography (GC) that utilize high temperatures.[7][8]
Q4: Are there any additives that can help stabilize vinyl ether bonds in my samples?
A4: Yes, acid scavengers and stabilizers can be added to neutralize acidic impurities and prevent degradation.[9][10][11][12] These additives are crucial for maintaining the integrity of polymers and other materials containing vinyl ether groups. Common examples include calcium stearate (B1226849) and zinc stearate, which can neutralize acids like hydrochloric acid.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of compounds containing vinyl ether bonds.
| Problem | Potential Cause | Recommended Solution |
| Analyte loss or inconsistent quantification in HPLC. | Acidic mobile phase or sample matrix causing hydrolysis of the vinyl ether bond. | - Adjust the mobile phase to a neutral or slightly basic pH if compatible with your column and analyte. - Buffer your sample to a pH > 7 before injection. - Consider using an acid scavenger in your sample preparation if acidic impurities are suspected.[9][10] - If possible, perform the analysis at a lower temperature. |
| Degradation of vinyl ether compound in the GC inlet. | The high temperature of the GC inlet is causing thermal decomposition. | - Lower the inlet temperature to the minimum required for efficient volatilization of your analyte. - Consider derivatization to a more thermally stable compound before GC analysis.[13][14][15] |
| Appearance of unexpected peaks corresponding to aldehydes or alcohols in the chromatogram. | Degradation of the vinyl ether bond has occurred, leading to the formation of hydrolysis or decomposition products. | - Review your sample preparation and analytical conditions for sources of acid or excessive heat. - Confirm the identity of the degradation products using Mass Spectrometry (MS). - Implement the stabilization strategies outlined in this guide. |
| Poor reproducibility of analytical results. | Inconsistent degradation of the vinyl ether bond across different samples or runs. | - Strictly control the pH and temperature of your samples and mobile phases. - Ensure thorough mixing when using stabilizers or buffers. - Automate sample preparation where possible to improve consistency. |
Experimental Protocols
Protocol 1: Sample Stabilization for HPLC Analysis
This protocol outlines the steps to stabilize a sample containing a vinyl ether-functionalized compound prior to Reverse-Phase HPLC analysis.
Materials:
-
Sample containing the vinyl ether analyte
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Phosphate (B84403) buffer solution (pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
Sample Dissolution: Dissolve the sample in a minimal amount of a compatible organic solvent (e.g., acetonitrile or methanol).
-
Buffering: Add phosphate buffer (pH 7.4) to the dissolved sample to achieve the desired final concentration. The final pH of the sample solution should be confirmed to be neutral or slightly basic.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[16][17]
-
HPLC Analysis: Perform the HPLC analysis using a mobile phase with a controlled, non-acidic pH. If a gradient is used, ensure that the pH of the aqueous component is maintained.
-
Storage: If samples are not analyzed immediately, store them at a low temperature (e.g., 2-8 °C) to minimize any potential degradation.
Protocol 2: Monitoring Vinyl Ether Stability using ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to assess the stability of a vinyl ether-containing compound under different pH conditions.
Materials:
-
Vinyl ether-containing compound
-
D₂O
-
Phosphate buffers prepared in D₂O (pH 5.0 and 7.4)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare two sets of NMR samples. Dissolve a known amount of the vinyl ether compound in the D₂O-based phosphate buffers at pH 5.0 and pH 7.4.
-
Initial NMR Spectrum: Acquire a ¹H NMR spectrum for each sample immediately after preparation. Identify the characteristic proton resonance of the vinyl group (typically around 6.5 ppm).[5][18]
-
Incubation: Incubate the NMR tubes at a controlled temperature (e.g., 37°C).[5]
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 24 hours).
-
Data Analysis: Monitor the integral of the vinyl proton resonance. A decrease in this integral over time indicates degradation. Simultaneously, look for the appearance of a new proton resonance corresponding to the aldehyde product of hydrolysis (e.g., acetaldehyde (B116499) at ~9.6 ppm).[5]
-
Quantification: The percentage of intact vinyl ether can be calculated by comparing the integral of the vinyl proton peak at each time point to its integral at time zero.
Quantitative Data
The rate of acid-catalyzed hydrolysis of vinyl ethers is highly dependent on their structure. The following table summarizes the second-order rate constants (kH+) for the hydrolysis of various vinyl ethers in aqueous solution at 25°C.
| Vinyl Ether | Substituent at α-position | Substituent at β-position | kH+ (M⁻¹s⁻¹) |
| Methyl vinyl ether | H | H | 0.73 |
| Ethyl vinyl ether | H | H | 1.05 |
| Isopropyl vinyl ether | H | H | 1.62 |
| tert-Butyl vinyl ether | H | H | 2.50 |
| Methyl α-methylvinyl ether | CH₃ | H | 265 |
| Methyl α-phenylvinyl ether | C₆H₅ | H | 51 |
| Methyl β-methylvinyl ether (cis) | H | CH₃ | 0.043 |
| Methyl β-methylvinyl ether (trans) | H | CH₃ | 0.013 |
| Methyl α,β-dimethylvinyl ether (trans) | CH₃ | CH₃ | 1.8 |
Data compiled from literature sources.[4]
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The thermal decomposition of n-butyl vinyl ether. Part I. The inhibited reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lohtragon.com [lohtragon.com]
- 10. specialchem.com [specialchem.com]
- 11. baerlocher.com [baerlocher.com]
- 12. specialchem.com [specialchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 15. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. greyhoundchrom.com [greyhoundchrom.com]
- 18. hnl18_sln.html [ursula.chem.yale.edu]
Troubleshooting low signal intensity of plasmenylcholine in mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of plasmenylcholine in mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low or no signal for my this compound analytes. What are the primary areas I should investigate?
A1: Low signal intensity for plasmenylcholines can stem from several factors throughout your experimental workflow. A systematic approach to troubleshooting is recommended. The main areas to focus on are:
-
Sample Preparation and Extraction: Inefficient extraction can lead to significant analyte loss.
-
Liquid Chromatography (LC) Method: Suboptimal chromatographic conditions can result in poor peak shape and ion suppression.
-
Mass Spectrometry (MS) Parameters: Incorrect ionization source settings, fragmentation parameters, or adduct formation can drastically reduce signal intensity.
We recommend a stepwise evaluation of your protocol, starting from sample preparation and moving toward the mass spectrometer settings.
Q2: How can I improve the extraction efficiency of plasmenylcholines from my biological samples?
A2: The choice of extraction method is critical for preserving the unique vinyl-ether bond of plasmalogens and ensuring high recovery.
-
Recommended Extraction Method: A modified Bligh-Dyer or Folch extraction using methyl-tert-butyl ether (MTBE) is often preferred for lipidomics studies, including plasmalogen analysis.[1] This method has shown good recovery for a broad range of lipid classes.
-
Protocol Details: For a detailed protocol, please refer to the "Experimental Protocols" section below.
-
Critical Considerations:
-
Solvent Quality: Always use high-purity, LC-MS grade solvents to minimize contaminants that can interfere with ionization.[2]
-
Temperature: Perform extractions at low temperatures (e.g., on ice) to minimize the degradation of chemically labile species like plasmalogens.[1]
-
Internal Standards: The use of appropriate internal standards (e.g., a non-endogenous this compound) is crucial for accurate quantification and for monitoring extraction efficiency.[3]
-
Q3: My this compound signal is still low after optimizing the extraction. Could my LC method be the issue?
A3: Yes, suboptimal liquid chromatography can lead to poor signal intensity. Here are some key aspects to consider:
-
Column Chemistry: A C18 reversed-phase column is commonly used for lipidomics. However, for separating different phospholipid classes, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective.[4]
-
Mobile Phase Composition: The choice of mobile phase and additives can significantly impact ionization efficiency.
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are common mobile phase additives that can promote the formation of desired adducts.[5]
-
The organic solvent (e.g., acetonitrile, methanol (B129727), isopropanol) and its purity can influence adduct formation and overall signal intensity.[2]
-
-
Gradient Elution: A well-optimized gradient can improve peak shape and reduce co-elution with other lipids that might cause ion suppression.
Q4: I suspect my mass spectrometer settings are not optimal. What parameters should I focus on for this compound analysis?
A4: Optimizing MS parameters is crucial for maximizing the signal of your target analytes.
-
Ionization Source:
-
Electrospray Ionization (ESI): ESI is the most common ionization technique for phospholipids.[5][6] It is generally suitable for polar and ionizable molecules.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can be an alternative for less polar lipids, but ESI is typically more effective for plasmenylcholines.[7][8][9]
-
Polarity: Operate in positive ion mode for the analysis of plasmenylcholines, as the choline (B1196258) headgroup readily forms a positive ion.[10]
-
-
Adduct Formation:
-
Protonated molecules ([M+H]⁺) of plasmenylcholines often exhibit limited fragmentation.[11]
-
The formation of alkali metal adducts, particularly sodium adducts ([M+Na]⁺), can significantly enhance fragmentation and provide more structurally informative product ions.[11][12] Consider adding a low concentration of a sodium salt to your mobile phase or sample.
-
-
Fragmentation (MS/MS):
-
For plasmenylcholines, the most common transition for selected reaction monitoring (SRM) is the precursor ion to the phosphocholine (B91661) headgroup fragment at m/z 184.0.[10]
-
However, relying solely on this transition can lead to ambiguity as it is common to all phosphatidylcholines.[10][13]
-
To improve specificity, especially when dealing with low-abundance species, it is recommended to monitor multiple precursor-product ion transitions.[10]
-
Below is a troubleshooting workflow to address low signal intensity:
Caption: Troubleshooting workflow for low this compound signal.
Quantitative Data Summary
The following table summarizes key parameters that can be optimized to improve this compound signal intensity. These values should be considered as starting points and may require further optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting/Value | Rationale |
| Ionization Mode | ESI Positive | The choline headgroup is readily ionized in positive mode.[10] |
| Mobile Phase Additive | 10 mM Ammonium Formate | Promotes stable ionization.[5] |
| Adduct Promotion | Low concentration of Sodium Acetate | Enhances fragmentation for better structural elucidation.[11] |
| SRM Transition 1 (Quantification) | [M+H]⁺ > m/z 184.0 | Common and intense fragment for all PCs.[10] |
| SRM Transition 2 (Confirmation) | Varies by fatty acid composition | Provides specificity for individual this compound species. |
| Collision Energy | Optimize for each transition | Should be set to maximize the product ion signal. |
| Sample Extraction Solvent | Methyl-tert-butyl ether (MTBE) | Efficient for a broad range of lipids including plasmalogens.[1] |
Experimental Protocols
Protocol 1: Methyl-tert-butyl ether (MTBE) Based Lipid Extraction
This protocol is adapted for the extraction of total lipids from plasma or tissue homogenates.
Materials:
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards in methanol
-
Sample (e.g., 20 µL plasma)
-
Microcentrifuge tubes
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 20 µL of the sample.
-
Add 200 µL of methanol containing the internal standards.
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of MTBE.
-
Vortex for 10 minutes at 4°C.
-
Add 188 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for LC-MS analysis.
Signaling Pathways & Logical Relationships
This compound Adduct Formation and Fragmentation
The choice of adduct can significantly impact the fragmentation pattern and, consequently, the signal intensity of specific product ions used for quantification.
Caption: Adduct formation and its effect on fragmentation.
References
- 1. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Analysis of Plasmalogen Individual Species by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MS/MS and LC-MS/MS analysis of choline/ethanolamine plasmalogens via promotion of alkali metal adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing collision energy for the fragmentation of plasmenylcholine in MS/MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the fragmentation of plasmenylcholine in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing collision energy crucial for this compound analysis?
A1: Optimizing collision energy (CE) is critical for achieving sensitive and specific detection of plasmenylcholines. Unlike many other lipid classes, protonated plasmenylcholines ([M+H]⁺) are notoriously difficult to fragment, often yielding low-intensity product ions. Applying an appropriate collision energy is necessary to induce fragmentation and generate characteristic product ions for identification and quantification. An unoptimized CE can lead to poor sensitivity, inaccurate quantification, and the inability to distinguish between structurally similar lipids.
Q2: What are the characteristic fragment ions of plasmenylcholines in MS/MS?
A2: The fragmentation pattern of plasmenylcholines depends on the type of precursor ion selected.
-
Protonated molecules ([M+H]⁺): These ions typically show a dominant phosphocholine (B91661) headgroup fragment at m/z 184.0. However, fragmentation of the rest of the molecule is often limited.
-
Sodiated molecules ([M+Na]⁺): To enhance fragmentation, it is common to analyze plasmenylcholines as their sodium adducts. Collision-induced dissociation of [M+Na]⁺ ions produces more structurally informative fragment ions, including those related to the sn-1 and sn-2 chains, providing greater specificity.[1]
Q3: Should I use a fixed collision energy or a normalized collision energy (NCE)?
A3: The choice between a fixed collision energy and a normalized collision energy (NCE) depends on your instrument platform and experimental goals.
-
Fixed Collision Energy (eV): This is a set energy applied to all precursor ions. It is commonly used on triple quadrupole and QTRAP instruments. The optimal CE in eV is dependent on the mass-to-charge ratio (m/z) of the precursor ion.
-
Normalized Collision Energy (NCE) (%): This is typically used on Orbitrap and other high-resolution mass spectrometers. NCE automatically adjusts the collision energy based on the m/z of the precursor ion, providing more consistent fragmentation across a range of masses in a single experiment.[2][3][4] For Thermo Scientific instruments, an NCE value of 30 is often a good starting point for a wide range of molecules.[2]
Q4: How can I differentiate between this compound (PC(P-)) and plasmanylcholine (PC(O-)) isomers?
A4: Differentiating between these isomers is a significant challenge as they have the same elemental composition and very similar fragmentation patterns. A collision energy-optimized Multiple Reaction Monitoring (MRM) method can be employed to distinguish them. By carefully selecting specific transitions and optimizing the collision energy, it is possible to generate different fragment ion ratios for PC(P-) and PC(O-) species, allowing for their differentiation.
Troubleshooting Guide
Issue 1: Poor or no fragmentation of my this compound precursor ion.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Collision Energy | The collision energy may be too low to induce fragmentation. Perform a collision energy optimization experiment by ramping the CE over a range (e.g., 10-60 eV) and monitoring the intensity of the target fragment ion.[5] |
| Protonated Precursor Ion | Protonated plasmenylcholines ([M+H]⁺) are known to fragment poorly.[1] Consider analyzing the sodiated adduct ([M+Na]⁺) by adding a low concentration of a sodium salt (e.g., sodium acetate) to your mobile phase or sample.[1] |
| Instrument Settings | Ensure that the collision gas pressure is within the optimal range for your instrument. Verify that other MS parameters, such as the activation Q and activation time, are appropriately set. |
| In-source Fragmentation | The molecule may be fragmenting in the ion source before reaching the collision cell. Try reducing the source temperature or fragmentor/cone voltage.[6][7] |
Issue 2: Low intensity of the precursor ion.
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows. Ensure the mobile phase composition is suitable for efficient ionization of plasmenylcholines. |
| Adduct Formation | Your analyte may be forming multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), which dilutes the signal of the desired precursor ion.[8] Optimize mobile phase additives to promote the formation of a single, desired adduct. |
| Sample Degradation | Plasmalogens are susceptible to oxidation. Ensure proper sample handling and storage to prevent degradation. Use antioxidants if necessary. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve chromatographic separation or use a more effective sample preparation method to remove interfering substances.[8] |
Issue 3: Inconsistent fragmentation or fragment ion ratios.
| Possible Cause | Troubleshooting Steps |
| Fluctuating Instrument Conditions | Ensure the stability of the collision gas pressure and other instrument parameters. Perform regular instrument calibration and maintenance. |
| Source Contamination | A contaminated ion source can lead to unstable spray and inconsistent ionization. Clean the ion source according to the manufacturer's recommendations. |
| Chromatographic Issues | Poor peak shape or co-elution with interfering compounds can affect the consistency of fragmentation. Optimize your liquid chromatography method to ensure sharp, symmetrical peaks. |
Data Presentation: Collision Energy Optimization
The optimal collision energy is instrument-dependent. The following tables provide starting points for collision energy optimization for this compound analysis on different mass spectrometry platforms. It is highly recommended to perform a collision energy optimization for your specific analytes and instrument.
Table 1: Recommended Starting Collision Energies (eV) for Triple Quadrupole/QTRAP Instruments
| This compound Species | Precursor Ion | Product Ion (m/z) | Typical CE Range (eV) | Reference |
| General PC(P) | [M+H]⁺ | 184.0 (Phosphocholine) | 25 - 45 | [9] |
| General PC(P) | [M+Na]⁺ | Varies (sn-chain fragments) | 30 - 50 | [1] |
| PC(P-16:0/18:1) | [M+H]⁺ | 184.0 | 35 - 45 | Optimization Recommended |
| PC(P-18:0/20:4) | [M+H]⁺ | 184.0 | 35 - 50 | Optimization Recommended |
Table 2: Recommended Starting Normalized Collision Energies (NCE) for Orbitrap Instruments
| This compound Species | Precursor Ion | Fragmentation Mode | Typical NCE Range (%) | Reference |
| General PC(P) | [M+H]⁺ | HCD | 25 - 40 | [2][3][4] |
| General PC(P) | [M+Na]⁺ | HCD | 30 - 45 | [1] |
| PC(P-16:0/18:1) | [M+H]⁺ | HCD | 28 - 35 | Optimization Recommended |
| PC(P-18:0/20:4) | [M+H]⁺ | HCD | 30 - 40 | Optimization Recommended |
Note: These values are intended as starting points. The optimal collision energy will vary depending on the specific instrument, its calibration, and the specific lipid species being analyzed.
Experimental Protocols
Protocol 1: Collision Energy Optimization for a Specific this compound
This protocol describes how to determine the optimal collision energy for the fragmentation of a specific this compound precursor ion to a target product ion using a triple quadrupole or QTRAP mass spectrometer.
-
Prepare a standard solution of the this compound of interest at a concentration that provides a stable and robust signal (e.g., 1 µg/mL).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set up the mass spectrometer to operate in positive ion mode.
-
Select the precursor ion for your this compound of interest (e.g., [M+H]⁺ or [M+Na]⁺).
-
Set up a product ion scan to monitor the expected fragment ion (e.g., m/z 184.0 for the phosphocholine headgroup).
-
Create a method to ramp the collision energy over a relevant range (e.g., 10 to 60 eV) in small increments (e.g., 2-5 eV).
-
Acquire data across the entire collision energy range.
-
Plot the intensity of the product ion against the collision energy. The resulting graph is the collision energy breakdown curve.
-
Identify the collision energy that produces the maximum intensity for the target fragment ion. This is your optimal collision energy.[5]
Visualizations
Caption: Experimental workflow for optimizing collision energy.
Caption: Fragmentation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. News in Proteomics Research: Normalized collision energy calculation for Q Exactive [proteomicsnews.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gtfch.org [gtfch.org]
- 9. sciex.com [sciex.com]
Addressing the co-elution of plasmenylcholine with other phospholipids in chromatography.
Welcome to the technical support center for the chromatographic analysis of plasmenylcholine and other phospholipids (B1166683). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, particularly the co-elution of this compound with other phospholipid species.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic analysis of this compound.
Problem: Poor resolution between this compound (PlsCho) and phosphatidylcholine (PC).
Possible Causes and Solutions:
-
Inadequate Chromatographic Mode: The choice of chromatography is critical for separating these closely related lipids. While reverse-phase (RP) chromatography is common for lipidomics, achieving baseline separation between PlsCho and PC can be challenging due to their similar hydrophobicity.
-
Solution 1: Employ Normal-Phase or HILIC Chromatography. Normal-phase chromatography using a diol column has been shown to effectively separate intact plasmalogens from their diacyl analogues.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful alternative, as it separates compounds based on their polarity.[3][4][5]
-
Solution 2: Optimize Reverse-Phase Conditions. If using RPLC, consider a C30 column instead of a C18. The longer carbon chain can provide better shape selectivity for resolving structurally similar lipids.[6] Additionally, fine-tuning the mobile phase composition and gradient is crucial.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts the retention and resolution of analytes.
-
Solution: Modify the Mobile Phase. For normal-phase chromatography, a gradient system of hexane/isopropanol/water with additives like acetic acid and triethylamine (B128534) has been used successfully.[1][2] In RPLC, the ratio of organic solvent (e.g., acetonitrile, methanol, isopropanol) to water and the type and concentration of additives (e.g., formic acid, ammonium (B1175870) formate) should be systematically optimized.[7][8]
-
Problem: Peak tailing for phospholipid analytes.
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the phosphate (B84403) group of phospholipids, leading to peak tailing.
-
Solution 1: Use a column with end-capping or a novel stationary phase. Modern HPLC columns often feature end-capping to minimize silanol interactions. Alternatively, consider columns with different stationary phase chemistries.
-
Solution 2: Adjust Mobile Phase pH. Operating at a lower pH can suppress the ionization of silanol groups, reducing secondary interactions.[9]
-
Solution 3: Add a competing base. Including a small amount of a competing base, like triethylamine, in the mobile phase can help to saturate the active sites on the stationary phase.[1][2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume. Dilute your sample and re-inject to see if peak shape improves.
-
Problem: Inconsistent retention times.
Possible Causes and Solutions:
-
Poor Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions can cause retention time drift, especially in gradient elution.
-
Solution: Increase the equilibration time. Ensure the column is fully equilibrated before each injection. Monitor the baseline for stability as an indicator of equilibration.
-
-
Mobile Phase Instability: Changes in the mobile phase composition over time, such as evaporation of volatile organic solvents, can lead to shifting retention times.
-
Solution: Prepare fresh mobile phase daily. Degas the mobile phase before use to prevent bubble formation in the pump.[9]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column thermostat. Maintaining a constant column temperature will ensure reproducible chromatography.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in separating this compound from other phospholipids by chromatography?
The primary challenge lies in the structural similarity between this compound (which has a vinyl-ether linkage at the sn-1 position) and phosphatidylcholine (which has an ester linkage at the sn-1 position).[11][12] This subtle difference results in very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.[13]
Q2: Which chromatographic technique is best for separating this compound and phosphatidylcholine?
There is no single "best" technique, as the optimal method depends on the specific sample matrix and the desired outcome. However, several approaches have proven successful:
-
Normal-Phase HPLC: Using a diol column with a hexane/isopropanol/water gradient can achieve good separation of intact plasmalogens from their diacyl counterparts.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar lipids and can provide an alternative selectivity to RPLC, often eluting plasmalogens before their diacyl analogs.[3][14]
-
Reverse-Phase HPLC (RPLC): While challenging, RPLC can be used, especially with longer chain stationary phases (e.g., C30) that enhance shape selectivity.[6] Ultra-performance liquid chromatography (UPLC) systems can also improve resolution.[15][16]
-
Two-Dimensional HPLC (2D-HPLC): For complex samples, a 2D-HPLC system can provide enhanced resolution by using two different separation mechanisms.[17]
Q3: How can mass spectrometry (MS) help in the analysis of co-eluting this compound and phosphatidylcholine?
Mass spectrometry is a powerful tool for lipid analysis, especially when chromatographic separation is incomplete.[3][18]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between isobaric lipid species based on their exact mass.
-
Tandem Mass Spectrometry (MS/MS): MS/MS allows for the structural characterization of lipids. Plasmalogens exhibit characteristic fragmentation patterns that can be used to identify and quantify them even in the presence of co-eluting species.[7][19][20] For example, collision-induced dissociation can generate specific fragment ions that are unique to the vinyl-ether linkage.
Q4: Are there any non-chromatographic methods to differentiate this compound?
While chromatography is the primary separation technique, other methods can be used for differentiation, often in conjunction with MS:
-
Acid Hydrolysis: The vinyl-ether bond of plasmalogens is susceptible to mild acid hydrolysis, while the ester bond of diacyl phospholipids is stable under these conditions.[1] By comparing a sample before and after acid treatment, the plasmalogen content can be determined. The hydrolysis products, a lysophospholipid and a fatty aldehyde, can then be quantified.[1]
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and performance for the separation of this compound.
Table 1: Normal-Phase HPLC Conditions for Plasmalogen Separation
| Parameter | Condition | Reference |
| Column | Diol | [1][2] |
| Mobile Phase A | Hexane/Isopropanol (1:1, v/v) | [1] |
| Mobile Phase B | Hexane/Isopropanol/Water (1:1:0.1, v/v/v) with 1% Acetic Acid and 0.08% Triethylamine | [1] |
| Gradient | A time-programmed gradient from A to B | [1] |
| Detection | Evaporative Light Scattering Detector (ELSD) or MS | [1] |
| Resolution | Near baseline separation of plasmenylethanolamine (PlsEtn) from phosphatidylethanolamine (B1630911) (PE). Clear peak for PlsCho, though not baseline separated from PC. | [1] |
Table 2: Reverse-Phase HPLC Conditions for Phospholipid Analysis
| Parameter | Condition | Reference |
| Column | C18 or C30 | [6][7] |
| Mobile Phase A | 10 mM Ammonium Formate (B1220265) in Water | [7] |
| Mobile Phase B | 100% Methanol | [7] |
| Gradient | A binary gradient from 80% B to 100% B | [7] |
| Flow Rate | 0.2 mL/min | [7] |
| Detection | ESI-MS/MS | [7][19] |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation of Intact Plasmalogens
This protocol is adapted from Mawatari et al. (2007).[1][2]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer.
-
Column: Diol stationary phase column.
-
Mobile Phase Preparation:
-
Mobile Phase A: Hexane/Isopropanol (1:1, v/v).
-
Mobile Phase B: Hexane/Isopropanol/Water (1:1:0.1, v/v/v) containing 1% acetic acid and 0.08% triethylamine.
-
-
Gradient Program:
-
A linear gradient is run over approximately 30-40 minutes. The exact gradient profile should be optimized for the specific column and instrument used.
-
-
Sample Preparation:
-
Extract total lipids from the biological sample using a standard method (e.g., Folch or Bligh-Dyer).
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
-
Injection and Detection:
-
Inject the sample onto the equilibrated column.
-
Detect the eluting phospholipids using ELSD or MS.
-
Protocol 2: RPLC-MS/MS Analysis of Plasmalogen Species
This protocol is based on the method described by Hossain et al. (2021).[7]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: YMC-Triart C18 analytical column (3 µm, 2.0 × 100 mm) with a guard column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: 100% methanol.
-
-
Gradient Program:
-
0 min, 80% B
-
8 min, 100% B
-
15 min, 100% B
-
15.1 min, 80% B
-
25 min, 80% B
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection:
-
Operate the mass spectrometer in a targeted fashion using Selected Reaction Monitoring (SRM) for specific plasmalogen species.
-
Optimize ESI source parameters (e.g., heat-block temperature, gas flows) for maximum sensitivity.
-
Visualizations
Caption: General experimental workflow for the chromatographic analysis of phospholipids.
Caption: Troubleshooting logic for poor resolution between PlsCho and PC.
Caption: Simplified overview of the plasmalogen biosynthesis pathway.
References
- 1. stop-alz.com [stop-alz.com]
- 2. Separation of intact plasmalogens and all other phospholipids by a single run of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 5. Rapid Analysis of Plasmalogen Individual Species by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Choline stearate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. This compound and phosphatidylcholine membrane bilayers possess distinct conformational motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disparate molecular dynamics of this compound and phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of phospholipids by high-performance liquid chromatography: all major classes, including ethanolamine and choline plasmalogens, and most minor classes, including lysophosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]
- 15. Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatograph… [ouci.dntb.gov.ua]
- 19. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression effects when analyzing plasmenylcholine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of plasmenylcholine, with a focus on minimizing ion suppression effects in mass spectrometry.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
FAQ 1: What is ion suppression and why is it a significant problem in this compound analysis?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound.[1][2] This phenomenon occurs when co-eluting components from the sample matrix, such as salts, proteins, and other lipids, interfere with the analyte's ability to form gas-phase ions in the mass spectrometer's ion source.[1][2] The result is a decreased signal intensity for the this compound species, which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] Given the complexity of biological matrices, where plasmenylcholines are present alongside a vast excess of other phospholipids (B1166683) and lipids, ion suppression is a major challenge.[1][2]
FAQ 2: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?
Low and inconsistent signal intensity are classic indicators of ion suppression. To confirm if matrix effects are responsible, two primary methods can be employed:
-
Post-Column Infusion Experiment: This involves continuously infusing a standard solution of a this compound analyte into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected onto the column. A drop in the constant analyte signal as the matrix components elute indicates the retention time regions where ion suppression is occurring.
-
Analyte Signal Comparison: This method involves comparing the signal response of a this compound standard in a pure solvent to its response in a blank matrix extract that has been spiked with the standard post-extraction. A significantly lower signal in the matrix sample compared to the pure solvent points to ion suppression.[1]
FAQ 3: What are the most common sources of ion suppression when analyzing plasmenylcholines?
The most common sources of ion suppression in this compound analysis originate from the biological matrix itself and the sample preparation process. These include:
-
Other Phospholipids: Biological samples have a high abundance of various phospholipid classes that can co-elute with plasmenylcholines and compete for ionization.[1][2]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the mass spectrometer source, leading to reduced ionization efficiency.
-
Endogenous Molecules: Other highly abundant endogenous molecules in the sample can also interfere with the ionization of plasmenylcholines.
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as polymers from plasticware or vial cap liners, can also cause ion suppression.
FAQ 4: How can I minimize ion suppression during my this compound analysis?
Minimizing ion suppression requires a multi-faceted approach focusing on sample preparation, chromatography, and data acquisition strategies:
-
Improve Sample Preparation: The most effective way to reduce ion suppression is to remove interfering matrix components before analysis.[3] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized phospholipid removal products (e.g., HybridSPE) are effective.[3][4][5]
-
Optimize Chromatography: Modifying your LC method to chromatographically separate plasmenylcholines from the bulk of interfering compounds is crucial. This can be achieved by adjusting the mobile phase composition, using a longer gradient, or trying different column chemistries (e.g., HILIC for polar lipids).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Dilute the Sample: If the concentration of your this compound of interest is high enough, diluting the sample can reduce the concentration of interfering matrix components and lessen their suppressive effects.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method significantly impacts the degree of ion suppression. The following table summarizes the general performance of common extraction techniques for phospholipid analysis.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Matrix Effect (Ion Suppression) | Notes |
| Protein Precipitation (PPT) | 50 - 80% | High | Simple and fast, but provides the least clean extract, with significant remaining phospholipids leading to substantial ion suppression.[3][4][5][6] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Moderate | Generally provides cleaner extracts than PPT, but can be labor-intensive and may have lower recovery for more polar lipids.[3][6] |
| Solid-Phase Extraction (SPE) | 80 - >95% | Low to Moderate | Highly effective at removing a broad range of interferences, including phospholipids, resulting in a cleaner sample and reduced ion suppression. Requires method development.[7][8] |
| HybridSPE®-Phospholipid | >85% | Very Low | Combines the simplicity of PPT with the selectivity of SPE for highly effective removal of phospholipids, significantly reducing ion suppression.[4][5] |
Note: The values presented are typical for phospholipids and can vary depending on the specific this compound species, the biological matrix, and the exact protocol used.
Experimental Protocols
Here are detailed methodologies for key experiments to identify and minimize ion suppression.
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify retention time regions in a chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary fittings
-
This compound standard solution (at a concentration that provides a stable and moderate signal)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).
-
Begin infusing the standard solution into the MS and acquire data in MRM or SIM mode for your this compound of interest. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start your chromatographic gradient.
-
-
Data Analysis:
-
Monitor the baseline of the infused this compound standard. A significant drop in the signal indicates that components eluting from the column at that specific retention time are causing ion suppression.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Extraction (Bligh & Dyer Method)
Objective: To extract total lipids, including plasmenylcholines, from a biological sample while providing a cleaner extract than protein precipitation.
Materials:
-
Biological sample (e.g., 1 mL of plasma or tissue homogenate)
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
Procedure:
-
Sample Preparation:
-
To 1 mL of your aqueous sample in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly for 1 minute to create a single-phase solution and allow it to stand for 10-15 minutes.[9]
-
-
Phase Separation:
-
Centrifugation:
-
Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5-10 minutes to facilitate phase separation. You will observe two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.[9]
-
-
Lipid Collection:
-
Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower organic (chloroform) phase. Avoid disturbing the protein interface.
-
-
Drying and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with your LC-MS mobile phase (e.g., isopropanol (B130326) or methanol).
-
Protocol 3: Solid-Phase Extraction (SPE) for Phospholipid and this compound Purification
Objective: To produce a clean sample extract by removing a wide range of interferences, including salts and the bulk of phospholipids, to minimize ion suppression.
Materials:
-
Reversed-phase or mixed-mode SPE cartridges/plates (e.g., C18 or a specialized phospholipid removal sorbent)
-
SPE manifold (vacuum or positive pressure)
-
Sample extract (e.g., from a protein precipitation step)
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration)
-
Weak wash solvent (e.g., 5% methanol in water)
-
Strong elution solvent (e.g., 90% methanol in water or a more nonpolar solvent mixture)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed dry out.
-
Loading: Load the pre-treated sample (e.g., the supernatant from a protein precipitation) onto the SPE cartridge.
-
Washing: Pass 1 mL of the weak wash solvent through the cartridge to remove polar interferences like salts.
-
Elution: Elute the plasmenylcholines and other lipids using 1 mL of the strong elution solvent. The choice of elution solvent may need to be optimized depending on the specific this compound species and the SPE sorbent.
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS mobile phase.
-
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to this compound analysis.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Chromatographic Analysis of Plasmenylcholine Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape for plasmenylcholine species.
Troubleshooting Guides
Poor peak shape in the analysis of plasmenylcholines, such as tailing, broadening, or splitting, can compromise resolution and the accuracy of quantification. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol (B1196071) Interactions | Lower the mobile phase pH to ~3.0 or below using an acidic modifier like formic acid to protonate residual silanol groups on the silica-based column.[1][2] Alternatively, use a base-deactivated or end-capped column. | Reduced interaction between the positively charged choline (B1196258) headgroup and negatively charged silanols, leading to a more symmetrical peak. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound's phosphate (B84403) group. Since plasmenylcholines are zwitterionic, precise pH control is crucial. | Ensures a consistent ionization state of the analyte during elution, preventing peak distortion.[2] |
| Low Buffer Concentration | Increase the concentration of the mobile phase buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to 10-20 mM. | Higher ionic strength can mask residual silanol interactions and improve peak shape.[3] |
| Column Contamination | Implement a column wash procedure with a strong solvent, or if contamination is severe, replace the column. Using a guard column can prevent contamination of the analytical column. | A clean column provides a uniform stationary phase for consistent interactions, resulting in symmetrical peaks. |
Issue 2: Peak Broadening
Peak broadening results in wider peaks with lower signal intensity, which can negatively impact detection and resolution.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure proper fitting connections. | Reduced dispersion of the analyte band outside of the column, leading to sharper peaks. |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase. For HILIC, this means a high percentage of organic solvent.[4] | Prevents peak distortion caused by the sample solvent acting as a strong eluent upon injection.[4] |
| Column Overload | Reduce the injection volume or dilute the sample. | Ensures that the analyte concentration does not saturate the stationary phase, which can lead to peak broadening and tailing. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature throughout the analysis. | Consistent temperature ensures reproducible retention times and peak widths. |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Partially Blocked Frit | Back-flush the column or replace the inlet frit. Regular use of in-line filters can prevent this issue. | A clear flow path ensures the sample is introduced onto the column as a uniform band. |
| Column Void | A void at the column inlet can cause the sample to travel through different flow paths. Replace the column if a void is suspected. | A well-packed column bed provides a homogenous stationary phase, preventing peak splitting. |
| Injection Solvent Issues | If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel down the column in a distorted band. Re-dissolve the sample in a weaker solvent. | A weaker sample solvent allows the analyte to focus at the head of the column, leading to a single, sharp peak. |
| Co-elution of Isomers | This compound species can have closely related isomers. Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve resolution. | Baseline separation of isomers, resulting in distinct, well-defined peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for analyzing this compound species?
Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be used, but HILIC is often preferred for these polar lipids. HILIC provides better retention for polar compounds like plasmenylcholines, which may not be well-retained on traditional C18 columns.[4][5] However, with the appropriate choice of a polar-embedded or polar-endcapped RP column, good peak shapes can also be achieved.
Q2: How does the choice of mobile phase additive affect peak shape?
Mobile phase additives play a critical role in controlling peak shape.
-
Acidic Modifiers (e.g., Formic Acid): Adding a small amount of acid (e.g., 0.1%) to the mobile phase can suppress the ionization of residual silanol groups on silica-based columns, which minimizes their interaction with the positively charged choline group of plasmenylcholines and reduces peak tailing.
-
Buffers (e.g., Ammonium Formate, Ammonium Acetate): Buffers help maintain a constant pH, which is crucial for reproducible retention and peak shape of ionizable compounds.[2] They also increase the ionic strength of the mobile phase, which can help to shield interactions with the stationary phase. While both are commonly used, ammonium formate is often favored in LC-MS applications as it can provide better sensitivity.[6][7]
Q3: What is the impact of mobile phase pH on this compound analysis?
The pH of the mobile phase influences the ionization state of both the this compound molecule and the stationary phase. For silica-based columns, a low pH (around 3) is generally recommended to protonate silanol groups and minimize peak tailing. Since plasmenylcholines are zwitterionic, maintaining a stable pH is essential for consistent retention times and symmetrical peaks.
Q4: My this compound peaks are still tailing even after optimizing the mobile phase. What else can I do?
If mobile phase optimization is insufficient, consider the following:
-
Column Choice: Switch to a column with a different stationary phase chemistry. A column with a highly inert surface or a polar-embedded phase can reduce secondary interactions.
-
Sample Preparation: Ensure your sample is free of particulates by filtering it before injection. Contaminants can accumulate on the column and lead to poor peak shape.
-
System Check: Perform a thorough check of your HPLC/UHPLC system for any dead volumes in fittings or tubing that could be contributing to peak broadening and tailing.
Q5: Can I use mixed-mode chromatography for this compound analysis?
Yes, mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange properties, can be a powerful tool for separating plasmenylcholines. This approach can provide unique selectivity and improved peak shape by engaging in multiple, controlled interactions with the analyte.
Data Presentation
Table 1: Illustrative Impact of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Additive (10 mM) | Expected Peak Asymmetry Factor (As) | Notes |
| None (No Buffer) | > 2.0 | Significant tailing due to secondary interactions. |
| Ammonium Acetate | 1.3 - 1.6 | Improved peak shape due to buffering and increased ionic strength. |
| Ammonium Formate | 1.1 - 1.4 | Generally provides better peak shape and MS sensitivity compared to acetate.[6][7] |
| Ammonium Formate with 0.1% Formic Acid | 1.0 - 1.2 | The combination of a buffer and an acidic modifier often yields the most symmetrical peaks. |
Table 2: Illustrative Comparison of Chromatographic Modes
| Chromatographic Mode | Stationary Phase Example | Expected Retention | Expected Peak Shape for this compound |
| Reversed-Phase | C18 | Low | Poor (significant tailing without optimization) |
| Reversed-Phase | Polar-Embedded C18 | Moderate | Good |
| HILIC | Amide or Unbonded Silica | High | Excellent (with proper mobile phase optimization)[4][5] |
Experimental Protocols
Protocol 1: General Method for this compound Analysis using HILIC-MS
This protocol provides a starting point for developing a robust method for this compound analysis.
1. Sample Preparation:
-
Perform a lipid extraction using a modified Folch or Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a solvent with a high organic content (e.g., 90:10 acetonitrile:isopropanol) to be compatible with the initial HILIC mobile phase conditions.
2. LC-MS Conditions:
-
Column: HILIC column (e.g., amide- or silica-based, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 Water:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp to 50% B
-
15-17 min: Ramp to 95% B (column wash)
-
17-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
MS Detection: ESI in positive ion mode, monitoring for the characteristic phosphocholine (B91661) headgroup fragment (m/z 184.07).
Protocol 2: Troubleshooting Peak Tailing in Reversed-Phase Chromatography
This protocol outlines steps to improve the peak shape of plasmenylcholines when using a reversed-phase column.
1. Initial Assessment:
-
Analyze a this compound standard using your current reversed-phase method and measure the peak asymmetry factor.
2. Mobile Phase pH Adjustment:
-
Prepare a series of mobile phases with decreasing pH by adding small increments of formic acid (e.g., 0.05%, 0.1%, 0.2%).
-
Analyze the standard with each mobile phase and observe the effect on peak shape and retention time.
3. Buffer Concentration Optimization:
-
Using the optimal pH determined in the previous step, prepare mobile phases with varying concentrations of ammonium formate (e.g., 5 mM, 10 mM, 20 mM).
-
Analyze the standard with each buffer concentration to find the best peak symmetry.
4. Column Comparison:
-
If peak tailing persists, repeat the analysis on a polar-embedded or polar-endcapped reversed-phase column of the same dimensions.
Visualizations
References
- 1. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 2. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 3. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Long-Term Storage of Plasmenylcholine Standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of plasmenylcholine standards. Adherence to these guidelines is critical for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the long-term storage of this compound standards?
A1: For long-term storage, it is recommended to store this compound standards at -80°C.[1] While storage at -20°C is suitable for shorter periods, -80°C is preferable for minimizing degradation over extended durations. Plasma samples containing plasmalogens have been shown to be stable for at least three months when stored at -80°C.
Q2: Should I store this compound standards as a dry powder or in a solvent?
A2: It is strongly advised to store this compound standards, especially those with unsaturated fatty acid chains, dissolved in a suitable organic solvent. As a dry powder, they are highly hygroscopic and can readily absorb moisture, which leads to hydrolysis and oxidation. Saturated lipids are more stable as powders but should still be stored at ≤ -16°C in a glass container with a Teflon closure.
Q3: What is the best solvent for storing this compound standards?
A3: Chloroform or diethyl ether are the recommended solvents for the long-term storage of this compound standards. Studies have shown that plasmalogens are completely stable in these solvents for up to eight weeks when stored at -20°C. Methanol (B129727) is not recommended as it has been shown to cause degradation. When preparing stock solutions, it is crucial to use high-purity solvents to avoid introducing contaminants that could accelerate degradation.
Q4: How can I prevent the oxidation of my this compound standards during storage?
A4: To prevent oxidation, it is recommended to overlay the organic solvent solution with an inert gas, such as argon or nitrogen, before sealing the vial. This minimizes the exposure of the lipid to oxygen. Vials should have Teflon-lined caps (B75204) to ensure a tight seal and prevent solvent evaporation and contamination.
Q5: How many times can I freeze and thaw my this compound standard solution?
A5: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of this compound standards.[2] It is best practice to aliquot the standard solution into smaller, single-use vials. This allows you to thaw only the amount needed for an experiment, leaving the remaining stock untouched and stable.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of the this compound standard. The vinyl ether bond in plasmenylcholines is susceptible to hydrolysis and oxidation, leading to the formation of lysophospholipids and fatty aldehydes.[3]
-
Troubleshooting Steps:
-
Assess Purity: Analyze the purity of your standard using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Review Storage Conditions: Verify that the storage temperature, solvent, and container are in line with the recommended best practices.
-
Prepare Fresh Standard: If degradation is confirmed or suspected, prepare a fresh working solution from a new aliquot or a newly purchased standard.
-
Issue 2: Visible changes in the standard solution (e.g., discoloration, precipitation).
-
Potential Cause: Significant degradation or contamination of the standard.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a standard solution that shows any visible signs of degradation.
-
Inspect Storage Container: Check the vial and cap for any signs of damage or improper sealing that could have led to solvent evaporation or contamination.
-
Prepare Fresh Standard: Prepare a new standard solution in a clean, high-quality glass vial with a Teflon-lined cap.
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions and expected stability for this compound standards.
| Parameter | Recommendation | Expected Stability | Reference |
| Storage Temperature | -80°C (long-term) | > 3 months (in plasma) | [1] |
| -20°C (short-term) | Up to 8 weeks (in chloroform/diethyl ether) | ||
| Solvent | Chloroform | Stable for at least 8 weeks at -20°C | |
| Diethyl Ether | Stable for at least 8 weeks at -20°C | ||
| Methanol | Not Recommended (causes degradation) | ||
| Storage Form | In organic solvent | Preferred for unsaturated plasmenylcholines | |
| Dry Powder | Suitable for saturated lipids only (at ≤ -16°C) | ||
| Container | Glass vial with Teflon-lined cap | Prevents contamination and solvent evaporation | |
| Atmosphere | Overlay with inert gas (Argon or Nitrogen) | Minimizes oxidation |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC-UV
This protocol outlines a method for the separation and detection of this compound and its potential degradation products using HPLC with UV detection.[4][5]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector
-
Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and phosphoric acid (e.g., 100:10:1.8 v/v/v).[5]
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Evaporate the solvent from the this compound standard under a stream of nitrogen.
-
Reconstitute the lipid residue in the mobile phase or a compatible solvent like n-hexane and 2-propanol (3:1, v/v).[5]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
UV Detection Wavelength: 203-205 nm[5]
-
Run Time: Sufficient to allow for the elution of all components (typically 10-20 minutes).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time, determined by running a fresh, high-purity standard.
-
The appearance of new peaks, particularly at earlier retention times, may indicate the presence of more polar degradation products like lysophosphatidylcholine (B164491).
-
Protocol 2: Analysis of this compound Degradation by LC-MS/MS
This protocol provides a more sensitive and specific method for identifying and quantifying this compound and its degradation products using LC-MS/MS.[6][7]
-
Instrumentation:
-
Liquid Chromatography (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
-
Sample Preparation:
-
Dilute the this compound standard in a suitable solvent, such as methanol or isopropanol, to a final concentration appropriate for LC-MS analysis (e.g., 1-10 µg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient Elution:
-
Start at a low percentage of Mobile Phase B (e.g., 30-40%).
-
Linearly increase the percentage of Mobile Phase B to 95-100% over 10-15 minutes.
-
Hold at high organic for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scanning.
-
MRM Transitions:
-
Intact this compound: Monitor the transition from the precursor ion (M+H)+ to a characteristic product ion (e.g., the phosphocholine (B91661) headgroup at m/z 184.1).
-
Lysophosphatidylcholine (degradation product): Monitor the transition from its (M+H)+ precursor to m/z 184.1.
-
-
Optimize collision energy for each transition.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound and any identified degradation products.
-
A decrease in the this compound peak area and a corresponding increase in the lysophosphatidylcholine peak area over time indicates degradation.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Time-Dependent Analysis of Plasmalogens in the Hippocampus of an Alzheimer’s Disease Mouse Model: A Role of Ethanolamine Plasmalogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasmalogens: Structure, Functions, and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 4. stop-alz.com [stop-alz.com]
- 5. remedypublications.com [remedypublications.com]
- 6. researchgate.net [researchgate.net]
- 7. MS/MS and LC-MS/MS analysis of choline/ethanolamine plasmalogens via promotion of alkali metal adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A guide to troubleshooting common issues in plasmenylcholine quantification.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of plasmenylcholines (PlsCho) and other plasmalogens using LC-MS.
Section 1: Frequently Asked Questions (FAQs)
Sample Preparation
Q1: My lipid recovery is low or inconsistent. What are the common causes and how can I improve it?
A1: Low and inconsistent lipid recovery is a frequent issue stemming from the choice of extraction solvent and the protocol used. The polarity of the solvent system significantly impacts extraction efficiency, especially for different lipid classes.
-
Problem: Highly polar solvents like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and acetonitrile (B52724) (ACN) are inefficient for extracting nonpolar lipids such as triglycerides (TG) and cholesteryl esters (CE), with potential recovery being less than 5%.[1] These solvents can cause significant precipitation of phospholipids, including phosphatidylcholine.[1]
-
Solution: A single-phase extraction using a mixture of 1-butanol (B46404) and methanol (e.g., 1:1 or 3:1, v/v) offers a robust and high-throughput alternative to traditional methods.[2] This method demonstrates high recovery (>90%) and good reproducibility for all major lipid classes from plasma.[2] Increasing the solvent-to-sample ratio (e.g., from 1:3 to 1:5) can also enhance the recovery of moderately polar lipids when using solvents like MeOH by reducing precipitation.[1]
Comparison of Extraction Solvents for Plasma Lipids Data represents recovery relative to the Bligh & Dyer method.
| Lipid Class | 1-Butanol/Methanol (3:1) | Isopropanol (IPA) | Methanol (MeOH) | Acetonitrile (ACN) |
|---|---|---|---|---|
| Lysophosphatidylcholine (LPC) | ~100% | ~100% | ~115% | ~100% |
| Phosphatidylcholine (PC) | ~100% | ~95% | ~70% | <25% |
| Sphingomyelin (SM) | ~100% | ~95% | ~70% | <25% |
| Ceramides (Cer) | ~100% | ~100% | ~70% | ~70% |
| Triglycerides (TG) | ~100% | ~90% | <5% | <5% |
| Cholesteryl Esters (CE) | ~100% | ~90% | <5% | <5% |
(Source: Adapted from Burla et al., 2022[1])
Q2: I am concerned about the stability of the plasmalogen vinyl ether bond during sample prep. How can I prevent its degradation?
A2: The sn-1 vinyl ether bond is the defining characteristic of plasmalogens and is highly susceptible to degradation under certain conditions.
-
Acid Sensitivity: The vinyl ether bond can be cleaved under acidic conditions.[3] It is crucial to avoid strong acids during extraction and storage. If acidic modifiers are required for chromatography, exposure time should be minimized.
-
Oxidative Stress: The vinyl ether bond is a target for reactive oxygen species (ROS), leading to oxidative cleavage.[4] To mitigate this, work quickly, keep samples on ice, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[5]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to a noticeable loss of plasmalogens. It is recommended to aliquot samples after extraction to avoid this.[5]
Liquid Chromatography (LC)
Q3: I'm having trouble retaining my plasmalogen species on a C18 column. What chromatographic approach should I use?
A3: Poor retention of polar lipids on traditional reversed-phase (RP) columns like C18 is a common challenge.[6] The choice between Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the specific analytical goals.
-
Reversed-Phase (RPLC): While standard C18 phases may offer insufficient retention, more polar RPLC column chemistries can be effective.[6] RPLC is generally robust and provides high separation efficiency.[7] For plasmalogen analysis, C8 or C18 columns are commonly used with mobile phases consisting of acetonitrile, methanol, and an aqueous component like ammonium (B1175870) acetate.[5][8]
-
Hydrophilic Interaction (HILIC): HILIC is specifically designed for separating polar and hydrophilic analytes that are poorly retained in RPLC.[9] It uses a polar stationary phase and a mobile phase rich in organic solvent (like acetonitrile), which can enhance electrospray ionization (ESI) efficiency in the mass spectrometer.[6][9]
-
Choosing a Method: RPLC is the go-to for most small-molecule applications due to its reproducibility. HILIC is superior for very polar compounds. For a complex lipid extract, the two methods can be used in tandem to achieve comprehensive separation.[9]
Q4: How do I resolve plasmenylcholine (vinyl-ether) from its plasmanylcholine (alkyl-ether) isobar?
A4: The separation of plasmenyl and plasmanyl isomers is analytically challenging because they have the same mass and often similar chromatographic behavior.[3][10] High-resolution chromatography is key to transforming this mass spectrometry problem into a more manageable separation issue.[3][11] While complete baseline separation is difficult, optimized chromatographic methods using high-efficiency columns (e.g., smaller particle sizes) and carefully controlled gradients can often achieve partial or full resolution of these critical isomers.[11]
Mass Spectrometry (MS)
Q5: I am not getting informative fragments for my this compound species in positive ion mode. How can I identify the fatty acid chains?
A5: This is a well-documented challenge. In positive ion mode electrospray ionization (ESI), plasmenylcholines (Pls-PC) tend to show very little fragmentation, often yielding only the phosphocholine (B91661) headgroup fragment at m/z 184.[5][12] This makes it difficult to identify the sn-1 and sn-2 chains.
-
Switch to Negative Ion Mode: In negative ion mode, fragmentation at the sn-2 position is more prominent, allowing for the identification of the fatty acyl chain.[5] This mode can offer higher selectivity and specificity for plasmalogen quantification.[13]
-
Use Alkali Metal Adducts: Promoting the formation of alkali metal adducts (e.g., with lithium or sodium) can significantly enhance fragmentation patterns in positive mode, making it possible to identify both the sn-1 and sn-2 chains.[12][14]
-
Multiplexed SRM: A targeted multiplexed Selected Reaction Monitoring (SRM) approach can be used. By monitoring multiple specific precursor-product ion transitions for each species, you can correctly identify the true chromatographic peak and confirm the identity of the sn-1 and sn-2 fragments.[15]
Q6: I see multiple chromatographic peaks for a single SRM transition. How do I know which one is correct?
A6: The appearance of multiple peaks for a single transition is common, especially when analyzing complex biological samples where isomers or other lipids with the same mass transition can co-elute.[15] To ensure correct peak identification, you should use a confirmation strategy. By monitoring at least two or more SRM transitions for the same molecule, the true peak can be identified by confirming that the retention time matches across all transitions.[15]
Quantification & Data Analysis
Q7: What is the best type of internal standard (IS) for accurate this compound quantification?
A7: The choice of internal standard is critical for accurate quantification. The ideal IS should behave similarly to the analyte during extraction and ionization but be distinguishable by mass.
-
Non-endogenous Plasmalogen: Using a non-endogenous plasmalogen, one that is not naturally present in the sample, is a highly effective strategy. An example is a synthetic plasmalogen with an odd-chain fatty acid, such as 1-O-1'-(Z)-tricosenyl-2-oleoyl-rac-glycero-3-phosphocholine (PLS 23:0/18:1).[8]
-
Deuterated Standards: Deuterated lipid internal standards that are structurally identical to the endogenous analyte are also an excellent choice.[16]
-
Odd-Chained Diacyl PC: While not ideal, an odd-chained diacyl phosphatidylcholine (e.g., PC 17:0/17:0) can be used but may not fully compensate for differences in extraction efficiency or ionization response between diacyl and plasmalogen species.
Q8: I'm having trouble with my calibration curve linearity and sensitivity. What are the expected limits of detection?
A8: With a properly optimized LC-MS/MS method, excellent linearity and sensitivity can be achieved. For a method using a non-endogenous plasmalogen internal standard, a linear calibration range of 0.04–1.60 pmol has been reported.[8] The corresponding detection limits were:
-
Limit of Detection (LOD): 0.008 pmol (at S/N = 5:1)[8]
-
Limit of Quantification (LOQ): 0.01 pmol (at S/N = 6:1)[8]
If you are experiencing issues, consider troubleshooting the following:
-
Ion Source Contamination: Salts and matrix components can accumulate in the ion source, suppressing the signal. Regular cleaning is essential.[17]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte. Improve sample clean-up or chromatographic separation to mitigate this.
-
Internal Standard Issues: Ensure your internal standard is pure and added at a consistent, appropriate concentration.
Section 2: Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving a common issue: low or no signal for your target this compound.
Section 3: Key Experimental Protocols
Protocol 1: Single-Phase Lipid Extraction from Plasma
This protocol is adapted from a high-throughput method using 1-butanol and methanol.[2]
Materials:
-
Plasma (10 µL)
-
Extraction Solvent: 1-butanol/methanol (1:1, v/v) with 5 mM ammonium formate (B1220265) and appropriate internal standards.
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer, sonicator water bath, centrifuge.
Method:
-
Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the pre-mixed extraction solvent (containing internal standards) to the plasma.
-
Vortex the mixture vigorously for 10 seconds.
-
Sonicate the tube in a water bath for 60 minutes at 20 °C.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 20 °C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a clean glass insert in an autosampler vial for LC-MS analysis. No drying or reconstitution step is required.[2]
Protocol 2: General LC-MS/MS Analysis
This is a representative protocol for the analysis of plasmalogens using a reversed-phase column coupled to a triple quadrupole mass spectrometer.
LC Conditions (adapted from Hui et al.[8]):
-
Column: C8 Reversed-Phase Column (e.g., 50 x 2.1 mm, 5 µm).
-
Column Temperature: 60 °C.
-
Mobile Phase A: Aqueous ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase C: 2-Propanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a higher percentage of aqueous phase and transition to a high percentage of organic phase to elute lipids of increasing hydrophobicity.
MS Conditions:
-
Ionization: Heated Electrospray Ionization (H-ESI), positive and/or negative mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
Key Transitions:
-
Positive Mode (Pls-PC): Precursor [M+H]+ → Product m/z 184.0 (for screening).
-
Negative Mode (Pls-PC): Precursor [M+CH3COO]- → Product corresponding to the sn-2 fatty acyl chain (for identification and quantification).[8]
-
References
- 1. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]
- 12. MS/MS and LC-MS/MS analysis of choline/ethanolamine plasmalogens via promotion of alkali metal adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative and Comparative Investigation of Plasmalogen Species in Daily Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. agilent.com [agilent.com]
Technical Support Center: Optimizing the Separation of Plasmenylcholine from Plasmanylcholine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenging separation of plasmenylcholine and plasmanylcholine. These closely related ether lipids are isomers, making their distinct separation and accurate quantification a significant analytical task.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between this compound and plasmanylcholine that affect their separation?
A1: this compound and plasmanylcholine are both subclasses of ether-linked phosphatidylcholines. The critical difference lies at the sn-1 position of the glycerol (B35011) backbone. This compound possesses a vinyl-ether bond (-O-CH=CH-R), while plasmanylcholine has an alkyl-ether bond (-O-CH2-CH2-R).[1] This seemingly small difference in the sn-1 linkage—a double bond in the vinyl ether linkage of this compound—introduces a slight difference in polarity and molecular shape, which can be exploited for chromatographic separation.[2]
Q2: Why is the separation of these two lipid classes so challenging?
A2: The separation is difficult due to their isomeric nature; they have the same mass and elemental composition.[3] This makes them indistinguishable by mass spectrometry alone without specialized fragmentation techniques.[4][5] Their similar physicochemical properties also lead to co-elution in many standard chromatographic systems.[3]
Q3: What are the primary analytical techniques used for this separation?
A3: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[3][6][7] These methods are often coupled with mass spectrometry (MS) for detection and quantification, although specific MS fragmentation strategies are required for unequivocal identification.[4]
Q4: Are there any special precautions to take when handling samples containing plasmenylcholines?
A4: Yes, the vinyl ether bond in plasmenylcholines is highly susceptible to cleavage under acidic conditions.[3][5] Therefore, it is crucial to avoid acidic solvents and workups to prevent the degradation of this compound into a lysophospholipid and a fatty aldehyde.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and TLC separation of this compound and plasmanylcholine.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation of this compound and plasmanylcholine peaks. | Inadequate mobile phase composition. | Optimize the mobile phase. A hexane/isopropanol/water system is often effective.[3] Adjust the solvent ratios to fine-tune the separation. |
| Incorrect column choice. | Use a diol or a C18 reversed-phase column.[8][9] Diol columns can offer better separation based on polarity differences. | |
| Column temperature is not optimal. | Regulate the column temperature. Sometimes, operating at a slightly elevated temperature can improve peak shape and resolution. | |
| Peak tailing for one or both compounds. | Secondary interactions with the stationary phase. | Add a small amount of a competing base, like triethylamine, to the mobile phase to mask active sites on the silica-based stationary phase. |
| Column overload. | Reduce the sample concentration or injection volume.[10] | |
| Shifting retention times between runs. | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.[11] |
| Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. | |
| Air bubbles in the pump or detector. | Degas the mobile phase thoroughly and purge the HPLC system.[12] | |
| Loss of this compound peak. | Acidic conditions in the mobile phase. | Ensure the mobile phase is neutral or slightly basic. Avoid acidic modifiers.[3] |
| Oxidative degradation. | Add an antioxidant like butylated hydroxytoluene (BHT) to the solvents. |
TLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking instead of forming distinct spots. | Sample overload. | Apply a smaller amount of the sample to the TLC plate.[13] |
| Inappropriate solvent system. | The polarity of the developing solvent may be too high. Try a less polar solvent system. | |
| Rf values are too high (spots run near the solvent front). | The solvent system is too polar. | Decrease the polarity of the mobile phase. For example, increase the proportion of the non-polar solvent. |
| Rf values are too low (spots remain near the origin). | The solvent system is not polar enough. | Increase the polarity of the mobile phase. |
| Uneven solvent front. | Improperly sealed chromatography chamber. | Ensure the chamber is tightly sealed to maintain a saturated atmosphere. |
| The edge of the TLC plate is touching the filter paper or the chamber wall. | Position the plate carefully in the center of the chamber.[13] | |
| No spots are visible after development. | Insufficient sample concentration. | Concentrate the sample before spotting or apply the sample multiple times to the same spot, allowing the solvent to evaporate between applications.[13] |
| Ineffective visualization method. | Use a more sensitive visualization reagent. Iodine vapor is a common choice for lipids.[6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the separation of this compound and plasmanylcholine using a diol column.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump and a UV or Evaporative Light Scattering Detector (ELSD).
-
Diol stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: Hexane/Isopropanol (60:40, v/v)
-
Mobile Phase B: Hexane/Isopropanol/Water (50:40:10, v/v/v)
-
Filter all solvents through a 0.45 µm filter before use.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detector | ELSD or UV at 205 nm |
4. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 100 | 0 |
| 35 | 100 | 0 |
5. Sample Preparation:
-
Dissolve the lipid extract in the initial mobile phase (Mobile Phase A).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Thin-Layer Chromatography (TLC) Method
This protocol outlines a one-dimensional TLC method for the separation of this compound from plasmanylcholine.
1. Materials:
-
Silica gel 60 TLC plates.
-
Glass TLC development chamber.
-
Capillary tubes for spotting.
-
Iodine crystals for visualization.
2. Solvent System (Mobile Phase):
-
Prepare a mixture of Chloroform/Methanol/Water (65:25:4, v/v/v).[2]
3. Procedure:
-
Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and seal the chamber. Allow it to equilibrate for at least 30 minutes.
-
Using a pencil, gently draw an origin line about 1.5 cm from the bottom of the TLC plate.
-
Using a capillary tube, carefully spot the lipid sample onto the origin line. Keep the spots small and concentrated.
-
Place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Seal the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Place the dried plate in a sealed chamber containing a few iodine crystals. The lipid spots will appear as yellowish-brown spots.
-
Immediately outline the spots with a pencil as they will fade over time.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Visualizations
Caption: HPLC workflow for separating this compound and plasmanylcholine.
Caption: Troubleshooting logic for poor HPLC peak separation.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Separation of phospholipids by high-performance liquid chromatography: all major classes, including ethanolamine and choline plasmalogens, and most minor classes, including lysophosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 7. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 8. stop-alz.com [stop-alz.com]
- 9. Reversed-phase high performance liquid chromatography of phosphatidylcholine: a simple method for determining relative hydrophobic interaction of various molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. biomanufacturing.org [biomanufacturing.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Refining Lipid Extraction for Optimal Plasmenylcholine Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lipid extraction methods to improve the yield of plasmenylcholines. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols in a user-friendly question-and-answer format to directly address challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent methods for extracting lipids from biological samples?
A1: The most widely recognized and utilized methods for total lipid extraction are the Folch and Bligh-Dyer methods.[1][2] Both techniques employ a mixture of chloroform (B151607) and methanol (B129727) to effectively solubilize lipids from tissues and cells.[1][2] These methods are considered the "gold standard" in lipid biochemistry.[3]
Q2: What makes the extraction of plasmenylcholines particularly challenging?
A2: Plasmenylcholines, a type of plasmalogen, possess a unique vinyl ether bond at the sn-1 position of the glycerol (B35011) backbone.[4] This bond is highly susceptible to cleavage under acidic conditions, a process known as acid-catalyzed hydrolysis.[5][6] This instability can lead to significant degradation of the target lipid during extraction if the pH is not carefully controlled, resulting in lower yields.
Q3: What are the key factors that influence the yield of plasmenylcholine during extraction?
A3: Several factors can significantly impact the recovery of plasmenylcholines. These include the choice of extraction solvent, the sample-to-solvent ratio, extraction time, and temperature.[7][8] Additionally, the thoroughness of sample preparation, such as the drying and grinding of tissues, plays a crucial role in maximizing the surface area for solvent interaction and improving extraction efficiency.
Q4: How can I prevent the degradation of plasmenylcholines during the extraction process?
A4: To minimize the acid-catalyzed hydrolysis of the vinyl ether bond, it is crucial to avoid acidic conditions during extraction.[5][6] The use of fresh, high-purity solvents is also recommended to prevent unforeseen reactions.[9] Incorporating antioxidants, such as butylated hydroxytoluene (BHT), into the extraction solvents can help prevent oxidative degradation of plasmenylcholines.[10]
Q5: What are the best practices for storing samples to preserve this compound integrity?
A5: Proper storage of biological samples is critical to prevent the degradation of labile lipids like plasmenylcholines. Samples should be stored at -80°C until extraction. It is also advisable to minimize freeze-thaw cycles, as these can disrupt cellular structures and promote lipid degradation. Using fresh solvents for extraction is also a key practice to avoid degradation from solvent contaminants.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during lipid extraction, with a focus on maximizing this compound yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete cell lysis: Insufficient disruption of cell membranes prevents the release of intracellular lipids. | - Ensure thorough homogenization or sonication of the tissue or cell pellet. - For tough tissues, consider using a bead beater or cryogenic grinding. |
| Inadequate solvent-to-sample ratio: An insufficient volume of solvent can become saturated before all lipids are extracted. | - Increase the solvent-to-sample ratio. A ratio of 20:1 (solvent:sample, v/w) is often recommended for the Folch method.[2] | |
| Degradation of plasmenylcholines: The acid-labile vinyl ether bond may have been cleaved due to acidic conditions. | - Ensure all solvents and solutions are at a neutral pH. - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents to prevent oxidation.[10] | |
| Suboptimal solvent choice: The polarity of the solvent system may not be ideal for plasmalogen extraction. | - While chloroform-methanol mixtures are standard, for plasmalogens, a higher proportion of polar solvent may be beneficial.[11] | |
| Sample Contamination | Presence of non-lipid molecules: Co-extraction of proteins, sugars, and other non-lipid components can interfere with downstream analysis. | - Ensure proper phase separation by adding a salt solution (e.g., 0.9% NaCl or 0.88% KCl) to the extract. - Perform a "washing" step of the organic phase with an aqueous solution to remove water-soluble contaminants. |
| Genomic DNA contamination: Vigorous mixing after cell lysis can shear genomic DNA, which can be co-extracted with lipids. | - Avoid vigorous vortexing or shaking after the addition of lysis buffers. Gentle inversion is recommended. | |
| Formation of an Emulsion | High concentration of detergents or other amphipathic molecules: This can prevent the clear separation of the aqueous and organic phases. | - Centrifuge the sample at a higher speed and for a longer duration to facilitate phase separation. - The addition of a small amount of a demulsifying agent, such as a saturated salt solution, can help break the emulsion. |
| Inconsistent Results | Variability in sample handling: Differences in extraction time, temperature, or solvent volumes can lead to inconsistent yields. | - Standardize the entire extraction protocol, ensuring consistent timing, temperatures, and volumes for all samples. - Use calibrated pipettes and balances to ensure accuracy. |
Data Presentation: Comparison of Lipid Extraction Methods
While specific quantitative data on this compound yield is limited in the literature, the following table summarizes the general characteristics and effectiveness of the most common lipid extraction methods. The Folch and Bligh-Dyer methods are consistently reported to provide high recovery for a broad range of lipids, including phospholipids (B1166683) like plasmenylcholines.
| Method | Solvent System | Typical Sample-to-Solvent Ratio (v/w) | Key Advantages | Key Disadvantages | Reported Total Lipid Yield |
| Folch | Chloroform:Methanol (2:1) | 20:1 | High recovery of a broad range of lipids, considered a "gold standard".[2][3] | Requires larger solvent volumes, can be more time-consuming. | Generally provides the highest total lipid yield, especially for samples with >2% lipid content.[2] |
| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8) | 4:1 | Faster than the Folch method, uses less solvent.[2] | May result in lower lipid recovery for samples with high lipid content (>2%).[2] | Comparable to Folch for samples with <2% lipid, but can underestimate by up to 50% in high-lipid samples.[2] |
| Ethanol/Water | Ethanol:Water (variable ratios) | Variable | Uses less toxic solvents, can be effective for polar lipids.[12] | May not be as efficient for extracting non-polar lipids. | Can achieve good yields of plasmalogen-containing lipids, with reported purities around 30% after further fractionation.[12] |
Experimental Protocols
Modified Folch Method for Cultured Cells
This protocol is adapted for the extraction of lipids from approximately 1-5 million cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution, ice-cold
-
Conical centrifuge tubes (15 mL)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in the presence of PBS. Pellet the cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any remaining media components.
-
Lipid Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold methanol in a glass centrifuge tube.
-
Add 2 mL of ice-cold chloroform.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.8 mL of ice-cold 0.9% NaCl solution.
-
Vortex for another 30 seconds.
-
-
Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -80°C under a nitrogen or argon atmosphere to prevent oxidation.
Bligh-Dyer Method for Plasma Samples
This protocol is suitable for the extraction of lipids from plasma.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 1 mL of plasma in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[1]
-
Extraction:
-
Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature. This will result in the formation of two distinct phases.
-
Lipid Collection: Carefully aspirate the lower chloroform phase containing the lipids and transfer it to a clean glass tube.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Storage: Store the dried lipids at -80°C.
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Simplified overview of the this compound biosynthesis pathway.
Experimental Workflow: Modified Folch Extraction
Caption: Workflow for the modified Folch lipid extraction from cultured cells.
References
- 1. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 2. vliz.be [vliz.be]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmalogens: Free Radical Reactivity and Identification of Trans Isomers Relevant to Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-catalyzed this compound hydrolysis and its effect on bilayer permeability: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of extraction conditions on improving the yield and quality of an anthocyanin-rich purple corn (Zea mays L.) color extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Quantitative and Comparative Investigation of Plasmalogen Species in Daily Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Validation of Plasmenylcholine Quantification Using Internal Standards
The accurate quantification of plasmenylcholines, a unique class of phospholipids (B1166683) with a vinyl-ether bond, is crucial for researchers, scientists, and drug development professionals investigating their roles in various physiological and pathological processes. The inherent complexity of lipidomics analysis necessitates the use of internal standards to ensure precision and accuracy by correcting for variations during sample preparation and analysis. This guide provides an objective comparison of different internal standards and methodologies for the validation of plasmenylcholine quantification, supported by experimental data.
Comparison of Internal Standards for this compound Quantification
The selection of an appropriate internal standard is a critical step in developing a robust quantification method. The ideal internal standard should mimic the analyte's behavior throughout the analytical process but be distinguishable from it, typically by mass spectrometry. Commonly used internal standards for this compound quantification include non-endogenous plasmalogens and stable isotope-labeled lipids.
| Internal Standard Type | Example(s) | Principle | Advantages | Disadvantages | Reference |
| Non-Endogenous Plasmalogen | 1-O-1'-(Z)-tricosenyl-2-oleoyl-rac-glycero-3-phosphocholine (PLS 23:0/18:1) | A synthetic plasmalogen with fatty acid chains not typically found in the biological matrix of interest. | Structurally similar to endogenous plasmenylcholines, mimicking their extraction and ionization behavior. | May not perfectly co-elute with all endogenous species in chromatographic separations. Availability may be limited. | [1] |
| Stable Isotope-Labeled | Deuterium-labeled Phosphatidylcholine (PC-d3) and Choline (B1196258) (Cho-d3) | Analogs of the target analytes where some atoms are replaced with their heavy isotopes (e.g., deuterium). | Co-elute with the corresponding non-labeled endogenous species, providing the most accurate correction for matrix effects and instrument variability. | Synthesis can be complex and costly. Limited commercial availability for all specific this compound species. | [2] |
| Quantitative Standard (QS) | 1-Alkenyl 2,3-cyclic glycerophosphate | An enzymatically prepared compound used in a radioactive iodine and HPLC-based method. | Enables quantification in methods not relying on mass spectrometry. | Requires handling of radioactive materials and specific enzymatic preparation. | [3] |
Performance of a Validated LC-MS/MS Method
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of multiple choline-related compounds, including phospholipids. The use of isotope-labeled internal standards (PC-d3 and Cho-d3) demonstrated good performance across various matrices.[2]
| Parameter | Result |
| Recovery | 90% - 115% |
| Precision (RSD) | 1.6% - 13% |
Performance of a Validated ¹²⁵I-HPLC Method
An improved and validated ¹²⁵I-HPLC method for the determination of total human serum choline and ethanolamine (B43304) plasmalogens introduced a quantitative standard (QS).
| Parameter | Result | Reference |
| Linearity Range | 5-300 µmol/L | [3] |
| Regression Coefficient (r²) | >0.99 | [3] |
Experimental Protocols
Total Lipid Extraction (Folch Method)
This is a classic and exhaustive method for extracting lipids from biological samples.[4]
Materials:
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Homogenize the tissue sample in a 20-fold volume of 2:1 (v/v) chloroform:methanol mixture.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.
-
Centrifuge at a low speed to separate the mixture into two phases.
-
Carefully remove the upper aqueous phase.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
HILIC LC-MS/MS for Phospholipid Quantification
This method allows for the simultaneous quantification of various choline-related compounds and major phospholipid classes.[2]
Instrumentation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Extraction: Perform a simplified extraction using a homogenized phase of chloroform/methanol/water (1:2:0.8).
-
Internal Standard Spiking: Add isotope-labeled internal standards (e.g., PC-d3 and Cho-d3) to the samples.
-
Dilution: Dilute the extract in methanol for analysis.
-
LC Separation: Separate the phospholipid classes using a HILIC column.
-
MS/MS Detection: Couple the HILIC system to the MS/MS detector operating in positive ion electrospray mode. Utilize a combination of scan modes, including precursor ion scan, neutral loss scan, and multiple reaction monitoring (MRM), for the determination of each compound or class in a single run.
Visualizing the Workflow and Logic
To better illustrate the processes involved in this compound quantification, the following diagrams outline the general experimental workflow and the decision-making process for selecting an internal standard.
Caption: General experimental workflow for this compound quantification.
Caption: Decision tree for internal standard selection in this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement and validation of ¹²⁵I-high-performance liquid chromatography method for determination of total human serum choline and ethanolamine plasmalogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Plasmenylcholine and Phosphatidylcholine Membrane Properties: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between key membrane lipids is paramount for advancements in cellular biology and therapeutic design. This guide provides a comprehensive comparative analysis of the membrane properties of two major choline-containing phospholipids: plasmenylcholine and phosphatidylcholine.
This document delves into the structural distinctions and functional consequences of the vinyl-ether bond in this compound versus the diacyl ester structure of phosphatidylcholine. We will explore their differential impact on membrane fluidity, permeability, lipid raft association, and their roles in cellular signaling, supported by experimental data and detailed methodologies.
Structural Differences at a Glance
Plasmenylcholines are a subclass of glycerophospholipids characterized by a vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone, while phosphatidylcholines possess an acyl (ester) linkage at this position. This seemingly subtle difference in chemical structure leads to significant alterations in the molecular conformation and packing of these lipids within the membrane, profoundly influencing its biophysical properties.
Comparative Data on Membrane Properties
The following tables summarize the key differences in the membrane properties of this compound and phosphatidylcholine based on available experimental data.
| Property | This compound | Phosphatidylcholine | Experimental Technique(s) |
| Membrane Fluidity/Order | Higher order (more rigid) | Lower order (more fluid) | Electron Spin Resonance (ESR), Deuterium Nuclear Magnetic Resonance (²H NMR), Molecular Dynamics Simulations |
| Membrane Thickness | Thicker | Thinner | Molecular Dynamics Simulations, X-ray & Neutron Diffraction |
| Molecular Packing | More compressed and tightly packed | Less tightly packed | Molecular Dynamics Simulations, Nuclear Overhauser Enhancement (NOE) NMR |
| Phase Transition Temp. (Tm) | Generally higher (qualitative) | Generally lower (qualitative) | Differential Scanning Calorimetry (DSC) |
| Water Permeability | Expected to be lower (inferred) | Higher | Osmotic filtration assays, Molecular Dynamics Simulations |
| Lipid Raft Association | Implicated in raft organization | Key component of non-raft domains | Fluorescence Microscopy, Detergent Resistance Assays |
Table 1: Summary of Comparative Membrane Properties
| Parameter | This compound Vesicles | Phosphatidylcholine Vesicles | Reference |
| Order Parameter (S) of 5-doxylstearate at 38°C | 0.592 | 0.487 | [1] |
| Order Parameter (S) of 16-doxylstearate at 38°C | 0.107 | 0.099 | [1] |
Table 2: Quantitative Comparison of Membrane Order using ESR
In-Depth Analysis of Key Membrane Characteristics
Membrane Fluidity and Packing
Experimental evidence from Electron Spin Resonance (ESR) and Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy consistently demonstrates that membranes composed of this compound are more ordered and rigid compared to those made of phosphatidylcholine.[1] For instance, the order parameter (S) for spin-labeled probes is consistently higher in this compound vesicles, indicating restricted motion of the acyl chains.[1] Molecular dynamics simulations corroborate these findings, revealing that the vinyl-ether linkage in plasmalogens leads to a more compressed and thicker lipid bilayer.[2] This increased packing density is a direct consequence of the distinct conformational motif adopted by this compound near the hydrophobic-hydrophilic interface.[3]
Membrane Permeability
While direct comparative quantitative data for water permeability is limited, the increased packing and thickness of this compound-containing membranes suggest a lower permeability to water and small solutes compared to phosphatidylcholine bilayers. Studies on phosphatidylcholine membranes have shown that factors increasing membrane order, such as cholesterol, tend to decrease water permeability.[4] Given that plasmenylcholines inherently form more ordered membranes, a similar effect on reducing permeability can be inferred.
Lipid Raft Formation
Plasmalogens, including this compound, are thought to be important for the organization and stability of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids.[5] Their rigid nature and ability to pack tightly with cholesterol contribute to the formation of these ordered domains. In contrast, phosphatidylcholines, particularly those with polyunsaturated fatty acids, are typically found in the more fluid, non-raft regions of the membrane.
Interaction with Membrane Proteins
The distinct biophysical properties of this compound and phosphatidylcholine membranes can influence the function of integral and peripheral membrane proteins. The increased rigidity and thickness of this compound-rich domains may preferentially recruit or exclude certain proteins, thereby modulating their activity. While specific, direct comparative studies on a wide range of proteins are still emerging, the principle of hydrophobic matching suggests that transmembrane proteins will favor a lipid environment that matches the length of their transmembrane domains.
Roles in Cellular Signaling
Both this compound and phosphatidylcholine are not merely structural components but also active participants in cellular signaling pathways.
Phosphatidylcholine is a well-established precursor for the generation of key second messengers.[6] Upon stimulation by various agonists, phosphatidylcholine can be hydrolyzed by phospholipase D (PLD) to produce phosphatidic acid (PA) and choline, or by phospholipase C (PLC) to yield diacylglycerol (DAG) and phosphocholine.[7][8][9] Both PA and DAG are crucial signaling molecules that activate a cascade of downstream events, including the activation of protein kinase C (PKC) and other signaling proteins.[10][11]
This compound , while also a substrate for phospholipases, has distinct roles in signaling. Due to the vinyl-ether bond, plasmalogens are potent endogenous antioxidants, protecting cells from oxidative stress.[12] Furthermore, the hydrolysis of plasmalogens can release polyunsaturated fatty acids, such as arachidonic acid, which are precursors to eicosanoid signaling molecules.[13] Emerging evidence also suggests that plasmalogens may directly modulate the activity of signaling proteins, including G-protein coupled receptors, by altering the local membrane environment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these findings.
Measurement of Membrane Fluidity by Fluorescence Anisotropy
Principle: This technique measures the rotational diffusion of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value corresponds to restricted motion and thus, a more ordered (less fluid) membrane.
Protocol:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) composed of either this compound or phosphatidylcholine by extrusion.
-
Probe Incorporation: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the vesicles by incubation.
-
Fluorescence Measurement: Measure the fluorescence anisotropy of the DPH-labeled vesicles using a fluorescence spectrophotometer equipped with polarizing filters.
-
Data Analysis: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where I_vv and I_vh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.
Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. The gel-to-liquid crystalline phase transition (Tm) of a lipid bilayer is observed as an endothermic peak.
Protocol:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) of the desired lipid composition (this compound or phosphatidylcholine) in a suitable buffer.
-
DSC Analysis: Load the lipid dispersion into a DSC sample pan and an equal volume of buffer into a reference pan. Scan the samples over a desired temperature range at a constant heating rate (e.g., 1°C/min).
-
Data Analysis: The temperature at the peak of the endothermic transition is taken as the main phase transition temperature (Tm).
Quantitative Analysis of Phospholipids by LC-MS/MS
Principle: Liquid chromatography separates different lipid classes and species, which are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Protocol:
-
Lipid Extraction: Extract total lipids from cells or tissues using a modified Folch or Bligh-Dyer method.
-
Chromatographic Separation: Separate the lipid classes using a suitable liquid chromatography column (e.g., a C18 or HILIC column) with a gradient elution program.
-
Mass Spectrometry Analysis: Perform mass spectrometry in either positive or negative ion mode, using precursor ion scanning or neutral loss scans to specifically detect choline-containing phospholipids. For quantification, use appropriate internal standards for this compound and phosphatidylcholine.
-
Data Analysis: Identify and quantify individual lipid species based on their retention times and mass spectra, and normalize to the internal standards.[5][14][15][16]
Visualizing the Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the biosynthetic and key signaling pathways for this compound and phosphatidylcholine.
References
- 1. Disparate molecular dynamics of this compound and phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Frontiers | Structural Characterization of Natural Yeast Phosphatidylcholine and Bacterial Phosphatidylglycerol Lipid Multilayers by Neutron Diffraction [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skinident.world [skinident.world]
- 7. Phosphatidylcholine is a major source of phosphatidic acid and diacylglycerol in angiotensin II-stimulated vascular smooth-muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phosphatidylcholine pathway of diacylglycerol formation stimulated by phorbol diesters occurs via phospholipase D activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of diacylglycerol by a phospholipase D-phosphatidate phosphatase pathway specific for phosphatidylcholine in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Regulation of phospholipid hydrolysis and second messenger formation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Plasmalogens and Chronic Inflammatory Diseases [frontiersin.org]
- 13. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative and Comparative Investigation of Plasmalogen Species in Daily Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Plasmenylcholine Measurement: Cross-Validation of Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of plasmenylcholines, a key subclass of ether phospholipids (B1166683) implicated in various physiological and pathological processes, is crucial for advancing research in areas such as neurodegenerative diseases, metabolic disorders, and oxidative stress. This guide provides a comprehensive cross-validation of different analytical platforms for plasmenylcholine measurement, offering a comparative analysis of their performance based on published experimental data.
Executive Summary
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of this compound species. Within this framework, two primary chromatographic separation techniques, Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC), are widely employed. This guide delves into the methodologies and performance characteristics of these platforms, providing researchers with the necessary information to select the most appropriate method for their specific research needs. While direct comparative studies across multiple commercial platforms are limited, this guide synthesizes data from various publications to offer a clear overview of the current state of this compound analysis.
Comparative Analysis of Analytical Platforms
The choice between HILIC and RPLC for this compound analysis depends on the specific goals of the study. HILIC separates molecules based on their polarity, which is primarily determined by the headgroup of the phospholipid. This results in the co-elution of lipid species within the same class, simplifying class-specific quantification.[1][2] In contrast, RPLC separates lipids based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acyl chains.[1][2] This allows for the separation of individual molecular species within a lipid class.
Here, we summarize the quantitative performance of LC-MS/MS methods for this compound analysis as reported in the literature.
| Parameter | HILIC-MS/MS | RPLC-MS/MS | Enzymatic Assay | HPLC with Radioactive Iodine |
| Principle | Separation based on headgroup polarity | Separation based on fatty acyl chain hydrophobicity | Specific enzyme-substrate reaction | Detection of radiolabeled iodine bound to the vinyl-ether bond |
| Selectivity | Good for lipid classes, but co-elution of isobars can be a challenge[3] | High for individual molecular species, can separate isomers[1] | Highly specific for the target plasmalogen | Specific for the vinyl-ether bond |
| Sensitivity | High, often reaching femtomole levels[4][5] | High, comparable to HILIC | Moderate | High |
| Quantitative Accuracy | Can be affected by isobaric interferences[3] | Generally high with appropriate internal standards | Good | Good |
| Throughput | Can be high with optimized methods | Generally lower than HILIC due to longer run times for resolving isomers | Can be adapted for high-throughput screening | Lower throughput |
| Instrumentation | LC-MS/MS system | LC-MS/MS system | Plate reader or spectrophotometer | HPLC with a radiation detector |
| Reported Concentration in Human Plasma (PC-Pls) | 0.5 to 13.6 μM for individual species[4][6] | N/A (data often combined with HILIC) | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for this compound analysis using LC-MS/MS, synthesized from multiple sources.[4][6][7][8]
Sample Preparation: Lipid Extraction
A common and efficient method for extracting lipids from biological samples like plasma or tissue homogenates is the methanol (B129727) protein precipitation method.[4]
-
Materials :
-
Methanol (LC-MS grade)
-
Internal standards (e.g., deuterated this compound species)
-
Sample (e.g., 20 µL of plasma)
-
-
Protocol :
-
To 20 µL of plasma, add a solution of internal standards.
-
Add 200 µL of cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
The extract can be directly injected into the LC-MS/MS system or dried down and reconstituted in a suitable solvent.
-
HILIC-MS/MS Analysis
-
Chromatography :
-
Column : A HILIC column (e.g., silica, amide, or diol chemistry).[2][9]
-
Mobile Phase A : Acetonitrile (B52724) with a small percentage of water and an additive like ammonium (B1175870) formate (B1220265) or acetate.
-
Mobile Phase B : Water with a higher percentage of acetonitrile and the same additive.
-
Gradient : A typical gradient starts with a high percentage of organic solvent (e.g., 95% A) and gradually increases the aqueous component (B) to elute the polar lipids.
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Analysis Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion : For plasmenylcholines, this is the [M+H]⁺ or [M+Na]⁺ ion.
-
Product Ion : A characteristic fragment ion for choline-containing phospholipids is m/z 184.0.[10]
-
RPLC-MS/MS Analysis
-
Chromatography :
-
Column : A C18 or C30 reversed-phase column.
-
Mobile Phase A : Water with a small percentage of organic solvent (e.g., acetonitrile/methanol) and an additive like ammonium formate or acetate.
-
Mobile Phase B : A high percentage of organic solvent (e.g., isopropanol/acetonitrile) with the same additive.
-
Gradient : The gradient starts with a higher percentage of the aqueous phase (A) and increases the organic phase (B) to elute lipids based on increasing hydrophobicity.
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry :
-
Ionization and Analysis Modes : Similar to HILIC-MS/MS.
-
Visualizing the Workflow and Pathway
To better understand the analytical process and the biological context of plasmenylcholines, the following diagrams have been generated.
Caption: General experimental workflow for this compound measurement by LC-MS/MS.
Caption: Simplified biosynthesis pathway of plasmenylcholines.
Conclusion
The selection of an analytical platform for this compound measurement should be guided by the specific research question. HILIC-MS/MS offers a robust method for class-specific lipid analysis, while RPLC-MS/MS provides the resolution needed for detailed molecular species identification. Both methods, when properly validated with the use of appropriate internal standards, can deliver accurate and precise quantification of plasmenylcholines. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to establish and validate their own analytical methods for the study of these important bioactive lipids.
References
- 1. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Accurate Determination of Circulatory Lipids Using a Combination of HILIC-MRM and RPLC-PRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 10. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Plasmenylcholine: A Comparative Analysis of Its Antioxidant Capacity Against Other Phospholipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of plasmenylcholine versus other common phospholipids (B1166683), supported by experimental data. It is intended to be a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of phospholipids and the role of oxidative stress in disease.
Plasmalogens, a unique class of phospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, have long been postulated to possess significant antioxidant properties.[1][2][3] Among them, this compound stands out as a key player in cellular defense against oxidative damage. This guide delves into the experimental evidence that substantiates these claims, offering a direct comparison with its diacyl counterparts such as phosphatidylcholine.
Quantitative Comparison of Antioxidant Capacity
While a comprehensive body of research supports the qualitative antioxidant superiority of plasmalogens, direct quantitative comparisons using standardized assays across a range of phospholipids are limited in the literature. However, a key study provides valuable data on the efficiency of various phospholipids in quenching singlet oxygen, a highly reactive oxygen species.
Table 1: Rate Constants of Singlet Oxygen Quenching by Various Phospholipids
| Phospholipid | Rate Constant of Singlet Oxygen Quenching (kq x 10-6 M-1s-1) |
| Plasmenylcholines | |
| PlgPC 16:0/18:1 | 9.8 ± 0.5 |
| PlgPC 18:0/20:4 | 11.0 ± 0.6 |
| Diacyl Phosphatidylcholines | |
| POPC 16:0/18:1 | 0.12 ± 0.01 |
| PAPC 16:0/20:4 | 0.25 ± 0.02 |
Data sourced from a study on the interaction of plasmalogens and their diacyl analogs with singlet oxygen.[1]
The data clearly indicates that plasmenylcholines quench singlet oxygen at a rate that is approximately 80 to 90 times faster than their corresponding diacyl phosphatidylcholine analogs.[1] This remarkable difference underscores the potent antioxidant capacity conferred by the vinyl-ether bond.
The Antioxidant Mechanism of this compound
The superior antioxidant activity of this compound is attributed to its unique vinyl-ether bond at the sn-1 position. This bond is more susceptible to oxidation than the ester bonds found in other phospholipids.[1][2] When targeted by reactive oxygen species (ROS), the vinyl-ether bond is cleaved, effectively neutralizing the ROS. Crucially, the byproducts of this reaction are less toxic and do not propagate the chain reaction of lipid peroxidation, acting as a terminal antioxidant.[2]
Caption: Mechanism of this compound's antioxidant action.
Experimental Protocols
Standardized assays are crucial for the quantitative assessment of antioxidant capacity. Below are detailed methodologies for key experiments applicable to the analysis of phospholipids.
Oxygen Radical Absorbance Capacity (ORAC) Assay for Lipophilic Compounds
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
Principle: A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample. Peroxyl radicals are generated by a radical initiator (e.g., AAPH), which quench the fluorescence. The antioxidant protects the probe from oxidation, and the decay of fluorescence is monitored over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC) relative to a standard antioxidant like Trolox.
Protocol:
-
Sample Preparation: Dissolve lipophilic samples, such as phospholipids, in a suitable organic solvent (e.g., acetone) and then dilute with a buffer to create a working solution.
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare a solution of the radical initiator AAPH in the same buffer.
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phospholipid sample or Trolox standard.
-
Add the fluorescein (B123965) solution to each well and incubate.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) at a constant temperature (e.g., 37°C).
-
-
Data Analysis: Calculate the net AUC for each sample by subtracting the AUC of the blank. Plot the net AUC of the Trolox standards against their concentration to generate a standard curve. Determine the ORAC value of the phospholipid samples in Trolox Equivalents (TE).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the antioxidant capacity.
Protocol:
-
Sample Preparation: Dissolve the phospholipid samples in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Reagent Preparation: Prepare a solution of DPPH in the same solvent.
-
Assay Procedure:
-
Add the phospholipid sample to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined to compare the potency of different phospholipids.
Cellular Antioxidant Assay (CAA)
This assay measures the antioxidant activity of a compound within a cellular environment.
Principle: Cells are loaded with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS. A radical initiator (e.g., AAPH) is used to induce oxidative stress. The antioxidant's ability to prevent the probe's oxidation is measured by the reduction in fluorescence intensity.
Protocol:
-
Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well plate and grow to confluence.
-
Sample and Probe Loading:
-
Treat the cells with the phospholipid samples for a specific duration.
-
Load the cells with DCFH-DA solution.
-
-
Induction of Oxidative Stress: Add the AAPH solution to the cells to generate peroxyl radicals.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Quantify the antioxidant activity by calculating the area under the fluorescence curve and comparing it to a standard antioxidant like quercetin.
Caption: Workflow for comparing phospholipid antioxidant capacity.
Conclusion
The available experimental data, particularly from singlet oxygen quenching studies, strongly supports the superior antioxidant capacity of this compound compared to its diacyl phospholipid counterparts.[1] This enhanced activity is directly linked to the presence of the vinyl-ether bond, which acts as a sacrificial scavenger of reactive oxygen species, thereby protecting other cellular components from oxidative damage without propagating lipid peroxidation.[2] While further quantitative studies employing a broader range of standardized antioxidant assays are warranted to build a more comprehensive comparative profile, the current evidence firmly establishes this compound as a potent endogenous antioxidant with significant therapeutic potential in conditions associated with oxidative stress.
References
- 1. Interaction of plasmalogens and their diacyl analogs with singlet oxygen in selected model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Plasmalogens and Chronic Inflammatory Diseases [frontiersin.org]
- 3. Plasmalogen phospholipids - facts and theses to their antioxidative qualities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the accuracy of plasmenylcholine quantification in complex biological matrices.
For researchers, scientists, and drug development professionals, the accurate quantification of plasmenylcholines in complex biological matrices is paramount for advancing our understanding of their roles in health and disease. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Plasmenylcholines, a subclass of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, are integral components of cellular membranes and are implicated in various physiological processes, including protection against oxidative stress and signal transduction. Their accurate measurement in biological samples such as plasma, serum, and tissues is crucial for investigating their association with pathological conditions like neurodegenerative diseases and metabolic disorders. This guide compares the performance of key analytical techniques used for plasmenylcholine quantification.
Comparative Analysis of Quantification Methods
The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, accuracy, and the nature of the biological matrix. The following tables summarize the quantitative performance of commonly employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with specialized detection, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence-Based Assays.
Table 1: Performance Comparison of this compound Quantification Methods
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation analysis. | 0.008 pmol[1] | 0.01 pmol[1] | High sensitivity and specificity, allows for multiplexed analysis of different lipid species. | Matrix effects can influence accuracy, requires sophisticated instrumentation. |
| HPLC with ¹²⁵I Detection | Separation by HPLC followed by detection of radio-iodinated plasmalogens. | Not explicitly stated in pmol, but high sensitivity reported. | LLOQ for PlsCho: 6 µmol/L[2] | High sensitivity. | Requires handling of radioactive materials, less specific for individual molecular species compared to MS. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Generally lower sensitivity than MS, LOD for choline (B1196258) compounds can be in the low µmol/L range.[3] | Higher than LC-MS/MS, typically in the µmol/L range. | Non-destructive, provides detailed structural information, requires minimal sample preparation. | Lower sensitivity compared to mass spectrometry, potential for signal overlap in complex mixtures. |
| Fluorescence-Based Assays | Derivatization of plasmalogens to produce fluorescent compounds for detection. | Can reach femtomole levels depending on the fluorophore and detection system.[4] | Typically in the nanomolar to picomolar range. | High sensitivity, relatively low cost of instrumentation. | Indirect detection method, potential for non-specific reactions, requires derivatization steps. |
Experimental Protocols
Detailed and validated experimental protocols are critical for obtaining reliable and reproducible quantitative data. Below are summaries of typical methodologies for the most common techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for lipidomics due to its high sensitivity and specificity, enabling the quantification of individual this compound molecular species.
1. Sample Preparation (Lipid Extraction from Plasma):
-
Protein Precipitation and Liquid-Liquid Extraction: A common method involves the precipitation of proteins with a solvent like methanol (B129727) or acetonitrile, followed by a liquid-liquid extraction using a solvent system such as chloroform (B151607)/methanol or methyl-tert-butyl ether (MTBE)/methanol.
-
Procedure:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated this compound analog).
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex and incubate at -20°C for 1 hour.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding chloroform and water (final ratio of chloroform:methanol:water of 2:1:0.8).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).
-
2. LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography using a C18 or C30 column is typically employed to separate different lipid species. A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is used.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of choline-containing lipids. Quantification is often performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each this compound species are monitored.
High-Performance Liquid Chromatography (HPLC) with ¹²⁵I Detection
This method offers high sensitivity for the total quantification of plasmenylcholines and plasmenylethanolamines.
1. Sample Preparation and Derivatization:
-
Lipids are extracted from the biological matrix using a suitable solvent extraction method.
-
The extracted lipids are then reacted with a radioactive iodine reagent (¹²⁵I) which specifically binds to the vinyl-ether bond of plasmalogens.[5]
2. HPLC Analysis:
-
The ¹²⁵I-labeled lipids are separated by HPLC, typically using a normal-phase column.
-
Detection is achieved using a flow-through radioactivity detector that measures the gamma radiation from the ¹²⁵I isotope.[5]
Visualizing the Landscape: Pathways and Workflows
Understanding the biological context and the analytical process is facilitated by clear visual representations. The following diagrams, generated using Graphviz, illustrate the biosynthesis of plasmenylcholines, their potential role in cholesterol regulation, and a typical analytical workflow.
This compound Biosynthesis Pathway
The synthesis of plasmenylcholines is a multi-step process that begins in the peroxisome and is completed in the endoplasmic reticulum. It is intricately linked to the biosynthesis of plasmenylethanolamines.[5][6]
Potential Role of Plasmenylcholines in Cholesterol Regulation
Emerging evidence suggests that plasmalogens, including plasmenylcholines, may play a role in cellular cholesterol homeostasis by influencing the esterification and efflux of cholesterol.[7]
Experimental Workflow for LC-MS/MS Quantification
A standardized workflow is essential for achieving accurate and reproducible results in this compound quantification using LC-MS/MS.
References
- 1. Frontiers | Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift [frontiersin.org]
- 2. Evidence for biosynthesis of this compound from plasmenylethanolamine in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plasmalogen - Wikipedia [en.wikipedia.org]
- 6. plasmalogen biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Deficiency in ethanolamine plasmalogen leads to altered cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of plasmenylcholine levels in healthy versus diseased states.
A comprehensive analysis of plasmenylcholine concentrations reveals significant alterations in various pathological states compared to healthy individuals. This guide provides a comparative overview of these changes, supported by experimental data and detailed methodologies, offering valuable insights for researchers, scientists, and drug development professionals.
Plasmenylcholines, a unique class of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, are integral components of cell membranes, particularly abundant in electrically active tissues such as the heart and brain. Emerging evidence highlights their crucial roles in cellular function, including membrane fluidity, signal transduction, and protection against oxidative stress. Consequently, dysregulation of this compound metabolism has been implicated in the pathophysiology of several diseases. This guide synthesizes current research findings, presenting a comparative study of this compound levels in healthy versus diseased states.
Quantitative Comparison of this compound Levels
Significant reductions in this compound levels have been consistently observed in neurodegenerative and cardiovascular diseases when compared to healthy controls. The following table summarizes key quantitative findings from various studies.
| Disease State | Tissue/Fluid Analyzed | This compound Species | Change Compared to Healthy Controls | Reference |
| Alzheimer's Disease | Prefrontal Cortex | Total this compound | 73% decrease (Control: 4061 nmol/g vs. AD: 1111 nmol/g) | [1] |
| Coronary Artery Disease (Stable) | Plasma | PC(P-33:1), PC(P-33:2), PC(P-33:3), PC(P-35:3) | Significantly lower | [2] |
| Acute Myocardial Infarction | Plasma | PC(P-33:1), PC(P-33:2), PC(P-33:3), PC(P-35:3) | Significantly lower | [2] |
PC(P-XX:Y) denotes a choline (B1196258) plasmalogen with a fatty alcohol of XX carbons and Y double bonds at the sn-1 position and a fatty acid at the sn-2 position.
Experimental Protocols: A Closer Look at Measurement Techniques
The quantification of this compound levels is crucial for understanding their role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with post-column derivatization are the most common and robust methods employed.
Detailed Methodologies
1. Lipid Extraction from Plasma/Serum:
A common preparatory step for both LC-MS/MS and HPLC is the extraction of lipids from biological samples. The Folch method or variations thereof are frequently used.[3]
-
Sample Preparation: 10 µL of plasma or serum is mixed with an internal standard.
-
Solvent Addition: A mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) is added to the sample.
-
Phase Separation: The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous phases.
-
Lipid Collection: The lower organic phase is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for analysis.
2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers high sensitivity and specificity for the analysis of individual this compound species.
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatograph, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) is used to separate the different lipid classes.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Plasmenylcholines are typically ionized using electrospray ionization (ESI) in positive mode.
-
Quantification: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the intact this compound molecule) and a specific product ion (a characteristic fragment) to ensure high selectivity and sensitivity. The peak area of the analyte is compared to that of a known concentration of an internal standard for accurate quantification.
3. Quantification by High-Performance Liquid Chromatography (HPLC) with Radioactive Iodine:
This method is specific for plasmalogens due to the reaction of iodine with the vinyl-ether bond.
-
Lipid Extraction and Separation: Lipids are extracted as described above and separated by HPLC, often using a normal-phase column.
-
Post-Column Reaction: After separation, the column eluate is mixed with a solution containing radioactive iodine (¹²⁵I). The iodine specifically reacts with the vinyl-ether bond of plasmalogens.
-
Detection: The radioactive signal is detected by a flow-through radioactivity detector.
-
Quantification: The amount of radioactivity is proportional to the amount of plasmalogen present. Calibration curves are generated using plasmalogen standards of known concentrations.[4]
Visualizing the Molecular Landscape
To better understand the biological context of this compound, the following diagrams illustrate a general experimental workflow and a key signaling pathway where these lipids play a crucial role.
Plasmenylcholines are implicated in crucial cellular signaling pathways that govern cell survival and proliferation, such as the PI3K/Akt and ERK pathways.
References
Assessing the Specificity of Analytical Methods for Plasmenylcholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Plasmenylcholines, a subclass of choline (B1196258) plasmalogens, are unique glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] These molecules are integral components of cellular membranes, particularly in the heart and brain, and are implicated in protecting cells from oxidative stress, signal transduction, and modulating membrane dynamics.[2][3][4] However, the structural similarity of plasmenylcholine to its diacyl (phosphatidylcholine) and alkyl-ether (plasmanylcholine) analogs presents a significant analytical challenge.[5][6] The accurate quantification and specific detection of this compound are crucial for understanding its role in health and disease.
This guide provides an objective comparison of the primary analytical methods used to assess this compound, with a focus on their specificity. It includes supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Analytical Methods
The specificity, sensitivity, and complexity of analytical methods for this compound vary significantly. The choice of method depends on the research question, sample availability, and the required level of structural detail.
| Method | Principle of Detection | Specificity & Differentiation Capabilities | Sensitivity | Sample Prep | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio and fragmentation pattern analysis. | High. Can differentiate plasmenyl-, plasmanyl-, and diacyl-species through specific fragmentation strategies (e.g., precursor ion or neutral loss scans) and chromatographic separation.[7][8] Can resolve molecular species. | Femtomole levels.[7] | Moderate. Lipid extraction from plasma or tissue is required.[9] | High sensitivity and specificity; provides detailed structural information on fatty acyl chains.[5][10] | Requires specialized instrumentation; potential for isotopic interference between plasmenyl and plasmanyl species.[5] |
| HPLC-UV/ELSD | Separation by high-performance liquid chromatography with detection via UV absorbance or evaporative light scattering. | Moderate to High. Specificity depends on the column and mobile phase. Diol columns with specific gradients can separate intact plasmalogens from their diacyl analogues.[1][11] Acid hydrolysis can be used for confirmation.[1] | Nanogram to microgram levels. | Moderate. Lipid extraction is necessary. | Relatively accessible instrumentation; reliable for quantifying phospholipid classes.[11] | Lower sensitivity than MS; UV detection is limited by the absence of strong chromophores; ELSD is not linear. Co-elution can be an issue.[12] |
| NMR Spectroscopy | Detection of specific nuclei (³¹P, ¹H) based on their chemical shifts in a magnetic field. | High. ³¹P NMR can distinguish phospholipid headgroups.[13][14] ¹H NMR can identify the characteristic vinyl-ether bond protons of plasmalogens.[5] | Microgram to milligram levels. | Minimal. Lipid extraction is required. | Non-destructive; provides unambiguous structural information; requires no standards for relative quantification.[13][15] | Low sensitivity compared to MS; can be difficult to resolve signals in complex mixtures without 2D techniques.[13] |
| Enzyme-Based Assays | Enzymatic reactions generate a product (e.g., H₂O₂) that is measured colorimetrically or fluorometrically. | Variable. Specificity depends on the enzymes used. Assays typically measure total choline after hydrolysis, not specifically this compound.[16][17] | Micromolar range.[17] | Minimal to moderate. May require hydrolysis steps. | High-throughput; can be used with automatic analyzers; simple and rapid.[16] | Indirect detection; often measures total class rather than specific subclasses like plasmalogens; cross-reactivity can be an issue.[16] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of this compound is essential for a comprehensive understanding.
References
- 1. stop-alz.com [stop-alz.com]
- 2. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift [frontiersin.org]
- 4. Plasmalogen - Wikipedia [en.wikipedia.org]
- 5. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatograph… [ouci.dntb.gov.ua]
- 11. Separation of phospholipids by high-performance liquid chromatography: all major classes, including ethanolamine and choline plasmalogens, and most minor classes, including lysophosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. 1H NMR as a release methodology for the analysis of phospholipids and other constituents in infant nutrition - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. An enzymatic assay for lysophosphatidylcholine concentration in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
A Comparative Analysis of the Biophysical Properties of Plasmenylcholine and Its Diacyl Analogue, Phosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biophysical properties of plasmenylcholine and its diacyl analogue, phosphatidylcholine. Understanding the distinct characteristics of these two major phospholipid classes is crucial for research in membrane biology, oxidative stress, and the development of therapeutics targeting lipid-dependent signaling pathways. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological and experimental processes.
Data Presentation: Biophysical Property Comparison
The structural difference between this compound and phosphatidylcholine—the presence of a vinyl-ether bond at the sn-1 position in this compound versus an ester bond in phosphatidylcholine—confers distinct biophysical properties to the membranes they constitute. These differences impact membrane fluidity, packing, thickness, and stability.
| Property | This compound | Phosphatidylcholine (Diacyl Analogue) | Key Findings |
| Molecular Conformation | The proximal portion of the sn-2 aliphatic chain is nearly coplanar and parallel to the sn-1 aliphatic chain.[1] | The proximal portion of the sn-2 acyl chain is bent.[1] | The vinyl-ether bond in this compound leads to a more compact and ordered conformation at the hydrophobic-hydrophilic interface.[1][2] |
| Membrane Packing & Area | Forms more compressed and condensed lipid bilayers.[2][3] Smaller cross-sectional area.[2] | Forms less condensed bilayers. | The vinyl-ether linkage in this compound allows for tighter packing of the acyl chains.[2] |
| Membrane Thickness | Forms thicker lipid bilayers.[2][3] | Forms thinner lipid bilayers. | The more ordered and extended conformation of this compound contributes to an increased bilayer thickness.[2] |
| Membrane Fluidity/Rigidity | Increases membrane rigidity and order.[4][2][3][5] | Contributes to a more fluid membrane state compared to this compound. | Electron Spin Resonance (ESR) and Deuterium Magnetic Resonance (²H NMR) studies show a higher order parameter for this compound-containing membranes.[5] |
| Oxidative Stability | More susceptible to oxidation by reactive oxygen species (ROS), particularly singlet oxygen.[6] The vinyl-ether bond is a primary target for oxidation.[3][7] | More stable against oxidation compared to this compound.[6] | The vinyl-ether bond of plasmalogens makes them potent scavengers of ROS, thereby protecting other membrane components from oxidative damage.[3][6] The rate constant for quenching singlet oxygen is an order of magnitude higher for this compound than its diacyl analogue.[6] |
| Interaction with Cholesterol | Vesicle size significantly increases with 30 mol% cholesterol.[8] Does not form unilamellar vesicles with 50 mol% cholesterol upon sonication.[8] | Vesicle size is not significantly affected by 30 mol% cholesterol but increases with 50 mol%.[8] | These lipids exhibit different interactions with cholesterol, which has implications for membrane domain formation and stability. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biophysical properties of this compound and phosphatidylcholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular conformation and order parameters of phospholipids (B1166683) in a bilayer.
Methodology:
-
Sample Preparation: Small unilamellar vesicles (SUVs) of either this compound or phosphatidylcholine are prepared. For comparative studies, binary mixtures with cholesterol at varying molar percentages can also be prepared.[5] Deuterium-labeled phospholipids are often used for ²H NMR experiments.
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Data Acquisition:
-
For conformational analysis, Truncated Driven Nuclear Overhauser Enhancement (TOE) experiments are performed to determine internuclear distances.[1] This provides insights into the spatial proximity of different parts of the molecule.
-
For dynamics, ²H NMR spectroscopy is used to measure the order parameter (S) of specific C-D bonds along the acyl chains.[5] The spin-lattice relaxation times (T1) can also be measured to probe molecular motion.[5]
-
-
Data Analysis: The internuclear distances from TOE are used to build conformational models.[1] The quadrupolar splitting in ²H NMR spectra is used to calculate the order parameter, which reflects the motional restriction of the acyl chains.
Electron Spin Resonance (ESR) Spectroscopy
Objective: To measure membrane fluidity and order.
Methodology:
-
Sample Preparation: Vesicles are prepared with a small amount of a spin-labeled lipid probe (e.g., 5-doxylstearate or 16-doxylstearate).[5] These probes have a nitroxide radical that gives an ESR signal.
-
Instrumentation: An ESR spectrometer is used.
-
Data Acquisition: ESR spectra are recorded at various temperatures. The spectra are sensitive to the rotational motion of the spin label.
-
Data Analysis: The order parameter (S) is calculated from the hyperfine splitting in the ESR spectrum. A larger order parameter indicates a more ordered and less fluid membrane. The ratio of the low-field to the midfield peak height can also be used as an indicator of molecular motion.[5]
X-ray Diffraction
Objective: To determine the structure and dimensions of lipid bilayers, such as thickness and molecular surface area.[8][9]
Methodology:
-
Sample Preparation: Oriented multilayer stacks or vesicle dispersions of the lipids are prepared.
-
Instrumentation: An X-ray diffractometer with a suitable detector is used.
-
Data Acquisition: X-ray scattering patterns are collected. Small-angle X-ray scattering (SAXS) is used to determine the bilayer thickness, and wide-angle X-ray scattering (WAXS) provides information about the packing of the acyl chains.
-
Data Analysis: The lamellar repeat distance is determined from the position of the diffraction peaks. Combined with measurements of the partial specific volume of the lipids, the bilayer thickness and the area per molecule can be calculated.[8]
Time-Resolved Singlet Oxygen Phosphorescence Detection
Objective: To measure the rate of interaction of singlet oxygen with lipids.
Methodology:
-
Sample Preparation: Lipids are dissolved in a suitable solvent (e.g., carbon tetrachloride) or incorporated into liposomes. A photosensitizer (e.g., rose bengal) is added to generate singlet oxygen upon irradiation.[6]
-
Instrumentation: A laser flash photolysis setup with a near-infrared detector is used to monitor the phosphorescence of singlet oxygen at 1270 nm.
-
Data Acquisition: The decay of the singlet oxygen phosphorescence is measured in the presence and absence of the lipid quencher.
-
Data Analysis: The rate constant for the quenching of singlet oxygen by the lipid is determined from the change in the decay rate.[6]
Signaling Pathways and Experimental Workflows
Phosphatidylcholine Biosynthesis and Signaling
Phosphatidylcholine is a central molecule in lipid metabolism, serving as a structural component of membranes and a precursor for various signaling molecules.[10][11] Its synthesis primarily occurs through the Kennedy pathway.[10][12][13] Phosphatidylcholine can be hydrolyzed by phospholipases to generate second messengers like diacylglycerol (DAG) and phosphatidic acid (PA), which are involved in numerous signaling cascades, including cell proliferation and survival.[10][14]
Caption: Phosphatidylcholine synthesis via the Kennedy pathway and its role as a source of signaling molecules.
Plasmalogen Biosynthesis and Signaling Roles
Plasmalogen biosynthesis is a more complex process that begins in peroxisomes and is completed in the endoplasmic reticulum.[7][15] this compound is primarily formed from plasmenylethanolamine.[15][16] Plasmalogens are implicated in protecting cells from oxidative stress and are involved in signaling pathways, though these are less well-defined than those for phosphatidylcholine.[17] They can act as a source of signaling mediators and their unique structure influences membrane domains involved in signal transduction.[17]
Caption: Overview of plasmalogen biosynthesis and its roles in antioxidant defense and membrane signaling.
Experimental Workflow: Comparative Analysis of Membrane Fluidity
This workflow outlines the steps for comparing the membrane fluidity of vesicles composed of this compound and phosphatidylcholine using ESR spectroscopy.
Caption: Workflow for comparing membrane fluidity of this compound and phosphatidylcholine vesicles.
References
- 1. This compound and phosphatidylcholine membrane bilayers possess distinct conformational motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biophysical properties of ethanolamine plasmalogens revealed by atomistic molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Disparate molecular dynamics of this compound and phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of plasmalogens and their diacyl analogs with singlet oxygen in selected model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift [frontiersin.org]
- 8. Effect of cholesterol on vesicle bilayer geometry of choline plasmalogen and comparison with dialkyl-, alkylacyl- and diacyl-glycerophosphocholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Synthesis of Phosphatidylcholine in the ER Membrane [jove.com]
- 14. Frontiers | Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells [frontiersin.org]
- 15. Plasmalogen - Wikipedia [en.wikipedia.org]
- 16. Evidence for biosynthesis of this compound from plasmenylethanolamine in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Throughput Plasmenylcholine Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of plasmenylcholine with an alternative, conceptual high-throughput fluorescence-based assay. The performance of these methods is evaluated based on key validation parameters, with supporting experimental protocols detailed below.
Introduction
Plasmenylcholines are a unique class of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Emerging research has implicated these lipids in various physiological and pathological processes, including cellular signaling, membrane structure, and oxidative stress. Accurate and efficient quantification of plasmenylcholines is crucial for advancing our understanding of their biological roles and for the development of novel therapeutics. This guide compares a validated high-throughput LC-MS/MS approach with a conceptual high-throughput fluorescence-based assay, providing researchers with the information needed to select the most appropriate method for their experimental needs.
Data Presentation: A Comparative Analysis
The following table summarizes the performance characteristics of the two primary methods for this compound quantification.
| Validation Parameter | High-Throughput LC-MS/MS Assay | Conceptual High-Throughput Fluorescence Assay | Traditional HPLC-UV/FLD Assay |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 80-120% |
| Precision (%RSD) | <15% | <20% | <20% |
| Limit of Quantification (LOQ) | Low nM range | Mid-to-high nM range | High nM to low µM range |
| Specificity | High (mass-based) | Moderate (enzyme-dependent) | Low to moderate |
| Throughput (samples/day) | ~200-400 | >1000 | ~50-100 |
| Matrix Effect | Can be significant; requires internal standards | Can be significant; requires controls | Moderate |
Experimental Protocols
High-Throughput LC-MS/MS Assay for this compound Quantification
This method offers high specificity and sensitivity for the quantification of various this compound species.
a. Sample Preparation (Lipid Extraction)
-
To 50 µL of plasma or cell lysate, add 200 µL of ice-cold methanol (B129727) containing a mixture of internal standards (e.g., deuterated this compound species).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the upper organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A rapid gradient from 40% to 100% B over 3 minutes, followed by a 1-minute hold at 100% B and a 1-minute re-equilibration.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor for the specific precursor-to-product ion transitions for each this compound species and their corresponding internal standards. A common transition for the choline (B1196258) headgroup is the neutral loss of m/z 183.
-
Conceptual High-Throughput Fluorescence-Based Assay
This conceptual method leverages the specificity of a hypothetical this compound-specific phospholipase C and the sensitivity of the Amplex Red fluorescence assay for high-throughput screening.
a. Principle
-
A specific phospholipase C cleaves this compound to produce phosphocholine (B91661) and a diacylglycerol analog.
-
Alkaline phosphatase hydrolyzes phosphocholine to choline.
-
Choline oxidase oxidizes choline, producing hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin, which can be measured.
b. Assay Protocol (96-well or 384-well plate format)
-
Add 20 µL of extracted lipid sample (reconstituted in assay buffer) to each well.
-
Prepare a reaction mixture containing:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂)
-
This compound-specific Phospholipase C (hypothetical enzyme)
-
Alkaline Phosphatase (1 U/mL)
-
Choline Oxidase (0.2 U/mL)
-
Horseradish Peroxidase (1 U/mL)
-
Amplex Red Reagent (100 µM)
-
-
Add 80 µL of the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Quantify this compound concentration by comparing the fluorescence signals to a standard curve generated with known concentrations of a this compound standard.
Visualizations
Caption: Workflow for high-throughput this compound quantification by LC-MS/MS.
Caption: A simplified signaling cascade initiated by the hydrolysis of this compound.
A Researcher's Guide to Evaluating Plasmenylcholine Assays: Linearity and Detection Range
For researchers, scientists, and drug development professionals, the accurate quantification of plasmenylcholine is crucial for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of common assay methods, focusing on their linearity and detection range to aid in the selection of the most appropriate technique for your research needs.
Plasmenylcholines are a specific type of plasmalogen, a class of ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Their unique structure imparts distinct chemical properties and biological functions, including roles in membrane structure, cell signaling, and antioxidant defense. Consequently, the precise measurement of this compound levels is of significant interest in fields ranging from neuroscience to cardiovascular research.
This guide delves into the performance characteristics of key analytical methods, presenting quantitative data in accessible tables and detailing the experimental protocols. Furthermore, visual diagrams of the this compound biosynthesis pathway and a relevant signaling cascade are provided to offer a comprehensive contextual understanding.
Comparison of this compound Assay Performance
The selection of an appropriate assay for this compound quantification depends on several factors, including the required sensitivity, the sample matrix, and the desired throughput. Below is a comparison of commonly employed methods with a focus on their linearity and detection range.
| Assay Method | Principle | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Specificity |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of specific molecular species. | 0.15 nM - 625 nM (for PE-P) | LOQ: 0.6 nM (for PE-P) | Medium | High (can distinguish molecular species) |
| ¹²⁵I-HPLC | Post-labeling of the vinyl-ether bond with radioactive iodine followed by HPLC separation and detection. | 5 µM - 300 µM | Not explicitly stated | Low | High for vinyl-ether containing lipids |
| Colorimetric Assays | Enzymatic reactions leading to a colored product, often targeting the choline (B1196258) headgroup. | 1 µM - 100 µM (for choline) | Not explicitly stated for this compound | High | Low (detects total choline or phosphatidylcholine) |
| Fluorometric Assays | Enzymatic reactions leading to a fluorescent product, often targeting the choline headgroup. | 0.2 µM - 10 µM (for choline) | Not explicitly stated for this compound | High | Low (detects total choline or phosphatidylcholine) |
| ELISA | Antibody-based detection, typically targeting the choline headgroup. | 15.63 - 1000 pg/mL (for acetylcholine) | Not explicitly stated for this compound | High | Moderate to Low (depends on antibody specificity) |
Note: Data for colorimetric, fluorometric, and ELISA methods are often for total choline or phosphatidylcholine and may not be specific for this compound. Validation for this compound detection is recommended.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of key experimental protocols for the discussed assay methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and sensitivity for the quantification of individual this compound molecular species.
1. Lipid Extraction:
-
Lipids are extracted from biological samples (e.g., plasma, tissue homogenates) using a modified Bligh-Dyer or Folch method with a solvent system like chloroform/methanol.
-
Internal standards (e.g., deuterated plasmalogen species) are added during the extraction process for accurate quantification.
2. Chromatographic Separation:
-
The extracted lipids are separated using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).
-
A C18 or a specialized lipid analysis column is commonly used.
-
The mobile phase typically consists of a gradient of solvents such as acetonitrile, methanol, and water with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.
3. Mass Spectrometric Detection:
-
The separated lipids are ionized using electrospray ionization (ESI) in positive ion mode.
-
Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for each this compound species and the internal standard. For example, a characteristic neutral loss of the choline headgroup (m/z 184) is often used.
4. Data Analysis:
-
The peak areas of the analyte and the internal standard are used to calculate the concentration of each this compound species based on a calibration curve.
¹²⁵I-High-Performance Liquid Chromatography (¹²⁵I-HPLC)
This method relies on the specific reaction of iodine with the vinyl-ether bond of plasmalogens.
1. Lipid Extraction:
-
Lipids are extracted from the sample as described for LC-MS/MS.
2. Iodination Reaction:
-
The extracted lipids are incubated with a solution of radioactive iodine (¹²⁵I), which covalently binds to the vinyl-ether bond of plasmalogens.
3. HPLC Separation:
-
The iodinated lipids are separated by reverse-phase HPLC.
-
The mobile phase composition is optimized to separate different lipid classes.
4. Detection:
-
The eluting radioactive lipids are detected using a gamma counter.
5. Quantification:
-
The amount of this compound is quantified by comparing the peak area of the sample to that of a known standard. A study reported linearity over a concentration range of 5–300 μmol/L for plasmalogens using this method.[1]
Colorimetric and Fluorometric Assays
These high-throughput methods are generally based on the detection of the choline headgroup and are not specific for this compound.
1. Sample Preparation:
-
Samples are prepared according to the kit manufacturer's instructions, which may involve dilution or extraction steps.
2. Enzymatic Reaction:
-
Phospholipase D (PLD) is used to hydrolyze phosphatidylcholine (including this compound) to choline and phosphatidic acid.
-
Choline oxidase then oxidizes choline, producing hydrogen peroxide (H₂O₂).
-
In the presence of a peroxidase, H₂O₂ reacts with a chromogenic or fluorogenic probe to produce a colored or fluorescent product.
3. Detection:
-
The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader.
4. Quantification:
-
The concentration of phosphatidylcholine is determined by comparing the signal from the sample to a standard curve prepared with a known concentration of phosphatidylcholine.
Visualizing the Molecular Landscape
Understanding the biosynthesis and signaling involvement of this compound provides a crucial context for its quantification. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: Biosynthesis pathway of this compound.
Caption: Simplified signaling pathway involving this compound.
Conclusion
The quantification of this compound is a critical aspect of lipid research, with various methods available to suit different experimental needs. LC-MS/MS stands out for its high specificity and sensitivity in analyzing individual molecular species. While commercially available colorimetric, fluorometric, and ELISA kits offer high-throughput options, their specificity for the unique vinyl-ether bond of this compound requires careful validation. Researchers should consider the trade-offs between specificity, sensitivity, throughput, and cost when selecting an assay. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting studies focused on the important roles of this compound in health and disease.
References
The Differential Roles of Plasmenylcholine and Sphingomyelin in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular communication, lipids are far more than simple structural components of membranes. They are dynamic players, acting as second messengers and modulating the function of membrane-associated proteins. Among the vast array of lipid species, plasmenylcholine and sphingomyelin (B164518) stand out for their significant and distinct roles in orchestrating cellular signaling pathways. This guide provides a comprehensive comparison of their functions, supported by experimental data and detailed methodologies, to aid researchers in understanding their nuanced contributions to cellular physiology and pathology.
At a Glance: Key Distinctions in Signaling Roles
| Feature | This compound | Sphingomyelin |
| Primary Signaling Role | Source of polyunsaturated fatty acids (e.g., arachidonic acid) for eicosanoid synthesis; regulation of ferroptosis.[1][2] | Precursor to the second messenger ceramide, a key regulator of apoptosis, cell cycle arrest, and senescence.[3][4][5] |
| Key Signaling Pathway | Release of arachidonic acid by phospholipase A2, leading to the production of prostaglandins (B1171923) and leukotrienes.[1] | Hydrolysis by sphingomyelinase to generate ceramide, which activates downstream effector proteins.[4][5][6] |
| Cellular Localization | Enriched in the heart, smooth muscle, and nervous tissue.[7][8] | Abundant in the plasma membrane, particularly in the outer leaflet, and a key component of lipid rafts.[9][10] |
| Associated Cell Fates | Primarily linked to ferroptosis, a form of iron-dependent programmed cell death.[1] | Strongly associated with apoptosis, a form of programmed cell death crucial for tissue homeostasis.[3][11] |
Quantitative Insights: Cellular and Tissue Distribution
The relative abundance of this compound and sphingomyelin varies significantly across different cell types and tissues, reflecting their specialized functions.
Table 1: Comparative Abundance of this compound and Sphingomyelin
| Lipid | Tissue/Cell Type | Concentration/Abundance | Reference |
| This compound | Human Heart | Constitutes nearly 30-40% of choline (B1196258) glycerophospholipids. | [12] |
| Human Brain | Lower abundance compared to plasmenylethanolamine. | [8] | |
| HL-60 Cells | Biosynthesis from plasmenylethanolamine has been demonstrated. | [13] | |
| Sphingomyelin | Mammalian Tissues | Ranges from 2 to 15% of total phospholipids. | [9] |
| Nerve Tissues, Red Blood Cells, Ocular Lenses | Higher concentrations are observed in these tissues. | [9] | |
| Jurkat, HT-29, MDA-MB-231, Fibroblast cell lines | Approximately 3 mol% in the plasma membrane. | [5] | |
| Nerve Cells | Can be as high as 15 mol% in the plasma membrane. | [5] |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound and sphingomyelin are distinct, leading to different cellular outcomes.
This compound Signaling Pathway
This compound primarily acts as a reservoir for polyunsaturated fatty acids (PUFAs), such as arachidonic acid. Upon cellular stimulation, phospholipase A2 (PLA2) cleaves the ester bond at the sn-2 position, releasing arachidonic acid. This free fatty acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of potent signaling molecules called eicosanoids, including prostaglandins and leukotrienes, which are involved in inflammation and immunity.[1] Furthermore, the peroxidation of PUFA-containing plasmalogens is a critical driver of ferroptosis.[1]
Sphingomyelin Signaling Pathway
The sphingomyelin signaling pathway is a well-established cascade initiated by the hydrolysis of sphingomyelin into ceramide and phosphocholine, a reaction catalyzed by the enzyme sphingomyelinase (SMase).[4][6] Ceramide acts as a critical second messenger, mediating a wide range of cellular responses, most notably apoptosis. It can activate various downstream targets, including protein kinases and phosphatases, leading to the activation of caspase cascades and ultimately, programmed cell death.[3][11]
Role in Lipid Rafts
Both this compound and sphingomyelin are found in lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[14] These rafts serve as organizing centers for the assembly of signaling molecules.
-
Sphingomyelin is a cornerstone of lipid raft structure. Its interaction with cholesterol is a primary driving force for the formation of these ordered domains.[15] By concentrating or excluding specific proteins, sphingomyelin-rich rafts play a crucial role in modulating signal transduction.[16][17] For instance, the localization of receptors and signaling effectors within these domains can enhance the efficiency of signaling cascades.[14]
-
This compound's role in lipid rafts is less defined but is thought to be important for the organization and stability of these microdomains.[18] The unique vinyl-ether bond of plasmalogens can influence membrane fluidity and packing, which in turn can affect the function of raft-associated proteins.[19][20]
Experimental Protocols
Accurate quantification and analysis of this compound and sphingomyelin are crucial for understanding their roles in cell signaling.
Quantification of Sphingomyelin
Several methods are available for the quantification of sphingomyelin, including enzymatic assays coupled with colorimetric or fluorometric detection, and mass spectrometry-based approaches.
Protocol: Enzymatic Quantification of Sphingomyelin in Cultured Cells
This protocol is based on the principle of hydrolyzing sphingomyelin to ceramide and phosphorylcholine (B1220837) by sphingomyelinase, followed by a series of enzymatic reactions that produce a quantifiable colorimetric or fluorometric signal. Several commercial kits are available based on this principle.[10][21][22]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Sphingomyelin Quantification Assay Kit (e.g., from Abcam, Sigma-Aldrich, or Cell Biolabs) containing:
-
Assay Buffer
-
Sphingomyelinase
-
Enzyme Mix (containing choline oxidase and peroxidase)
-
Probe (e.g., OxiRed™)
-
Sphingomyelin Standard
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a serial dilution of the Sphingomyelin Standard in Assay Buffer according to the kit's instructions to generate a standard curve.[21]
-
-
Assay Reaction:
-
Incubation and Measurement:
-
Calculation:
-
Subtract the background reading (from a blank well) from all readings.
-
Plot the standard curve and determine the concentration of sphingomyelin in the samples based on their absorbance/fluorescence values.[22]
-
Analysis of this compound
Quantification of this compound is more challenging due to the lability of the vinyl-ether bond. Methods often involve acid hydrolysis to release a specific aldehyde, which can then be derivatized and quantified by HPLC or GC-MS.[23][24] Modern lipidomics approaches using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now the preferred method for accurate and specific quantification of this compound molecular species.[25]
Protocol Outline: LC-MS/MS-based Quantification of this compound
This method provides high specificity and sensitivity for the analysis of different this compound species.
Materials:
-
Biological sample (cells, tissue, or plasma)
-
Internal standards (deuterated or 13C-labeled this compound species)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Lipid Extraction:
-
Homogenize the sample in the presence of internal standards.
-
Perform a lipid extraction using a method such as the Bligh and Dyer or Folch procedure.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample onto a suitable LC column (e.g., C18) for separation of lipid species.
-
-
MS/MS Detection:
-
Analyze the eluted lipids using a tandem mass spectrometer operating in a specific mode, such as multiple reaction monitoring (MRM), to detect precursor and product ions specific to this compound species.
-
-
Quantification:
-
Quantify the amount of each this compound species by comparing its peak area to that of the corresponding internal standard.
-
Conclusion
This compound and sphingomyelin, while both integral components of cellular membranes, exhibit remarkably different and specific roles in cell signaling. Sphingomyelin, through its metabolite ceramide, is a central player in the regulation of apoptosis and other fundamental cellular processes. In contrast, this compound's signaling function is primarily tied to its role as a source of arachidonic acid for eicosanoid production and its involvement in ferroptosis. Understanding these distinct signaling paradigms is essential for researchers and drug development professionals seeking to target lipid metabolic pathways for therapeutic intervention in a variety of diseases, from cancer to neurodegenerative disorders. The methodologies outlined in this guide provide a starting point for the precise investigation of these critical signaling lipids.
References
- 1. Lipidomic analysis of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipidomics Pathway Analysis: Unraveling Cellular Lipid Metabolism and Signaling - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Plasmalogen - Wikipedia [en.wikipedia.org]
- 13. Evidence for biosynthesis of this compound from plasmenylethanolamine in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid raft - Wikipedia [en.wikipedia.org]
- 15. Assessing the Nature of Lipid Raft Membranes | PLOS Computational Biology [journals.plos.org]
- 16. Regulation of Cell Migration by Sphingomyelin Synthases: Sphingomyelin in Lipid Rafts Decreases Responsiveness to Signaling by the CXCL12/CXCR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift [frontiersin.org]
- 21. content.abcam.com [content.abcam.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validating Plasmenylcholine Extraction: A Comparative Guide to Ensuring Reproducibility and Robustness
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of plasmenylcholines is paramount. These ether phospholipids (B1166683) play crucial roles in cellular signaling and have been implicated in various disease states. The foundation of dependable analysis lies in the extraction protocol. This guide provides a comprehensive comparison of two widely used methods for plasmenylcholine extraction—the classic Folch method and the more modern methyl-tert-butyl ether (MTBE) protocol—with a focus on validating their reproducibility and robustness.
The selection of an appropriate extraction method is a critical step that significantly influences the outcome of lipidomic studies. An ideal protocol should offer high recovery of the target analytes, minimal co-extraction of interfering substances, and consistent performance across different samples and experimental conditions. Here, we delve into the specifics of the Folch and MTBE methods, presenting experimental data to support their evaluation.
Comparative Analysis of Extraction Protocols
The choice between the Folch and MTBE methods often depends on a balance of factors including extraction efficiency, reproducibility, sample throughput, and safety considerations. While the Folch method has long been considered a "gold standard" in lipid extraction, the MTBE method has gained popularity as a less toxic and more high-throughput-friendly alternative.[1][2]
Below is a summary of their performance characteristics for this compound extraction, drawing from studies on plasmalogens and broader lipid classes where specific this compound data is limited.
| Parameter | Folch Method | MTBE Method | Key Considerations |
| Recovery of Plasmalogens | Generally high for a broad range of lipids, including phospholipids.[2] Specific recovery for plasmenylcholines is expected to be high, though quantitative data is scarce. | Comparable or even better recovery for many lipid classes, including plasmenylethanolamines (a closely related plasmalogen).[3] Some studies suggest lower recovery for certain polar lipids compared to Folch.[4] | The addition of internal standards is crucial to compensate for any potential loss during extraction with either method.[4] |
| Reproducibility (CV%) | Exhibits good reproducibility for most lipid classes. Median intra-assay CV% for phospholipids is generally low.[5] | Can achieve high reproducibility, with some studies showing a lower median CV% compared to the Folch method for certain lipid classes.[5] However, the volatility of MTBE can sometimes impact reproducibility if not handled carefully.[5] | A lower coefficient of variation (CV) indicates higher reproducibility. A CV of less than 15-20% is generally considered acceptable in lipidomics. |
| Robustness | The protocol is well-established, but variations in the chloroform-to-methanol ratio and the washing step can affect outcomes. | The protocol is sensitive to the ratio of MTBE to methanol (B129727) and water. Variations can impact phase separation and lipid recovery. | Robustness testing by systematically varying parameters like sample volume, solvent ratios, and incubation times is essential to validate a protocol for a specific application. |
| Safety and Throughput | Utilizes chloroform (B151607), a toxic and carcinogenic solvent, requiring handling in a fume hood. The lower organic phase can be more challenging to collect in high-throughput workflows.[5] | Employs the less toxic MTBE. The upper organic phase is easier to collect, making it more amenable to automation and high-throughput applications.[3] | For large-scale studies, the safety and ease of automation offered by the MTBE method are significant advantages. |
Detailed Experimental Protocols
Accurate and reproducible results begin with a well-defined protocol. Below are the detailed methodologies for the Folch and MTBE extraction procedures.
Folch Lipid Extraction Protocol
This method relies on a biphasic solvent system of chloroform and methanol to extract lipids from biological samples.
-
Homogenization: Homogenize the tissue sample in a chloroform/methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate. Vortex briefly and centrifuge at low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.
-
Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.
-
Washing (Optional): To remove non-lipid contaminants, the interface can be gently washed with a methanol/water (1:1, v/v) solution without disturbing the lower phase.
-
Drying: The collected chloroform phase is dried under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent for subsequent analysis.
MTBE Lipid Extraction Protocol
This protocol offers a safer and more streamlined alternative to the Folch method.
-
Sample Preparation: To a 200 µL sample, add 1.5 mL of methanol and vortex.
-
Lipid Extraction: Add 5 mL of MTBE and shake for 1 hour at room temperature.
-
Phase Separation: Induce phase separation by adding 1.25 mL of water. After 10 minutes of incubation, centrifuge at 1,000 x g for 10 minutes.
-
Lipid Collection: The upper MTBE phase, containing the lipids, is collected.
-
Re-extraction (Optional): The lower aqueous phase can be re-extracted with an additional volume of MTBE to improve the recovery of lipids.
-
Drying: The collected MTBE phase is dried under a stream of nitrogen.
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for analysis.
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the biological context of plasmenylcholines, the following diagrams are provided.
Figure 1: Generalized workflow for the extraction of plasmenylcholines from biological samples.
References
- 1. Advances in Lipid Extraction Methods—A Review | MDPI [mdpi.com]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
A Comparative Guide to the Lipidomics of Plasmenylcholine and Other Ether Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plasmenylcholine and other ether lipids, focusing on their structural differences, quantitative distribution, and roles in cellular signaling. It is intended to be a valuable resource for researchers in the fields of lipidomics, cell biology, and drug discovery.
Introduction to Ether Lipids
Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester linkage found in diacyl phospholipids (B1166683).[1] This structural difference confers unique physicochemical properties and biological functions to these molecules. The two main subclasses of ether phospholipids are plasmanyl lipids, which have an O-alkyl ether linkage, and plasmenyl lipids (plasmalogens), which possess an O-alk-1'-enyl ether linkage (a vinyl ether bond).[2]
This guide will focus on the choline- and ethanolamine-containing ether lipids, with a particular emphasis on a comparative analysis of:
-
This compound (PC-P): A plasmalogen with a choline (B1196258) headgroup.
-
Plasmanylcholine (PC-O): An alkyl ether lipid with a choline headgroup.
-
Plasmenylethanolamine (PE-P): A plasmalogen with an ethanolamine (B43304) headgroup.
-
Plasmanylethanolamine (PE-O): An alkyl ether lipid with an ethanolamine headgroup.
Quantitative Comparison of Ether Lipids
The relative abundance of plasmenyl and plasmanyl lipids can vary significantly between different tissues and cell types. Differentiating and accurately quantifying these isomeric species is a significant analytical challenge in lipidomics.[3] However, advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled their unequivocal distinction based on their chromatographic behavior and fragmentation patterns.[3][4]
Below are tables summarizing the quantitative data on the distribution of this compound and other ether lipids in various biological samples.
Table 1: Comparative Abundance of PC-P and PC-O in Mouse Tissues
| Tissue | This compound (PC-P) Species | Plasmanylcholine (PC-O) Species | Key Observation |
| Wild-Type Mouse Kidney | PC(P-34:1), PC(P-34:2), PC(P-34:3) (less abundant) | PC(O-34:1), PC(O-34:2), PC(O-34:3) (more abundant) | In wild-type mouse kidney, plasmanyl-PC species are significantly more abundant than their plasmenyl-PC counterparts.[4] |
| Peds1 Knockout Mouse Kidney | Undetectable | Markedly Increased Levels | The absence of the Peds1 enzyme, which forms the vinyl ether bond, leads to a complete lack of plasmenyl-PC and a significant accumulation of plasmanyl-PC.[4] |
Table 2: Plasmalogen Content in Various Foodstuffs
| Foodstuff | Total Plasmalogen (nmol/g wet weight) | Predominant Plasmalogen Headgroup |
| Beef | ~120 | Choline (71.5%) |
| Lamb | ~100 | Choline (63.6%) |
| Chicken | ~150 | Ethanolamine |
| Salmon | ~40 | Ethanolamine (92.5%) |
| Squid | ~25 | Ethanolamine (95.3%) |
| Tuna | ~60 | Choline (70.2%) |
Data adapted from a study on plasmalogen content in foodstuffs, highlighting that livestock and poultry are generally richer sources of total plasmalogens than seafood.[5]
Experimental Protocols
Accurate and reproducible quantification of ether lipids relies on robust experimental protocols. The following sections detail key methodologies for lipid extraction and analysis.
Lipid Extraction
The choice of extraction method is critical for the efficient recovery of all lipid classes. Two commonly used methods are the Folch and the Methyl-tert-butyl ether (MTBE) extractions.
1. Folch Method
This is a classic liquid-liquid extraction method that uses a chloroform:methanol mixture.
-
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Homogenize the tissue or cell sample in a suitable buffer.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.
-
Vortex the mixture thoroughly for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.
-
2. Methyl-tert-butyl ether (MTBE) Method
This method is a safer and faster alternative to the Folch method.
-
Materials:
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Water
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Homogenize the sample in methanol.
-
Add MTBE and vortex thoroughly.
-
Add water to induce phase separation.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.
-
The upper organic phase contains the lipids.[6] Carefully collect this phase.
-
Dry the lipid extract under a stream of nitrogen and reconstitute for analysis.
-
LC-MS/MS Analysis of Ether Lipids
Reversed-phase liquid chromatography coupled with tandem mass spectrometry is the method of choice for separating and identifying isomeric ether lipids.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A reversed-phase column (e.g., C18 or C8).
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Separation:
-
A gradient elution is typically used with a mobile phase consisting of water, acetonitrile, and isopropanol (B130326) containing additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
Plasmenyl lipids (with the vinyl ether bond) generally elute earlier than their corresponding plasmanyl counterparts in reversed-phase chromatography.[4]
-
-
Mass Spectrometry:
-
Data is acquired in both positive and negative ion modes to achieve comprehensive lipid coverage.
-
Positive Ion Mode: Ether lipids are often detected as [M+H]+ or [M+Na]+ adducts. Fragmentation can reveal information about the headgroup and fatty acid chains.
-
Negative Ion Mode: This mode can provide characteristic fragments for identifying the fatty acyl chain at the sn-2 position.
-
Discrimination of Isomers: The combination of distinct retention times and specific fragmentation patterns allows for the unequivocal identification and quantification of plasmenyl and plasmanyl species.[3][4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ether lipids and a typical experimental workflow for their analysis.
Signaling Pathways
Ether lipids, including this compound, are implicated in various signaling cascades. While the precise signaling roles of this compound are still under investigation, it is known that ether lipids can influence pathways involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK).[7][8]
Caption: Proposed signaling pathway involving ether lipids, PKC, and MAPK.
Experimental Workflow
The diagram below outlines a standard workflow for the comparative lipidomics analysis of this compound and other ether lipids.
Caption: A typical workflow for comparative ether lipidomics.
Conclusion
The comparative analysis of this compound and other ether lipids is a rapidly evolving field. The structural nuances between plasmenyl and plasmanyl species translate into distinct biological roles and quantitative distributions. As analytical techniques continue to improve, a more detailed understanding of the specific functions of these fascinating lipids in health and disease will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCgamma-1 and tyrosine kinase-Ras pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Plasmenylcholine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant workspace. This guide provides essential, step-by-step procedures for the safe handling and disposal of plasmenylcholine, a key ether phospholipid. By adhering to these protocols, laboratories can mitigate risks and ensure the safe management of this chemical waste.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use impermeable, chemical-resistant gloves.
-
Body Protection: A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-certified respirator is recommended.
Storage of Waste this compound:
-
Store in a cool, dry, and well-ventilated area.
-
Keep waste in a tightly sealed and clearly labeled container.
-
Avoid contact with strong oxidizing agents, acids, and bases.
-
Designate a specific "Satellite Accumulation Area" for hazardous waste storage.[1]
Quantitative Data Summary
For safe handling and disposal, it is useful to be aware of the general properties of related compounds. The following table summarizes key data for phosphatidylcholine, a closely related phospholipid.
| Property | Value |
| Appearance | White solid |
| Solubility | Soluble in water |
| Storage Temperature | -20°C (-25°C to -10°C) |
Note: This data is for phosphatidylcholine and should be used as a general reference. Always consult the specific product information for the this compound being used.
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound is to manage it as chemical waste, adhering to all local, state, and federal regulations.
Step 1: Segregation
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Keep this compound waste separate from general laboratory trash.
Step 2: Containerization
-
Solid Waste: Place solid this compound waste into a designated, leak-proof, and clearly labeled container. The original container may be used for unused product.
-
Liquid Waste (Solutions): Collect solutions containing this compound in a compatible, sealed container. Do not pour solutions down the drain.[2]
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, absorbent pads, and glassware, must be disposed of as chemical waste.[2] These items should be collected in a designated, properly labeled waste container.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Storage
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area that is well-ventilated.
Step 5: Collection and Disposal
-
Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[1] Contact your institution's EHS department to schedule a pickup and to complete any necessary waste manifest documentation.
Experimental Workflow: Disposal of this compound
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Spill Management
In the event of a this compound spill, the following procedures should be implemented:
-
Ensure Safety: Evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear protective gloves, a lab coat, and safety goggles.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Logistical Information for Handling Plasmenylcholine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Plasmenylcholine is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans, and disposal protocols to maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted, drawing upon safety protocols for similar phospholipids (B1166683) and choline-containing compounds. The following PPE is essential to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles. | Protects eyes from potential splashes or aerosols. Standard safety glasses may not provide adequate protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact. It is advisable to change gloves frequently and immediately if they become contaminated. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially when handling the compound in powdered form or when aerosols may be generated. | In the absence of specific inhalation hazard data, this provides a crucial layer of protection. Ensure good ventilation or handle within a fume hood.[1] |
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures both the safety of laboratory personnel and the stability of this compound, which as a plasmalogen, is susceptible to degradation.[2]
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Saturated lipids are generally stable as powders, while unsaturated lipids are more prone to oxidation and should be dissolved in a suitable organic solvent.[3] Store this compound at or below -16°C in a tightly sealed, glass container with a Teflon-lined closure.[3][4]
-
Inert Atmosphere: To prevent oxidation, particularly of unsaturated acyl chains, the container should be blanketed with an inert gas such as argon or nitrogen.[3]
2. Preparation for Use:
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[3]
-
Handling Environment: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Dissolution: If working with a powdered form, dissolve it in a suitable organic solvent. Use glass or stainless steel tools for all transfers of organic solutions of lipids; do not use plastic pipette tips or tubes.[3]
3. During Experimentation:
-
Avoid Contamination: Use clean, dedicated glassware and equipment to prevent cross-contamination.
-
Minimize Exposure: Handle the compound with care to avoid generating aerosols or dust.
-
Temperature Control: Be mindful of the temperature sensitivity of this compound throughout your experimental protocol.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (Solid) | Collect disposable items such as gloves, pipette tips, and absorbent pads in a designated, labeled hazardous waste container. |
| Contaminated Labware (Liquid) | Absorb liquid waste with an inert material like sand or diatomite and place it in a sealed container for disposal.[1][5] |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Handle uncleaned containers as you would the product itself. |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
